molecular formula C7H3F3N2O4 B042144 3,5-Dinitrobenzotrifluoride CAS No. 401-99-0

3,5-Dinitrobenzotrifluoride

Cat. No.: B042144
CAS No.: 401-99-0
M. Wt: 236.1 g/mol
InChI Key: QZADIXWDDVQVKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview & Key Applications 3,5-Dinitrobenzotrifluoride (CAS 401-99-0) is a high-value aromatic intermediate extensively used in scientific research and the synthesis of fine chemicals. Its structure, featuring a strong electron-withdrawing trifluoromethyl group flanked by two nitro groups, makes it an exceptional building block for nucleophilic aromatic substitution reactions. This compound is pivotal in developing advanced materials, active pharmaceutical ingredients (APIs), and agrochemicals. Research Value and Mechanism of Action The primary research value of this compound lies in its role as a precursor for more complex molecules. The powerful electron-withdrawing nature of its substituents significantly activates the aromatic ring towards nucleophiles and stabilizes the anionic Meisenheimer complex intermediates formed during reactions. This mechanism facilitates the selective displacement of halides or other leaving groups with a wide range of nucleophiles, such as amines and alkoxides, enabling the introduction of diverse functional groups. Furthermore, the nitro groups can be selectively reduced to corresponding amino groups, providing access to diaminobenzotrifluoride derivatives, which are valuable scaffolds in medicinal chemistry. Chemical Profile CAS Number: 401-99-0 Molecular Formula: C₇H₃F₃N₂O₄ Molecular Weight: 236.10 g/mol Purity: ≥98% (GC) Physical Form: White to amber powder or crystalline solid Melting Point: 47-51 °C Boiling Point: 127-129 °C at 9 mmHg Storage: Recommended in a cool and dark place Safety and Compliance This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

1,3-dinitro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2O4/c8-7(9,10)4-1-5(11(13)14)3-6(2-4)12(15)16/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZADIXWDDVQVKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40193142
Record name alpha,alpha,alpha-Trifluoro-3,5-dinitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40193142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401-99-0
Record name 3,5-Dinitrobenzotrifluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha,alpha,alpha-Trifluoro-3,5-dinitrotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha,alpha,alpha-Trifluoro-3,5-dinitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40193142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α,α-trifluoro-3,5-dinitrotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.306
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5-Dinitrobenzotrifluoride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DUR43C87YU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dinitrobenzotrifluoride: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dinitrobenzotrifluoride, also known by its IUPAC name 1,3-dinitro-5-(trifluoromethyl)benzene, is a significant chemical intermediate in the fields of pharmaceuticals, agrochemicals, and materials science.[1] Its unique molecular structure, featuring a trifluoromethyl group and two nitro groups on a benzene (B151609) ring, imparts distinct chemical properties that make it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to this compound, tailored for professionals in research and development.

Chemical Structure and Identification

The structural integrity of this compound is foundational to its reactivity and applications. The electron-withdrawing nature of both the trifluoromethyl and nitro groups significantly influences the electron density of the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions.

IdentifierValue
IUPAC Name 1,3-dinitro-5-(trifluoromethyl)benzene
Synonyms α,α,α-Trifluoro-3,5-dinitrotoluene, 1-Trifluoromethyl-3,5-dinitrobenzene
CAS Number 401-99-0
Molecular Formula C₇H₃F₃N₂O₄
Molecular Weight 236.11 g/mol
SMILES String O=--INVALID-LINK--c1cc(C(F)(F)F)cc(--INVALID-LINK--=O)c1
InChI Key QZADIXWDDVQVKM-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthetic chemistry.

PropertyValueReference
Appearance Yellow to yellow-green crystalline powder[1]
Melting Point 47-51 °C[1]
Boiling Point 246.1 ± 35.0 °C at 760 mmHg[1]
Density 1.6 ± 0.1 g/cm³[1]
Flash Point 110 °C (closed cup)
Solubility Insoluble in water.
Purity Typically ≥98%[1]

Experimental Protocols

Synthesis of this compound via Nitration

The most common method for the synthesis of this compound is the nitration of a suitable benzotrifluoride (B45747) precursor. The following is a representative experimental protocol derived from established patent literature.[2][3]

Materials:

  • m-Nitrobenzotrifluoride

  • Fuming sulfuric acid (oleum, e.g., 20-30% SO₃)

  • Fuming nitric acid (90-95%) or an alkali metal nitrate (B79036) (e.g., potassium nitrate)

  • Ice

  • Chloroform (or other suitable organic solvent)

  • 5% Sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663)

  • Methanol (for recrystallization)

Procedure:

  • In a flask equipped with a stirrer and a cooling bath, carefully add fuming sulfuric acid.

  • Cool the fuming sulfuric acid in an ice bath and slowly add the nitrating agent (fuming nitric acid or alkali metal nitrate) while maintaining a low temperature.

  • To this cooled mixture, slowly add m-nitrobenzotrifluoride dropwise, ensuring the reaction temperature is controlled.

  • After the addition is complete, the reaction mixture is typically heated to a specific temperature (e.g., 100-120°C) for a set period (e.g., 1-3 hours) to drive the reaction to completion.[4]

  • Upon completion, the reaction mixture is cooled and carefully poured over a large volume of ice-water, leading to the precipitation of the crude product.

  • The solid product is collected by filtration.

  • The crude product is then subjected to a work-up procedure which may involve dissolving it in an organic solvent like chloroform, washing with water and a dilute solution of sodium bicarbonate to remove acidic impurities, and then washing again with water.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude this compound.

Purification: The crude product can be purified by recrystallization. Methanol is a commonly used solvent for this purpose.[4] The crude solid is dissolved in a minimum amount of hot methanol, and the solution is allowed to cool slowly to form crystals, which are then collected by filtration.

Analytical Characterization: The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule.

  • Infrared (IR) Spectroscopy: The presence of characteristic functional groups, such as the nitro groups (strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹) and the C-F bonds of the trifluoromethyl group, can be identified.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Mandatory Visualizations

Synthesis_and_Purification_Workflow Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Nitrating Mixture Preparation Nitrating Mixture Preparation Nitration Reaction Nitration Reaction Nitrating Mixture Preparation->Nitration Reaction Precipitation Precipitation Nitration Reaction->Precipitation Filtration Filtration Precipitation->Filtration Solvent Extraction Solvent Extraction Filtration->Solvent Extraction Washing Washing Solvent Extraction->Washing Drying and Evaporation Drying and Evaporation Washing->Drying and Evaporation Recrystallization Recrystallization Drying and Evaporation->Recrystallization Final Product Final Product Recrystallization->Final Product m-Nitrobenzotrifluoride m-Nitrobenzotrifluoride m-Nitrobenzotrifluoride->Nitration Reaction

Caption: A logical workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available data on the direct biological activities, metabolic fate, or specific signaling pathways associated with this compound itself. Its primary role in the life sciences is as a key intermediate in the synthesis of various biologically active molecules. For instance, it is a precursor for the synthesis of compounds with potential antibacterial and herbicidal properties.[1]

The toxicological properties of this compound have not been fully investigated. However, safety data sheets indicate that it is harmful if inhaled, ingested, or in contact with skin, and it can cause irritation to the eyes and respiratory system.[1] Due to the absence of specific studies on its mechanism of action at a cellular or molecular level, no signaling pathway diagrams can be provided at this time. Researchers are encouraged to conduct further studies to elucidate the potential biological effects and toxicological profile of this compound.

Biological_Activity_Status Current Understanding of Biological Activity This compound This compound Intermediate_in_Synthesis Intermediate in the Synthesis of: - Pharmaceuticals - Agrochemicals This compound->Intermediate_in_Synthesis Direct_Biological_Activity Direct Biological Activity: No significant data available This compound->Direct_Biological_Activity Signaling_Pathways Involvement in Signaling Pathways: Unknown This compound->Signaling_Pathways Metabolic_Fate Metabolic Fate: Not well-studied This compound->Metabolic_Fate

Caption: A diagram illustrating the current knowledge gap regarding the direct biological effects of this compound.

Conclusion

This compound is a chemical compound of significant interest due to its utility as a synthetic intermediate. This guide has provided a detailed overview of its chemical and physical properties, along with a representative protocol for its synthesis and purification. While its application in the development of new drugs and agrochemicals is established, a clear gap exists in the understanding of its own biological activities and toxicological profile. Further research in these areas is warranted to fully characterize this important molecule.

References

physical properties of 1,3-dinitro-5-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 1,3-Dinitro-5-(trifluoromethyl)benzene

This technical guide provides a comprehensive overview of the core (CAS Number: 401-99-0). It is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound. This document summarizes key quantitative data and outlines the experimental protocols for their determination.

Compound Overview

1,3-Dinitro-5-(trifluoromethyl)benzene, with the molecular formula C₇H₃F₃N₂O₄, is a specialized chemical compound distinguished by its benzene (B151609) ring substituted with two nitro groups and a trifluoromethyl group.[1] This unique structure makes it a valuable building block in various synthetic processes.[1] The presence of multiple electron-withdrawing groups significantly influences its chemical reactivity and physical properties. It typically appears as a yellow to yellow-green powder.[1]

Physical Properties

The key physical and chemical properties of 1,3-dinitro-5-(trifluoromethyl)benzene are summarized in the table below for easy reference.

PropertyValue
CAS Number 401-99-0
Molecular Formula C₇H₃F₃N₂O₄
Molecular Weight 236.105 g/mol
Appearance Yellow to yellow-green powder
Melting Point 47-51 °C
Boiling Point 246.1 ± 35.0 °C at 760 mmHg
Density 1.6 ± 0.1 g/cm³
Flash Point 102.6 ± 25.9 °C
Vapor Pressure 0.0 ± 0.5 mmHg at 25 °C
Refractive Index 1.517

Data sourced from Chemsrc[2] and "Exploring 3,5-Dinitrobenzotrifluoride: Properties and Applications"[1].

Experimental Protocols

This section details the standard methodologies for determining the primary physical properties of solid organic compounds like 1,3-dinitro-5-(trifluoromethyl)benzene.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[3] Impurities tend to lower the melting point and broaden the range.[3][4]

Methodology: Capillary Method

This is the most common technique for determining the melting point of a solid.

  • Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube, which is sealed at one end, to a height of 1-2 mm.[4][5] The tube is tapped gently to ensure the solid is tightly packed at the bottom.[5]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[4] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or a modern digital melting point apparatus with a heated metal block.[3][4]

  • Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[3][5]

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely melted (T2).[3] The melting point is reported as the range T1-T2.

Melting_Point_Workflow Workflow for Melting Point Determination A Prepare Sample (Dry, powder, pack in capillary tube) B Place in Apparatus (e.g., Mel-Temp or Thiele Tube) A->B C Heat Slowly (1-2°C per minute) B->C D Observe Sample C->D E Record T1 (First liquid appears) D->E Onset of melting F Record T2 (All solid melts) E->F Continue heating G Report Melting Range (T1 - T2) F->G

Workflow for Melting Point Determination
Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[6] For solids with a boiling point above 250°C, like 1,3-dinitro-5-(trifluoromethyl)benzene, specialized equipment may be required, though the principle remains the same.

Methodology: Thiele Tube Method

This micro-method is suitable for determining the boiling point of small quantities of a substance.[7]

  • Sample Preparation: A few milliliters of the liquid (or melted solid) are placed in a small test tube.[8] A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.[7][9]

  • Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid like mineral oil.[7][9]

  • Heating: The Thiele tube is heated gently.[9] As the temperature rises, air trapped in the capillary tube will escape, forming a stream of bubbles.

  • Observation and Recording: Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube.[7][9] The heat is then removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.[9]

Boiling_Point_Workflow Workflow for Boiling Point Determination A Prepare Sample (Place liquid and inverted capillary in tube) B Assemble Apparatus (Attach to thermometer, place in Thiele tube) A->B C Heat Gently B->C D Observe Bubbles (Wait for rapid, continuous stream) C->D E Remove Heat & Cool D->E F Record Temperature (When liquid enters capillary) E->F

Workflow for Boiling Point Determination
Density Determination

Density is a fundamental physical property defined as the mass of a substance per unit volume. For a solid, its determination involves measuring its mass and volume.

Methodology: Liquid Displacement

This method is ideal for determining the density of an irregularly shaped solid that is insoluble in the displacement liquid.[10]

  • Mass Measurement: The mass of a sample of the solid compound is accurately measured using an analytical balance.[11][12]

  • Initial Volume Measurement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water, if appropriate). The initial volume (V1) is recorded.[10][11]

  • Displacement: The weighed solid is carefully placed into the graduated cylinder, ensuring it is fully submerged and that no liquid splashes out.[10][11]

  • Final Volume Measurement: The new volume of the liquid in the cylinder (V2) is recorded.[11]

  • Calculation: The volume of the solid is the difference between the final and initial volumes (V = V2 - V1). The density (ρ) is then calculated by dividing the mass (m) by the calculated volume (ρ = m/V).[11][12]

Density_Determination_Workflow Workflow for Density Determination (Liquid Displacement) A Measure Mass of Solid (m) (Using analytical balance) F Calculate Density (ρ = m / V) A->F B Measure Initial Liquid Volume (V1) (In graduated cylinder) C Submerge Solid in Liquid B->C D Measure Final Liquid Volume (V2) C->D E Calculate Solid Volume (V = V2 - V1) D->E E->F

Workflow for Density Determination
Solubility Determination

Solubility is the maximum amount of a solute that can be dissolved in a given amount of solvent at a specific temperature.[13] 1,3-dinitro-5-(trifluoromethyl)benzene is noted as being insoluble in water.[14][15][16] A qualitative and semi-quantitative determination can be performed as follows.

Methodology: Saturation Method

  • Solvent Preparation: A measured volume of the chosen solvent (e.g., water, ethanol, diethyl ether) is placed in a test tube or flask and maintained at a constant temperature.[13][17]

  • Solute Addition: A pre-weighed amount of the solid solute is added to the solvent in small portions.[13][17]

  • Agitation: After each addition, the mixture is vigorously shaken or stirred to facilitate dissolution.[17]

  • Observation: The process is continued until a point where the added solid no longer dissolves, and solid particles remain visible even after prolonged agitation. This indicates the solution is saturated.

  • Quantification (Optional): To determine the precise solubility, the saturated solution is filtered to remove the excess solid. A known volume of the filtrate is then taken, the solvent is evaporated, and the mass of the remaining dissolved solid is measured. This allows for the calculation of solubility in units such as g/100 mL.

Solubility_Workflow Workflow for Solubility Determination cluster_0 Iterative Process A Add small, known amount of solute to a measured volume of solvent B Agitate vigorously (Shake or stir) A->B C Observe for complete dissolution B->C C->A Solute dissolves D Saturation Point Reached (Solid no longer dissolves) C->D Solute remains E Record qualitative result (e.g., Insoluble, Soluble) D->E

Workflow for Solubility Determination

References

CAS 401-99-0 synthesis precursor information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Precursor Information of 4-Amino-3-phenylbutanoic Acid (Phenibut)

Disclaimer: The user initially requested information for CAS 401-99-0, which corresponds to 3,5-Dinitrobenzotrifluoride, a chemical intermediate.[1][2] However, the detailed requirements of the prompt—targeting researchers and drug development professionals with an in-depth guide including signaling pathways—strongly suggest an interest in a pharmacologically active substance. It is highly probable that the intended compound was 4-Amino-3-phenylbutanoic acid (CAS 1078-21-3) , widely known as Phenibut, a neuropsychotropic drug.[3] This guide will focus on the synthesis and precursors of Phenibut to align with the user's core requirements.

Introduction

4-Amino-3-phenylbutanoic acid, commonly known as Phenibut, is a derivative of the endogenous inhibitory neurotransmitter γ-aminobutyric acid (GABA).[3] The addition of a phenyl ring to the β-position of the GABA structure allows Phenibut to cross the blood-brain barrier more effectively than GABA itself.[3] Developed in the Soviet Union in the 1960s, it is utilized for its anxiolytic (anti-anxiety) and nootropic (cognitive-enhancing) effects. Phenibut is prescribed in several Eastern European countries for conditions such as anxiety, insomnia, post-traumatic stress disorder, and vestibular disorders.[3] Its primary mechanism of action involves agonizing GABA-B receptors, which leads to a reduction in neuronal excitability.[4]

This technical guide provides a comprehensive overview of the synthesis precursors, experimental protocols for various synthetic routes, and the associated signaling pathways of 4-Amino-3-phenylbutanoic acid.

Chemical Synthesis of 4-Amino-3-phenylbutanoic Acid

Several synthetic routes for 4-Amino-3-phenylbutanoic acid have been developed, primarily utilizing benzaldehyde (B42025) and its derivatives as key starting materials. Below are detailed descriptions of prominent synthesis methods.

One-Pot Synthesis from Benzaldehyde and Nitromethane (B149229)

This method provides a streamlined approach by combining multiple reaction steps in a single vessel, starting with the condensation of benzaldehyde and nitromethane.[5][6]

Step 1: Condensation Reaction

  • In a reaction vessel, dissolve 262g of benzaldehyde and 151g of nitromethane in 1000mL of ethanol (B145695).

  • Cool the solution to -5°C.

  • Slowly add 500g of a 30% (w/w) sodium methoxide (B1231860) solution in ethanol dropwise to the reaction mixture.

  • Stir the mixture for 2 hours at -5°C.

  • After the reaction is complete, neutralize the mixture to a pH of 2 by adding 400mL of a 30% (w/w) hydrochloric acid solution in ethanol to obtain the Intermediate I reaction solution.[5]

Step 2: Addition Reaction

  • In a separate vessel, dissolve 240g of diethyl malonate and 125g of sodium methoxide in 1000mL of ethanol, maintaining a temperature of -5°C, to create the reactant II ethanol solution.[5]

  • Add the Intermediate I reaction solution dropwise to the reactant II solution with continuous stirring.

  • Allow the reaction to proceed for 2 hours after the addition is complete.

  • Neutralize the resulting mixture to a pH of 2 with 300mL of a 30% (w/w) hydrochloric acid solution in ethanol to yield the Intermediate II reaction liquid.[5]

Step 3: Hydrogenation Reaction

  • Transfer the Intermediate II reaction liquid to a hydrogenation kettle.

  • Add 7g of a palladium-carbon (Pd/C) catalyst.

  • Introduce hydrogen gas and maintain the temperature at 55°C.

  • Continue the reaction for 8 hours under hydrogen pressure to reduce the nitro group to an amino group.[5][6] The final product is 4-Amino-3-phenylbutanoic acid hydrochloride.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Hydrogenation A Benzaldehyde + Nitromethane in Ethanol B Add Sodium Methoxide (-5°C, 2h) A->B C Neutralize with HCl/Ethanol (pH=2) B->C E Add Intermediate I (-5°C, 2h) C->E D Diethyl Malonate + Sodium Methoxide in Ethanol D->E F Neutralize with HCl/Ethanol (pH=2) E->F G Add Pd/C Catalyst F->G H Hydrogenation (55°C, 8h) G->H I 4-Amino-3-phenylbutanoic acid HCl H->I

One-Pot Synthesis Workflow
Multi-Stage Synthesis via Benzalmalonic Acid Diethyl Ether

This classical method involves several distinct stages, providing clear intermediate products that can be isolated and purified.[7]

  • Formation of Benzalmalonic Acid Diethyl Ether: This intermediate is typically formed through the condensation of benzaldehyde and diethyl malonate.

  • Conversion to Cyanobenzylmalonic Acid Diethyl Ether: The benzalmalonic acid diethyl ether is then converted to the corresponding cyano-derivative.

  • Reduction to 4-Phenyl-3-carbethoxypyrrolidone-2: The cyanobenzylmalonic acid diethyl ether undergoes reduction with hydrogen, often using a catalyst like Raney nickel.[8]

  • Hydrolysis and Decarboxylation: The resulting pyrrolidone is subjected to hydrolysis and decarboxylation in an acidic medium (e.g., concentrated hydrochloric acid) to yield the final product, 4-Amino-3-phenylbutanoic acid.[7]

G A Benzaldehyde + Diethyl Malonate B Benzalmalonic Acid Diethyl Ether A->B Condensation C Cyanobenzylmalonic Acid Diethyl Ether B->C Cyanation D 4-Phenyl-3-carbethoxypyrrolidone-2 C->D Reduction (H2) E 4-Amino-3-phenylbutanoic acid D->E Hydrolysis & Decarboxylation

Multi-Stage Synthesis Pathway
Synthesis from 4-Phenyl-2-pyrrolidinone

A more direct route involves the hydrolysis of a commercially available precursor.

  • Add 4-phenyl-2-pyrrolidone (B42324) (0.4 mmol) to a round-bottom flask.

  • Add 10 mL of 6.0 mol/L hydrochloric acid (HCl).

  • Stir the reaction mixture magnetically under reflux conditions for 12 hours.

  • After the reaction is complete, remove the solvent by evaporation under reduced pressure to yield 3-phenyl-4-aminobutyric acid hydrochloride.[5]

Enantioselective Synthesis

For applications requiring specific stereoisomers, an asymmetric synthesis route can be employed. The (S)- and (R)-enantiomers of Phenibut have been synthesized with high enantiomeric purity.

  • Reflux the chiral β-phenyl-γ-lactam precursor (e.g., (S)-5a, 0.32 mmol) with 6N HCl (5 mL) for 3.5 hours.

  • After cooling, wash the reaction mixture with dichloromethane (B109758) (DCM).

  • Concentrate the aqueous phase in a vacuum under reduced pressure.

  • This process affords the enantiomerically pure (S)-Phenibut hydrochloride as a white solid.[9]

Quantitative Data Summary

Synthesis MethodKey PrecursorsReagents/CatalystsConditionsReported YieldReference
One-Pot Synthesis Benzaldehyde, Nitromethane, Diethyl MalonateSodium Methoxide, HCl, Pd/C, H₂-5°C to 55°C127 g (from 262g Benzaldehyde)[5][6]
From 4-Phenyl-2-pyrrolidinone 4-Phenyl-2-pyrrolidinone6.0 M HClReflux, 12hNot specified[5]
Enantioselective Synthesis (S)-β-phenyl-γ-lactam6N HClReflux, 3.5h85% ((S)-Phenibut HCl)[9]
Enantioselective Synthesis (R)-β-phenyl-γ-lactam6N HClReflux, 3.5h81% ((R)-Phenibut HCl)[9]

Signaling Pathway and Mechanism of Action

Phenibut's primary pharmacological activity is mediated through its action as a GABA-B receptor agonist.[4] At higher concentrations, it may also exhibit some activity at GABA-A receptors.

The activation of GABA-B receptors, which are G-protein coupled receptors (GPCRs), initiates a downstream signaling cascade.[10]

  • G-Protein Activation: Upon agonist binding, the GABA-B receptor activates associated Gi/o proteins. The G-protein dissociates into its Gα and Gβγ subunits.[10]

  • Effector Modulation:

    • Inhibition of Adenylyl Cyclase: The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10]

    • Ion Channel Regulation: The Gβγ subunit directly interacts with ion channels. It activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization. It also inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx.[10]

  • Neuronal Inhibition: The combined effect of membrane hyperpolarization and reduced calcium influx leads to a decrease in neuronal excitability and inhibits the release of neurotransmitters, producing the anxiolytic and sedative effects of Phenibut.[4][10]

Signaling Pathway Diagram

G cluster_0 cluster_1 Cell Membrane cluster_2 Phenibut Phenibut GABAB_R GABA-B Receptor Phenibut->GABAB_R Binds G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α subunit inhibits VGCC Voltage-Gated Ca²⁺ Channel G_Protein->VGCC βγ subunit inhibits GIRK GIRK K⁺ Channel G_Protein->GIRK βγ subunit activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx VGCC->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) GIRK->K_efflux Inhibition Neuronal Inhibition Ca_influx->Inhibition K_efflux->Inhibition

Phenibut's GABA-B Receptor Signaling Pathway

Conclusion

This guide has detailed the primary synthesis precursors and methodologies for producing 4-Amino-3-phenylbutanoic acid (Phenibut). The one-pot synthesis from benzaldehyde and nitromethane offers an efficient route, while multi-stage and enantioselective methods provide alternatives for specific research and development needs. Understanding these synthetic pathways, along with the compound's mechanism of action at the GABA-B receptor, is crucial for professionals in drug development and neuroscience research. The provided protocols and diagrams serve as a foundational resource for further investigation and application of this pharmacologically significant molecule.

References

The Trifluoromethyl Group in Dinitrobenzene: A Comprehensive Technical Guide on Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethyl (CF₃) group is a cornerstone in modern medicinal chemistry and materials science, prized for its profound impact on molecular properties. When incorporated into a dinitrobenzene scaffold, its strong electron-withdrawing nature dramatically influences the aromatic ring's reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. This technical guide provides an in-depth analysis of the reactivity of the trifluoromethyl group in dinitrobenzene systems. It covers the electronic effects of the CF₃ group, its role in activating the benzene (B151609) ring for SNAr, and its capacity to act as a leaving group. Detailed experimental protocols for the synthesis of key trifluoromethyl-dinitrobenzene derivatives and for the kinetic analysis of their SNAr reactions are provided. Quantitative data is summarized in structured tables to facilitate comparison, and key mechanistic concepts are illustrated with diagrams. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with these important chemical motifs.

Introduction: The Significance of the Trifluoromethyl Group in Drug Discovery and Materials Science

The introduction of fluorine and fluorinated groups into organic molecules has become a pivotal strategy in the design of pharmaceuticals and advanced materials. The trifluoromethyl group (-CF₃), in particular, offers a unique combination of properties, including high electronegativity, metabolic stability, and lipophilicity, which can significantly enhance the biological activity and pharmacokinetic profile of drug candidates.[1] In the context of dinitrobenzene, a classic electron-deficient aromatic system, the trifluoromethyl group serves as a powerful modulator of reactivity, primarily by activating the ring towards nucleophilic aromatic substitution (SNAr).

This guide will explore the multifaceted role of the trifluoromethyl group in dinitrobenzene chemistry, providing a detailed examination of its electronic effects and its influence on the kinetics and mechanisms of SNAr reactions.

Electronic Effects of the Trifluoromethyl Group in Dinitrobenzene

The reactivity of dinitrobenzene derivatives in SNAr reactions is intrinsically linked to the electronic properties of their substituents. The trifluoromethyl group is one of the most powerful electron-withdrawing groups, a property that can be quantified using Hammett substituent constants (σ). A more positive σ value signifies a stronger electron-withdrawing effect.

Table 1: Hammett Substituent Constants (σ) for the Trifluoromethyl Group

SubstituentHammett Constant (σₚ)Hammett Constant (σₘ)
Trifluoromethyl (-CF₃)0.530.44
Trifluoromethoxy (-OCF₃)0.360.39
Nitro (-NO₂)0.780.71

Data sourced from Stenutz, B. Hammett Substituent Constants.[2]

The strong electron-withdrawing nature of the trifluoromethyl group is attributed to the high electronegativity of the three fluorine atoms, which creates a strong inductive effect (-I effect). This effect significantly reduces the electron density of the aromatic ring, making it more susceptible to attack by nucleophiles.

Reactivity in Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is a cornerstone of aromatic chemistry, particularly for electron-deficient rings like dinitrobenzene. The generally accepted mechanism is a two-step addition-elimination process involving a resonance-stabilized intermediate known as a Meisenheimer complex.

The Activating Effect of the Trifluoromethyl Group

The presence of strong electron-withdrawing groups, such as nitro (-NO₂) and trifluoromethyl (-CF₃), is crucial for activating the aromatic ring towards nucleophilic attack. These groups stabilize the negatively charged Meisenheimer intermediate through resonance and inductive effects, thereby lowering the activation energy of the reaction. The trifluoromethyl group, when positioned ortho or para to the leaving group, provides significant stabilization to the Meisenheimer complex, thus accelerating the rate of SNAr.

Caption: Stabilization of the Meisenheimer complex by electron-withdrawing groups.

The Trifluoromethyl Group as a Leaving Group

While halogens and nitro groups are the most common leaving groups in SNAr reactions, under certain conditions, the trifluoromethyl group itself can be displaced. However, the C-CF₃ bond is generally strong, and its cleavage is less favorable compared to the departure of a halide or a nitro group. The leaving group ability in SNAr reactions is often counterintuitive, with fluoride (B91410) being a better leaving group than chloride, bromide, or iodide (the "element effect"). This is because the rate-determining step is typically the nucleophilic attack, which is facilitated by the high electronegativity of fluorine rendering the ipso-carbon more electrophilic.

While quantitative data for the direct comparison of the trifluoromethyl group as a leaving group in dinitrobenzene systems is scarce in the literature, it is generally considered a poor leaving group in SNAr reactions compared to halogens and the nitro group.

Quantitative Reactivity Data

To provide a quantitative understanding of the trifluoromethyl group's influence, the following tables summarize key kinetic data. Due to the limited availability of direct comparative studies, data from closely related systems are used to infer reactivity trends.

Table 2: Second-Order Rate Constants (k₂) for the Reaction of 1-Substituted-2,4-dinitrobenzenes with Piperidine in Methanol at 25°C

Leaving Group (X in 1-X-2,4-dinitrobenzene)k₂ (L mol⁻¹ s⁻¹)
F4.5 x 10⁻¹
Cl3.1 x 10⁻³
Br1.7 x 10⁻³
NO₂2.5 x 10⁻⁴

This data illustrates the typical leaving group effect in SNAr reactions.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key trifluoromethyl-dinitrobenzene intermediate and for the kinetic analysis of its SNAr reactivity.

Synthesis of 1-Chloro-2,4-dinitro-5-trifluoromethylbenzene

This protocol describes a representative synthesis of a trifluoromethyl-activated dinitrobenzene derivative.

Reaction Scheme:

Materials:

  • p-Chlorobenzotrifluoride

  • Fuming nitric acid (98%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Dichloromethane (B109758)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid in an ice bath.

  • Slowly add 5.0 g of p-chlorobenzotrifluoride to the cold sulfuric acid with continuous stirring.

  • Prepare a nitrating mixture by carefully adding 5 mL of fuming nitric acid to 5 mL of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of p-chlorobenzotrifluoride in sulfuric acid over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto 100 g of crushed ice.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization from ethanol.

Kinetic Analysis of SNAr Reaction by UV-Vis Spectrophotometry

This protocol outlines a general method for determining the kinetics of the reaction of a trifluoromethyl-dinitrobenzene derivative with a nucleophile.

Principle:

The progress of the SNAr reaction can be monitored by observing the formation of the product, which typically has a distinct UV-Vis absorbance maximum at a different wavelength from the reactants. By measuring the change in absorbance over time, the reaction rate and rate constant can be determined.

Materials and Equipment:

  • 1-Chloro-2,4-dinitro-5-trifluoromethylbenzene (or other suitable substrate)

  • Nucleophile (e.g., piperidine, morpholine)

  • Solvent (e.g., acetonitrile, DMSO, ethanol)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the dinitrobenzene substrate and the nucleophile in the chosen solvent at known concentrations.

  • Determination of λ_max: Record the UV-Vis spectra of the starting material and the expected product to identify the wavelength of maximum absorbance (λ_max) of the product where the starting material has minimal absorbance.

  • Kinetic Run:

    • Place a known volume of the nucleophile solution in a quartz cuvette and allow it to equilibrate to the desired temperature in the spectrophotometer's cell holder.

    • Initiate the reaction by injecting a small, known volume of the substrate stock solution into the cuvette. The concentration of the nucleophile should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.

    • Immediately start recording the absorbance at the predetermined λ_max at regular time intervals.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) can be determined from the slope of a plot of ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction.

    • The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the nucleophile.

Kinetic_Analysis_Workflow cluster_prep Preparation cluster_run Kinetic Measurement cluster_analysis Data Analysis prep_solutions Prepare Stock Solutions (Substrate & Nucleophile) det_lambda Determine λ_max of Product prep_solutions->det_lambda equilibrate Equilibrate Nucleophile Solution in Cuvette det_lambda->equilibrate initiate Inject Substrate to Initiate Reaction equilibrate->initiate record_abs Record Absorbance vs. Time initiate->record_abs plot_data Plot ln(A∞ - At) vs. Time record_abs->plot_data calc_kobs Determine k_obs from Slope plot_data->calc_kobs calc_k2 Calculate Second-Order Rate Constant (k₂) calc_kobs->calc_k2

Caption: Workflow for kinetic analysis of an SNAr reaction using UV-Vis spectrophotometry.

Conclusion

The trifluoromethyl group exerts a powerful influence on the reactivity of the dinitrobenzene ring, primarily through its potent electron-withdrawing inductive effect. This effect significantly activates the aromatic system towards nucleophilic aromatic substitution by stabilizing the key Meisenheimer intermediate. While the trifluoromethyl group itself is generally a poor leaving group in SNAr reactions, its presence as a substituent dramatically enhances the rate of displacement of other leaving groups. The synthetic and kinetic protocols provided in this guide offer a practical framework for researchers to explore and exploit the unique reactivity of trifluoromethyl-substituted dinitrobenzenes in the development of novel pharmaceuticals and materials. Further quantitative studies are warranted to create a more comprehensive database of rate constants to facilitate more precise predictions of reactivity in these important chemical systems.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution on Benzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions on benzotrifluoride (B45747) (C₆H₅CF₃). Benzotrifluoride is a critical building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. A thorough understanding of its reactivity and regioselectivity in EAS reactions is paramount for the efficient design and development of novel chemical entities.

Theoretical Background: The Influence of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a powerful modulator of aromatic reactivity and orientation in electrophilic aromatic substitution. Its influence stems from strong electron-withdrawing effects, which have profound implications for the reaction kinetics and the distribution of isomeric products.

Deactivating Nature of the -CF₃ Group

The -CF₃ group is strongly deactivating towards electrophilic aromatic substitution. This deactivation arises from the cumulative inductive effect of the three highly electronegative fluorine atoms.[1][2] This potent electron withdrawal reduces the electron density of the benzene (B151609) ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene.[3] Consequently, more forcing reaction conditions are typically required to achieve substitution on benzotrifluoride.

Meta-Directing Effect

The trifluoromethyl group is a meta-director in electrophilic aromatic substitution.[1][4] This directive effect can be rationalized by examining the stability of the carbocationic intermediates (σ-complexes or arenium ions) formed during the reaction.

When the electrophile attacks the ortho or para positions, one of the resonance structures of the resulting σ-complex places a positive charge on the carbon atom directly attached to the electron-withdrawing -CF₃ group. This arrangement is highly destabilized due to the powerful inductive effect of the -CF₃ group, which intensifies the positive charge.[1]

In contrast, when the electrophile attacks the meta position, the positive charge in the resulting σ-complex is delocalized over three other carbon atoms of the ring, never residing on the carbon bearing the -CF₃ group.[1] Although the -CF₃ group still destabilizes the ring through induction, the destabilization is less pronounced for the meta-intermediate compared to the ortho- and para-intermediates. As a result, the transition state leading to the meta product is of lower energy, and the meta-substituted product is formed preferentially.

G Resonance Structures of the σ-Complex in EAS of Benzotrifluoride cluster_ortho Ortho Attack cluster_meta Meta Attack cluster_para Para Attack ortho1 [ Ortho Intermediate 1 ] ortho2 [ Ortho Intermediate 2 ] ortho3 [ Ortho Intermediate 3 (Highly Destabilized) ] meta1 [ Meta Intermediate 1 ] meta2 [ Meta Intermediate 2 ] meta3 [ Meta Intermediate 3 ] para1 [ Para Intermediate 1 ] para2 [ Para Intermediate 2 ] para3 [ Para Intermediate 3 (Highly Destabilized) ]

Caption: σ-Complexes in EAS of Benzotrifluoride.

Key Electrophilic Aromatic Substitution Reactions of Benzotrifluoride

This section details the primary EAS reactions performed on benzotrifluoride, including nitration, halogenation, Friedel-Crafts reactions, and sulfonation. Quantitative data are summarized in tables, and detailed experimental protocols are provided.

Nitration

The nitration of benzotrifluoride is a well-established reaction that predominantly yields the meta-substituted product.

Reaction Overview and Isomer Distribution

The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The electrophile is the nitronium ion (NO₂⁺). The reaction is highly regioselective for the meta position.

ReactionReagentsTemperature (°C)Yield (%)Isomer Distribution (ortho:meta:para)
NitrationHNO₃, H₂SO₄0 - 10916 : 91 : 3
NitrationFuming HNO₃, H₂SO₄30 - 4092Not specified, predominantly meta

Detailed Experimental Protocol: Synthesis of 3-Nitrobenzotrifluoride

This protocol is adapted from a patented procedure for the nitration of benzotrifluoride.[4][5]

Materials:

  • Benzotrifluoride

  • Concentrated nitric acid (98%)

  • Concentrated sulfuric acid (98%)

  • Dichloroethane (solvent)

  • Aqueous sodium hydroxide (B78521) solution

  • Ice

  • Round-bottom flask equipped with a dropping funnel, mechanical stirrer, and thermometer

  • Cooling bath (ice-salt or other)

Procedure:

  • In a round-bottom flask, a mixture of 1 kg of benzotrifluoride, 1 L of dichloroethane, and 470 g of concentrated sulfuric acid is prepared.

  • The flask is cooled to 30-40°C in a cooling bath.

  • While maintaining the temperature between 30-40°C, 475 g of fuming nitric acid is added dropwise with vigorous stirring over a period of time.

  • After the addition is complete, the reaction mixture is stirred for an additional 8 hours at 30-40°C.

  • The reaction mixture is allowed to stand, and the layers are separated. The acid phase is removed.

  • The organic phase is washed with an aqueous sodium hydroxide solution until alkaline.

  • The organic phase is then washed with water and dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • The solvent is removed by distillation to yield the crude product.

  • The product can be further purified by vacuum distillation. A yield of 92.0% with a purity of 99.0% for m-nitrobenzotrifluoride has been reported.[5]

Halogenation

Halogenation of benzotrifluoride can be achieved through different methods, leading to varying isomer distributions.

Reaction Overview and Isomer Distribution

Vapour-phase halogenation at high temperatures and liquid-phase halogenation using a Lewis acid catalyst are common methods.

ReactionReagentsTemperature (°C)Yield (%)Isomer Distribution (ortho:meta:para)
Vapour-Phase ChlorinationCl₂350 - 450Not specified13-17 : 53-54 : 30-32
Vapour-Phase BrominationBr₂375 - 475Not specified13-17 : 53-54 : 30-32
Liquid-Phase ChlorinationCl₂, FeCl₃, I₂0 - 40Not specifiedPredominantly meta

Detailed Experimental Protocol: Liquid-Phase Chlorination of Benzotrifluoride

This protocol is based on a patented process for the selective meta-chlorination of benzotrifluoride.[6][7]

Materials:

  • Benzotrifluoride

  • Chlorine gas

  • Iron(III) chloride (FeCl₃)

  • Iodine (I₂)

  • Reaction vessel equipped with a gas inlet tube, stirrer, and temperature control

Procedure:

  • A reaction vessel is charged with benzotrifluoride.

  • The catalyst system, consisting of iron(III) chloride (0.007 to 1.0 mole per mole of benzotrifluoride) and a small amount of iodine (at least 0.002 mole per mole of benzotrifluoride), is added to the reactor.[6]

  • The reaction mixture is maintained at a temperature between 0°C and 40°C.

  • Chlorine gas is continuously introduced into the reactor with stirring. The mole ratio of chlorine to benzotrifluoride should not exceed 1.0 to minimize the formation of dichlorinated byproducts.[6]

  • The reaction is monitored by a suitable method (e.g., gas chromatography) until the desired conversion is achieved.

  • Upon completion, the reaction mixture is worked up by washing with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to remove excess chlorine, followed by washing with water and a dilute base (e.g., sodium bicarbonate) to remove acidic components.

  • The organic layer is dried over a suitable drying agent and the product is purified by distillation.

Friedel-Crafts Reactions

Due to the strong deactivating nature of the -CF₃ group, Friedel-Crafts reactions on benzotrifluoride are challenging and require harsh conditions. Yields are often low, and the reaction may not proceed with less reactive acylating or alkylating agents.

Reaction Overview

A strong Lewis acid catalyst such as aluminum chloride (AlCl₃) is essential. The reaction typically requires elevated temperatures. The substitution is expected to be predominantly at the meta position.

ReactionReagentsCatalystConditionsYield (%)Isomer Distribution
AcylationAcetyl chlorideAlCl₃Elevated temp.LowPredominantly meta

Detailed Experimental Protocol: Friedel-Crafts Acylation of Benzotrifluoride (Representative)

This is a general protocol for the acylation of a deactivated aromatic ring and would require optimization for benzotrifluoride.[1][2]

Materials:

  • Benzotrifluoride

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or carbon disulfide)

  • Reaction vessel with a reflux condenser, dropping funnel, and stirrer, protected from moisture

  • Ice, concentrated HCl

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place anhydrous aluminum chloride (a stoichiometric amount is typically required for acylation).

  • Add a dry solvent (e.g., dichloromethane).

  • Cool the suspension in an ice bath.

  • Add acetyl chloride dropwise to the stirred suspension.

  • After the formation of the acylium ion complex, add benzotrifluoride dropwise at a rate that maintains the reaction temperature.

  • After the addition is complete, the reaction mixture may be stirred at room temperature or heated to reflux to drive the reaction to completion. The reaction progress should be monitored (e.g., by TLC or GC).

  • After the reaction is complete, the mixture is cooled in an ice bath and quenched by the slow and careful addition of crushed ice, followed by concentrated hydrochloric acid.

  • The product is extracted with an organic solvent (e.g., dichloromethane).

  • The organic layer is washed with water, a dilute solution of sodium bicarbonate, and brine, then dried over an anhydrous drying agent.

  • The solvent is removed under reduced pressure, and the product is purified by distillation or chromatography.

Sulfonation

Sulfonation of benzotrifluoride is also challenging due to the deactivating effect of the -CF₃ group and typically requires fuming sulfuric acid (oleum).

Reaction Overview

The reaction with fuming sulfuric acid (a solution of SO₃ in H₂SO₄) introduces a sulfonic acid group (-SO₃H), primarily at the meta position.

ReactionReagentsConditionsYield (%)Isomer Distribution
SulfonationFuming H₂SO₄ (e.g., 20% SO₃)Elevated temp.Not specifiedPredominantly meta

Detailed Experimental Protocol: Sulfonation of Benzotrifluoride (Representative)

This is a general procedure for the sulfonation of a deactivated aromatic compound.

Materials:

  • Benzotrifluoride

  • Fuming sulfuric acid (20% SO₃)

  • Reaction vessel with a stirrer and temperature control

  • Ice

Procedure:

  • In a reaction vessel, place benzotrifluoride.

  • With vigorous stirring and cooling, slowly add fuming sulfuric acid (20% SO₃). The reaction is exothermic and the temperature should be controlled.

  • After the addition is complete, the reaction mixture is heated to a moderate temperature (e.g., 50-100°C) for several hours to ensure the completion of the reaction.

  • The reaction mixture is then cooled and carefully poured onto crushed ice.

  • The precipitated sulfonic acid can be isolated by filtration. Alternatively, the product can be salted out by the addition of a common salt (e.g., NaCl).

  • The crude product is then purified by recrystallization.

Signaling Pathways and Experimental Workflows

General Mechanism of Electrophilic Aromatic Substitution

The mechanism of electrophilic aromatic substitution on benzotrifluoride proceeds in two main steps:

  • Attack of the electrophile: The π-electron system of the benzotrifluoride ring attacks the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. This is the slow, rate-determining step.

  • Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.

G General Mechanism of Electrophilic Aromatic Substitution Start Benzotrifluoride + Electrophile (E+) Step1 Formation of σ-Complex (Rate-Determining Step) Start->Step1 Intermediate σ-Complex (Arenium Ion) Step1->Intermediate Step2 Deprotonation by Base Intermediate->Step2 Product Substituted Benzotrifluoride Step2->Product G Representative Experimental Workflow for EAS on Benzotrifluoride Start Reagent Preparation (Benzotrifluoride, Electrophile, Catalyst) Reaction Reaction Setup (Inert atmosphere, Temperature control) Start->Reaction Addition Slow Addition of Reagents Reaction->Addition Monitoring Reaction Monitoring (TLC, GC, etc.) Addition->Monitoring Workup Aqueous Workup (Quenching, Extraction, Washing) Monitoring->Workup Drying Drying of Organic Phase Workup->Drying Purification Purification (Distillation, Chromatography) Drying->Purification Analysis Product Characterization (NMR, IR, MS) Purification->Analysis

References

Solubility of 3,5-Dinitrobenzotrifluoride in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Dinitrobenzotrifluoride in organic solvents. Due to the current lack of publicly available quantitative solubility data for this compound, this guide focuses on its physicochemical properties, a qualitative assessment of its expected solubility based on its chemical structure, and a detailed, robust experimental protocol for the accurate determination of its solubility. This document is intended to be a valuable resource for researchers and professionals in chemistry, pharmaceuticals, and materials science who are working with or considering the use of this compound, enabling them to make informed decisions regarding solvent selection and to design and execute reliable solubility studies.

Introduction to this compound

This compound, also known as 1,3-dinitro-5-(trifluoromethyl)benzene, is a specialized chemical compound with the CAS number 401-99-0.[1] Its molecular structure, which features a benzene (B151609) ring substituted with two nitro groups and a trifluoromethyl group, makes it a critical intermediate in various synthetic processes.[1] This compound is particularly significant in the pharmaceutical and agrochemical industries, where it serves as a building block for complex molecules.[1] It typically appears as a yellow to yellow-green powder.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems.

PropertyValueReference
CAS Number 401-99-0[1]
Molecular Formula C₇H₃F₃N₂O₄[1]
Molecular Weight 236.105 g/mol [1]
Appearance Yellow to yellow-green powder[1]
Melting Point 47-51 °C[1]
Boiling Point 246.1 ± 35.0 °C at 760 mmHg[1]
Density 1.6 ± 0.1 g/cm³[1]
Flash Point 102.6 ± 25.9 °C[1]

Solubility Profile

Quantitative Solubility Data

As of the date of this publication, a comprehensive search of scientific literature and chemical databases has not yielded specific quantitative solubility data for this compound in various organic solvents. The absence of this data highlights a knowledge gap and underscores the importance of the experimental protocols detailed in this guide.

Qualitative Solubility Assessment

Based on the chemical structure of this compound, a qualitative assessment of its expected solubility can be made using the "like dissolves like" principle. The molecule possesses both polar and nonpolar characteristics. The two nitro groups (-NO₂) are strongly polar, while the trifluoromethyl group (-CF₃) is electron-withdrawing and contributes to the molecule's overall polarity. The benzene ring forms the nonpolar backbone.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile (B52724), Dimethylformamide, Ethyl Acetate): this compound is expected to exhibit good solubility in these solvents. The strong dipole-dipole interactions between the nitro groups and the polar aprotic solvent molecules would facilitate dissolution.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Moderate to good solubility is anticipated in polar protic solvents. While the nitro groups can act as hydrogen bond acceptors, the overall molecule is not a hydrogen bond donor, which may slightly limit its solubility compared to polar aprotic solvents.

  • Nonpolar Solvents (e.g., Toluene (B28343), Hexane, Chloroform): Moderate solubility is expected in aromatic solvents like toluene due to π-π stacking interactions with the benzene ring. In aliphatic nonpolar solvents like hexane, the solubility is likely to be lower due to the significant polarity of the nitro groups. Chloroform, being a weakly polar solvent, may show moderate solvating power.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. The isothermal shake-flask method is a widely accepted and robust technique for obtaining thermodynamic solubility data.

Materials and Equipment
  • Solute: this compound (purity ≥ 98%)

  • Solvents: High-purity (e.g., HPLC grade) organic solvents of interest

  • Apparatus:

    • Analytical balance (± 0.1 mg)

    • Vials with screw caps (B75204) and PTFE septa

    • Thermostatically controlled orbital shaker or water bath

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

    • Add a known volume or mass of the desired organic solvent to each vial.

    • Tightly seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C, 37 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours). It is recommended to perform a preliminary study to determine the time required to reach a stable concentration in the liquid phase.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a period to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw a clear aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

    • Accurately weigh the filtered solution.

    • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

    • Weigh the vial containing the dry solid residue. The difference in weight gives the mass of the dissolved solute.

    • Alternatively, for analysis by HPLC or UV-Vis, accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Gravimetric Method: Calculate the solubility as grams of solute per 100 g of solvent or other desired units based on the masses of the dissolved solute and the solvent.

    • HPLC/UV-Vis Method:

      • Prepare a series of standard solutions of this compound of known concentrations.

      • Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) versus concentration.

      • Analyze the diluted sample solution and determine its concentration from the calibration curve.

      • Calculate the original solubility, taking into account the dilution factor.

Analytical Method Example: HPLC-UV
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Visualizations

Logical Relationship of Solubility Factors

G Factors Influencing Solubility cluster_solute cluster_solvent cluster_system Solute Solute Properties (this compound) Polarity Polarity (Nitro, CF3 groups) Size Molecular Size & Shape Crystal Crystal Lattice Energy Solvent Solvent Properties SolventPolarity Polarity (Protic/Aprotic) Hbonding Hydrogen Bonding Capacity System System Conditions Temp Temperature Pressure Pressure Solubility Solubility Polarity->Solubility Size->Solubility Crystal->Solubility SolventPolarity->Solubility Hbonding->Solubility Temp->Solubility Pressure->Solubility G Workflow for Isothermal Shake-Flask Solubility Measurement A 1. Preparation Add excess solute to solvent in vials B 2. Equilibration Shake at constant temperature (24-72h) A->B C 3. Phase Separation Settle or centrifuge B->C D 4. Sample Collection Withdraw and filter supernatant C->D E 5. Quantification D->E F Gravimetric Analysis Evaporate solvent and weigh residue E->F Method A G Instrumental Analysis (HPLC/UV-Vis) E->G Method B J 6. Calculate Solubility F->J H Prepare standards & calibration curve G->H I Dilute sample and analyze H->I I->J

References

Spectroscopic Data for 3,5-Dinitrobenzotrifluoride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3,5-Dinitrobenzotrifluoride (CAS No: 401-99-0, Molecular Formula: C₇H₃F₃N₂O₄, Molecular Weight: 236.11 g/mol ).[1][2] Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted spectroscopic features based on its chemical structure and data from analogous compounds. It also includes detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally similar molecules.

Table 1: Predicted ¹H NMR Spectral Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2, H-68.8 - 9.2Doublet (d) or Triplet (t)2-3 Hz (meta coupling)
H-48.5 - 8.9Triplet (t) or Singlet (s)2-3 Hz (meta coupling)

Note: The chemical shifts are predicted to be in the downfield region due to the strong electron-withdrawing effects of the two nitro groups and the trifluoromethyl group. The multiplicity will depend on the resolution and the magnitude of the meta-coupling constants.

Table 2: Predicted ¹³C NMR Spectral Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1 (-CF₃)120 - 125 (quartet due to C-F coupling)
C-2, C-6125 - 130
C-3, C-5 (-NO₂)148 - 152
C-4130 - 135

Note: The trifluoromethyl group will appear as a quartet in the proton-decoupled ¹³C NMR spectrum due to coupling with the three fluorine atoms.

Table 3: Predicted ¹⁹F NMR Spectral Data
Fluorine AtomsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-CF₃-60 to -65Singlet (s)

Note: The chemical shift is referenced to CFCl₃. A single peak is expected as all three fluorine atoms in the trifluoromethyl group are chemically equivalent.

Table 4: Predicted Major IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H stretchAromatic
1600 - 1585C=C stretchAromatic ring
1550 - 1500N-O asymmetric stretchNitro (-NO₂)
1350 - 1300N-O symmetric stretchNitro (-NO₂)
1300 - 1100C-F stretchTrifluoromethyl (-CF₃)
900 - 675C-H out-of-plane bendAromatic
Table 5: Predicted Mass Spectrometry (EI) Fragmentation
m/zPossible Fragment
236[M]⁺ (Molecular ion)
217[M - F]⁺
190[M - NO₂]⁺
167[M - CF₃]⁺
144[M - 2NO₂]⁺
69[CF₃]⁺

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid aromatic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Acetone-d₆, DMSO-d₆, or Chloroform-d). The choice of solvent is critical to avoid overlapping signals with the analyte protons.

    • Transfer the solution to a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Temperature: 298 K.

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: A 100 MHz or higher ¹³C frequency NMR spectrometer.

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • ¹⁹F NMR Acquisition:

    • Spectrometer: A spectrometer equipped with a fluorine probe, with a corresponding ¹⁹F frequency (e.g., 376 MHz on a 400 MHz instrument).

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: A range appropriate for trifluoromethyl groups, e.g., -50 to -80 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

    • Reference: An external reference such as CFCl₃ may be used.

Infrared (IR) Spectroscopy
  • Attenuated Total Reflectance (ATR) Method:

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Clean the crystal thoroughly after the measurement.

  • KBr Pellet Method:

    • Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

    • Transfer the finely ground powder to a pellet press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

    • Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)
  • Electron Ionization (EI) Mass Spectrometry:

    • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

    • Ionization: Volatilize the sample by heating the probe. In the ion source, the gaseous molecules are bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

    • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.

Visualizations

The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy (ATR or KBr) Purification->IR MS Mass Spectrometry (EI) Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to Meisenheimer Complexes of 3,5-Dinitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation, characterization, and properties of Meisenheimer complexes derived from 3,5-dinitrobenzotrifluoride. This document synthesizes available spectroscopic data, outlines detailed experimental protocols, and presents visual representations of the underlying chemical processes to serve as a valuable resource for professionals in chemical research and drug development.

Introduction

Meisenheimer complexes are crucial intermediates in nucleophilic aromatic substitution (SNAr) reactions.[1] They are formed by the addition of a nucleophile to an electron-deficient aromatic ring. The presence of strong electron-withdrawing groups, such as the two nitro groups and the trifluoromethyl group in this compound, stabilizes the resulting anionic σ-complex.[2] Understanding the formation and characteristics of these transient species is fundamental for controlling reaction pathways and designing novel molecular entities.

This compound is a potent electrophile that readily reacts with various nucleophiles to form distinct Meisenheimer complexes. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy, are indispensable tools for identifying and characterizing these intermediates.[3]

Formation of Meisenheimer Complexes

The reaction of this compound with a nucleophile (Nu⁻) leads to the formation of two possible isomeric Meisenheimer complexes: one resulting from nucleophilic attack at the C2 position and the other from attack at the C4 position.

Figure 1: Formation of C2 and C4 Meisenheimer adducts.

Studies have shown that with nucleophiles such as methoxide (B1231860), both C2 and C4 adducts are formed.[3] The relative stability and concentration of these isomers depend on the nature of the nucleophile and the reaction conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR spectroscopy are powerful techniques for the structural elucidation of Meisenheimer complexes of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of the parent this compound in dimethyl sulfoxide (B87167) (DMSO) shows a characteristic AB₂ pattern.[3] Upon addition of a nucleophile like sodium methoxide, new signals corresponding to the anionic σ-complexes appear at higher fields. The proton NMR spectrum of the reaction mixture in DMSO reveals the presence of both the C2 and C4 adducts, with distinct chemical shifts and coupling constants.[3]

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides valuable information about the electronic environment of the trifluoromethyl group. In the Meisenheimer complex, the increased electron density on the aromatic ring results in a significant upfield shift of the ¹⁹F signal compared to the parent compound.[3] For the acetonate adduct, an intense peak is observed 70 Hz upfield from the parent -CF₃ peak, with a much weaker absorption 55 Hz upfield, corresponding to the C4 and C2 adducts, respectively.[3]

Quantitative NMR Data

The following table summarizes the ¹H NMR spectral data for the Meisenheimer complexes formed from this compound with methoxide and hydroxide (B78521) ions in DMSO.[3]

NucleophileAdduct PositionH² (δ, ppm)H⁴ (δ, ppm)H⁶ (δ, ppm)J (Hz)
OMe⁻C4 (major)8.08 (d)-6.25 (d)2
OMe⁻C2 (minor)-7.8 (t)6.2 (d)2
OH⁻C4 (minor)8.08 (d)-6.25 (d)2

d = doublet, t = triplet

UV-Visible Spectroscopy

Meisenheimer complexes of this compound exhibit characteristic absorption bands in the visible region of the electromagnetic spectrum, leading to the development of intensely colored solutions (typically red or purple). These absorptions are due to electronic transitions within the highly conjugated anionic system. However, these complexes are often unstable, leading to a rapid decay of the visible spectrum, which can complicate quantitative analysis.[3]

Experimental Protocols

General Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the preparation and characterization of Meisenheimer complexes of this compound.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Dissolve this compound in Anhydrous DMSO C Add Nucleophile to Substrate Solution at Low Temperature A->C B Prepare Nucleophile Solution (e.g., Sodium Methoxide in Methanol) B->C D Acquire ¹H and ¹⁹F NMR Spectra at Regular Intervals C->D E Record UV-Vis Spectrum Immediately After Mixing C->E F Assign NMR Signals to Isomeric Adducts D->F G Determine λmax from UV-Vis Spectrum E->G

Figure 2: Experimental workflow for Meisenheimer complexes.
Detailed Protocol for NMR Spectroscopic Analysis

This protocol is adapted from the general procedures described for the analysis of similar Meisenheimer complexes.[3]

Materials:

  • This compound

  • Anhydrous deuterated dimethyl sulfoxide (DMSO-d₆)

  • Sodium methoxide

  • Anhydrous methanol (B129727)

  • NMR tubes (5 mm)

  • Glassware (dried)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO-d₆ (e.g., 0.1 M).

    • Prepare a stock solution of sodium methoxide in anhydrous methanol (e.g., 0.5 M).

  • NMR Tube Preparation:

    • In a clean, dry NMR tube, place 0.5 mL of the this compound solution.

    • Cap the NMR tube and acquire a reference ¹H and ¹⁹F NMR spectrum of the starting material.

  • Initiation of Reaction:

    • Cool the NMR tube containing the substrate solution in an appropriate bath (e.g., ice-water or dry ice-acetone).

    • Carefully add a stoichiometric equivalent of the sodium methoxide solution to the NMR tube.

    • Quickly mix the contents of the NMR tube by gentle inversion.

  • Data Acquisition:

    • Immediately insert the NMR tube into the pre-cooled NMR spectrometer probe.

    • Acquire ¹H and ¹⁹F NMR spectra at regular time intervals to monitor the formation and potential decomposition of the Meisenheimer complexes.

    • The use of a cryoprobe can enhance sensitivity and allow for the detection of low-concentration or short-lived species.

Stability and Reactivity

The Meisenheimer complexes of this compound are generally unstable and can undergo further reactions.[3] The presence of the trifluoromethyl group influences the stability and reactivity of these complexes compared to those derived from analogous compounds like 1,3,5-trinitrobenzene. The high electrophilicity of the aromatic ring makes it susceptible to attack, but the stability of the resulting adduct is a delicate balance of steric and electronic factors. The observation of free-radical broadening in NMR spectra suggests that electron transfer processes may also be involved in the decomposition of these complexes.[3]

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data relies on a logical progression from the raw data to the final structural assignment.

G A Raw Spectroscopic Data (¹H NMR, ¹⁹F NMR, UV-Vis) B Signal Processing (Referencing, Integration) A->B C Identification of New Signals (Upfield shifts, Visible λmax) B->C D Correlation of ¹H and ¹⁹F Data C->D E Comparison with Literature Values for Similar Complexes C->E F Assignment of Signals to C2 and C4 Adducts D->F E->F G Structural Elucidation of Meisenheimer Complexes F->G

Figure 3: Logical flow for spectroscopic data interpretation.

Conclusion

The study of Meisenheimer complexes of this compound provides valuable insights into the mechanisms of nucleophilic aromatic substitution. While their transient nature presents experimental challenges, modern spectroscopic techniques, particularly NMR, offer a powerful means for their characterization. The quantitative data and experimental protocols presented in this guide are intended to facilitate further research in this area, with potential applications in the synthesis of novel pharmaceuticals and other functional organic materials.

References

In-Depth Technical Guide: Hazards and Safety Precautions for 3,5-Dinitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known hazards and essential safety precautions for the handling and use of 3,5-Dinitrobenzotrifluoride (CAS No. 401-99-0). Adherence to these guidelines is critical to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its classification under the Globally Harmonized System (GHS) and the associated hazard and precautionary statements.

Table 1: GHS Classification for this compound

ClassificationCategory
Skin Irritation2
Eye Irritation2
Specific Target Organ Toxicity – Single Exposure3 (Respiratory System)
Acute Toxicity, Oral4 (Harmful if swallowed)
Acute Toxicity, Dermal4 (Harmful in contact with skin)
Acute Toxicity, Inhalation4 (Harmful if inhaled)

Source:[1][2]

Table 2: GHS Hazard and Precautionary Statements

ElementCodeStatement
Pictogram
alt text
Signal Word Warning
Hazard Statements H302Harmful if swallowed.[2]
H312Harmful in contact with skin.
H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]
H332Harmful if inhaled.
H335May cause respiratory irritation.[1]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
P264Wash face, hands and any exposed skin thoroughly after handling.[1][2]
P270Do not eat, drink or smoke when using this product.[2]
P271Use only outdoors or in a well-ventilated area.[1]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[1][2]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
P312Call a POISON CENTER or doctor if you feel unwell.[2]
P403 + P233Store in a well-ventilated place. Keep container tightly closed.[1][2]
P405Store locked up.[1]
P501Dispose of contents/container to an approved waste disposal plant.[1][2]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

Table 3: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 401-99-0
Molecular Formula C₇H₃F₃N₂O₄
Molecular Weight 236.11 g/mol
Appearance Yellow to yellow-green powder/solid
Melting Point 47-51 °C (lit.)
Flash Point 110 °C (230 °F) - closed cup

Source:[3][4]

Toxicological Information

While classified as harmful, specific quantitative toxicological data for this compound is limited in publicly available literature.

Table 4: Acute Toxicity Data

Route of ExposureEndpointValue
OralLD50No data available
DermalLD50No data available
InhalationLC50No data available

Source: A review of safety data sheets indicates that while the substance is classified as harmful by acute toxicity routes, specific LD50/LC50 values have not been determined or published.

Experimental Protocols and Safe Handling

Strict adherence to safety protocols is mandatory when working with this compound. The following sections outline the necessary procedures.

Engineering Controls
  • Ventilation: Work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Safety Equipment: Emergency eye wash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE. The following are minimum requirements:

Table 5: Recommended Personal Protective Equipment

Body PartEquipment Specification
Eyes/Face Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may also be required.
Skin/Hands Chemical-impermeable gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected prior to use and replaced if damaged. A lab coat or impervious clothing is required to prevent skin contact.
Respiratory If dust formation is likely or ventilation is inadequate, a full-face respirator with appropriate cartridges (e.g., type P2) should be used.

Source:[1]

Handling and Storage Procedures
  • Handling: Avoid contact with skin, eyes, and clothing.[1] Avoid the formation of dust and aerosols.[1] Use non-sparking tools to prevent ignition.[1]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

Table 6: First-Aid Measures

Exposure RouteProcedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1] Do not use mouth-to-mouth resuscitation.
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. Get medical help if skin irritation occurs.[1]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Spill and Leak Response
  • Evacuate: Evacuate personnel to a safe area, upwind of the spill.[1]

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Clean-up: Wearing appropriate PPE, sweep up the solid material, avoiding dust generation. Collect into a suitable, closed container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly.

Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound from preparation to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_spill Emergency Response prep 1. Preparation & Risk Assessment ppe 2. Don PPE (Goggles, Gloves, Lab Coat) prep->ppe Assess risks handling 3. Chemical Handling (In Fume Hood) ppe->handling Enter work area handling_out handling->handling_out procedure 4. Experimental Procedure decon 5. Decontamination (Clean Glassware & Surfaces) procedure->decon Experiment complete waste 6. Waste Disposal (Segregated Hazardous Waste) decon->waste After cleaning doff 7. Doff PPE waste->doff Dispose of waste wash 8. Wash Hands Thoroughly doff->wash Leave work area handling_out->procedure Begin experiment spill Spill Occurs handling_out->spill If spill occurs evacuate Evacuate & Alert spill->evacuate contain Contain & Clean evacuate->contain

Caption: Logical workflow for handling this compound.

References

Thermal Stability and Degradation of 3,5-Dinitrobenzotrifluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the thermal stability and degradation of 3,5-Dinitrobenzotrifluoride based on available literature for this compound and analogous nitroaromatic compounds. Specific experimental data such as DSC/TGA thermograms for this compound were not found in the public domain during the literature search. The experimental protocols and potential degradation pathways described herein are based on established methods for the analysis of energetic materials and should be adapted and validated for specific laboratory conditions.

Introduction

This compound is a nitroaromatic compound characterized by a benzene (B151609) ring substituted with two nitro groups and a trifluoromethyl group. Its chemical structure suggests its potential use as an energetic material or as an intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. The presence of nitro groups indicates that the molecule has a significant amount of stored chemical energy and may be susceptible to thermal decomposition, a critical consideration for its safe handling, storage, and application.

This technical guide provides an in-depth analysis of the thermal stability and potential degradation pathways of this compound. It is intended to be a valuable resource for researchers and professionals working with this and similar compounds, offering insights into its thermal behavior and outlining methodologies for its characterization.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior under various conditions.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₃F₃N₂O₄
Molecular Weight 236.11 g/mol
Appearance Yellowish crystalline solid
Melting Point 47-51 °C
Boiling Point 250 °C at 760 mmHg
Hazardous Decomposition Products Upon heating, may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (B91410) (HF).

Thermal Stability Analysis

The thermal stability of energetic materials like this compound is typically investigated using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide quantitative data on the temperatures at which thermal events occur and the associated changes in mass and energy.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, a DSC analysis would be expected to show an endothermic peak corresponding to its melting point, followed by one or more exothermic peaks at higher temperatures, indicating decomposition. The onset temperature of the first exothermic peak is a critical parameter for assessing thermal stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. A TGA curve for this compound would show a stable mass until the onset of decomposition, at which point a significant mass loss would be observed due to the evolution of gaseous degradation products.

While specific DSC and TGA data for this compound are not available, Table 2 presents hypothetical data based on the expected behavior of similar nitroaromatic compounds.

Table 2: Hypothetical Thermal Analysis Data for this compound

ParameterTechniqueExpected Value Range
Melting Point (Tₘ) DSC47-51 °C
Onset of Decomposition (Tₒ) DSC200-250 °C
Peak Decomposition Temperature (Tₚ) DSC250-300 °C
Enthalpy of Decomposition (ΔHₔ) DSC> 1000 J/g
Onset of Mass Loss (Tₒ) TGA200-250 °C
Total Mass Loss TGA> 90%

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible thermal analysis data. The following sections describe standard methodologies for DSC and TGA analysis of energetic materials, which can be adapted for this compound.

Differential Scanning Calorimetry (DSC) Protocol

A typical DSC experiment for determining the thermal stability of a nitroaromatic compound involves the following steps:

  • Sample Preparation: A small amount of the sample (typically 0.5-2.0 mg) is accurately weighed into a high-pressure crucible (e.g., gold-plated stainless steel) to contain any gaseous products and prevent contamination of the instrument.

  • Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials (e.g., indium and zinc).

  • Experimental Conditions: The sample is heated at a constant rate (e.g., 2, 5, 10, and 20 °C/min) under an inert atmosphere (e.g., nitrogen) with a typical flow rate of 50 mL/min. The temperature range is typically from ambient to a temperature beyond the final decomposition event (e.g., 30-400 °C).

  • Data Analysis: The resulting thermogram is analyzed to determine the onset temperature of decomposition, the peak temperature of the exotherm, and the enthalpy of decomposition. Kinetic parameters such as activation energy (Ea) and the pre-exponential factor (A) can be calculated using methods like the Kissinger or Ozawa-Flynn-Wall analysis, which require data from multiple heating rates.

Thermogravimetric Analysis (TGA) Protocol

A standard TGA experiment to study the degradation profile of a nitroaromatic compound includes:

  • Sample Preparation: A slightly larger sample (typically 2-5 mg) is placed in an open ceramic or aluminum pan.

  • Instrument Setup: The TGA instrument is calibrated for mass and temperature.

  • Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) with a typical flow rate of 20-50 mL/min. The temperature range is similar to that used in DSC analysis.

  • Data Analysis: The TGA curve is analyzed to determine the onset temperature of mass loss, the temperatures at different percentages of mass loss, and the final residual mass. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Visualizations

Experimental Workflow for Thermal Analysis

The logical flow of a comprehensive thermal analysis of an energetic material is depicted in the following diagram.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Processing cluster_results Results & Interpretation Sample This compound Sample Weighing Accurate Weighing (0.5-5 mg) Sample->Weighing Encapsulation Crucible Encapsulation (DSC) or Open Pan (TGA) Weighing->Encapsulation DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC DSC Sample TGA Thermogravimetric Analysis (TGA) Encapsulation->TGA TGA Sample Thermogram Generate Thermograms (Heat Flow vs. Temp) DSC->Thermogram MassLossCurve Generate Mass Loss Curve (Mass vs. Temp) TGA->MassLossCurve KineticAnalysis Kinetic Analysis (e.g., Kissinger, OFW) Thermogram->KineticAnalysis ThermalStability Thermal Stability Assessment (Tonset, Tpeak) Thermogram->ThermalStability DegradationProducts Identify Degradation Products (TGA-MS/FTIR) MassLossCurve->DegradationProducts MassLossCurve->ThermalStability KineticParameters Kinetic Parameters (Ea, A) KineticAnalysis->KineticParameters DegradationPathway Proposed Degradation Pathway DegradationProducts->DegradationPathway

Workflow for Thermal Analysis of this compound.

Hypothetical Degradation Pathway

Based on the known decomposition mechanisms of nitroaromatic compounds, a plausible degradation pathway for this compound is proposed. The initial step is likely the homolytic cleavage of the C-NO₂ bond, which is the weakest bond in the molecule. This is followed by a cascade of complex reactions.

Degradation_Pathway DNBT This compound InitialCleavage Homolytic C-NO2 Cleavage (Rate-Determining Step) DNBT->InitialCleavage Heat Radicals Aryl and NO2 Radicals InitialCleavage->Radicals SecondaryReactions Secondary Reactions (H-abstraction, cyclization, etc.) Radicals->SecondaryReactions Intermediates Complex Intermediates (e.g., phenoxy radicals, nitroso compounds) SecondaryReactions->Intermediates FinalProducts Final Gaseous Products (NOx, CO, CO2, HF) Intermediates->FinalProducts

Hypothetical Degradation Pathway of this compound.

Degradation Products and Mechanism

The thermal degradation of nitroaromatic compounds is a complex process involving numerous radical reactions. For this compound, the decomposition is expected to initiate with the cleavage of the C-NO₂ bond, which has a relatively low bond dissociation energy. This initial step generates highly reactive aryl and nitrogen dioxide radicals.

These radicals can then undergo a variety of secondary reactions, including hydrogen abstraction from other molecules, radical-radical recombination, and intramolecular rearrangements. The presence of the trifluoromethyl group, an electron-withdrawing group, can influence the stability of the aromatic ring and the reaction intermediates.

The final degradation products are typically a mixture of stable gases. As indicated in the safety data sheets, these are expected to include:

  • Nitrogen Oxides (NOx): Primarily NO₂ and NO, formed from the nitro groups.

  • Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Resulting from the oxidation of the benzene ring.

  • Hydrogen Fluoride (HF): Formed from the decomposition of the trifluoromethyl group.

The exact composition of the product mixture can depend on the experimental conditions, such as temperature, pressure, and the presence of oxygen. To definitively identify the degradation products, techniques such as TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR) would be required.

Conclusion

This technical guide has provided a comprehensive overview of the thermal stability and degradation of this compound. While specific experimental data for this compound is limited in the public domain, a thorough understanding of its potential thermal behavior can be inferred from the analysis of analogous nitroaromatic compounds. The provided experimental protocols for DSC and TGA offer a solid foundation for researchers to conduct their own thermal characterization of this and similar materials. The proposed degradation pathway highlights the key chemical transformations that are likely to occur upon heating. For the safe and effective use of this compound in any application, a detailed experimental investigation of its thermal properties is strongly recommended.

Methodological & Application

Application Notes and Protocols: Synthesis of 3,5-Dinitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Dinitrobenzotrifluoride is a key chemical intermediate in the synthesis of various complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its structure, featuring a trifluoromethyl group and two nitro groups on a benzene (B151609) ring, makes it a valuable building block for creating active pharmaceutical ingredients and potent herbicides.[1][2] The synthesis typically involves the nitration of a benzotrifluoride (B45747) precursor. This document provides a detailed protocol for the synthesis of this compound via the nitration of m-nitrobenzotrifluoride, a process requiring strong nitrating agents and carefully controlled conditions to achieve satisfactory yields.[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis, derived from established laboratory procedures. The synthesis involves a strong nitrating mixture, elevated temperatures, and a specific reaction time to facilitate the introduction of the second nitro group onto the m-nitrobenzotrifluoride ring.[3][4]

ParameterValueNotes
Reactants
m-Nitrobenzotrifluoride19.1 g (0.10 mol)Starting material.
Fuming Sulfuric Acid (Oleum)256 g (30% free SO₃)Serves as the reaction solvent and dehydrating agent. The excess SO₃ is crucial for the reaction.[3][4]
Potassium Nitrate (B79036) (KNO₃)44.0 g (0.436 mol)Source of the nitronium ion (NO₂⁺). An alkali metal nitrate is used in conjunction with oleum.[4]
Fuming Nitric Acid (90%)11.5 g (0.164 mol)Additional source of the nitronium ion to ensure complete dinitration.[3][4]
Reaction Conditions
Temperature100 - 120°CElevated temperatures are necessary to overcome the deactivating effect of the existing nitro and trifluoromethyl groups.[3][4]
Reaction Time1 - 3 hoursThe optimal duration to maximize yield while minimizing side reactions or degradation.[3][4]
Yield & Purification
Theoretical Yield23.6 gBased on 0.10 mol of starting material.
Typical Experimental Yield80 - 87%Yields can vary based on the precise reaction conditions and purification efficiency.[4]
Purification MethodRecrystallization from methanol (B129727)An effective method for purifying the crude product after isolation.[3]

Experimental Protocol

This protocol details the laboratory-scale synthesis of this compound.

Safety Precautions:

  • This procedure involves highly corrosive and reactive chemicals, including fuming sulfuric and nitric acids. It must be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, is mandatory.

  • The reaction is exothermic, especially during the addition of reagents. Strict temperature control is essential to prevent runaway reactions.

  • The quenching step is highly exothermic and should be performed slowly and cautiously.

Materials and Equipment:

  • m-Nitrobenzotrifluoride

  • Fuming sulfuric acid (30% oleum)

  • Potassium nitrate (KNO₃)

  • Fuming nitric acid (90%)

  • Methanol (for recrystallization)

  • Deionized water and ice

  • Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel

  • Heating mantle

  • Ice bath

  • Büchner funnel and flask for vacuum filtration

Procedure:

  • Preparation of the Nitrating Mixture:

    • Place the fuming sulfuric acid (256 g) into the three-neck round-bottom flask.

    • Cool the flask in an ice bath and begin stirring.

    • Slowly and portion-wise, add the potassium nitrate (44.0 g) to the stirred oleum. Ensure the temperature does not exceed 50°C during the addition.

    • Once the potassium nitrate is fully dissolved, slowly add the fuming nitric acid (11.5 g) via the dropping funnel, maintaining the low temperature.

  • Nitration Reaction:

    • After the nitrating mixture is prepared and homogenous, begin the slow, dropwise addition of m-nitrobenzotrifluoride (19.1 g) using the dropping funnel. Maintain vigorous stirring and control the addition rate to keep the reaction temperature below 60°C.

    • Once the addition is complete, remove the ice bath and replace it with a heating mantle.

    • Heat the reaction mixture to 120°C and maintain this temperature for 1 hour with continuous stirring.[4] Alternatively, heating at 100°C for 3 hours has also been shown to produce good yields.[3]

  • Work-up and Isolation:

    • After the reaction period, allow the mixture to cool to room temperature.

    • Prepare a large beaker containing approximately 1500 mL of an ice-water slurry.

    • Slowly and carefully pour the cooled reaction mixture into the ice water with vigorous stirring. This will cause the crude product to precipitate as a solid.[2][4]

    • Isolate the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid thoroughly with cold water until the filtrate is neutral to pH paper. This removes residual acids.

  • Purification:

    • Transfer the crude, dried solid to a suitable flask.

    • Perform recrystallization using methanol to purify the product.[3] Dissolve the crude solid in a minimum amount of hot methanol and allow it to cool slowly to form crystals.

    • Collect the purified crystals by vacuum filtration and dry them thoroughly.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

Synthesis_Workflow A Preparation of Nitrating Mixture (Oleum + KNO3 + HNO3) B Slow Addition of m-Nitrobenzotrifluoride A->B Controlled Temp. C Heating and Reaction (100-120°C, 1-3h) B->C D Cooling to Room Temperature C->D E Quenching (Pouring onto Ice-Water) D->E Caution: Exothermic F Isolation by Filtration E->F G Washing with Water F->G H Purification (Recrystallization from Methanol) G->H I Final Product: This compound H->I

References

nitration of benzotrifluorides using fuming nitric and sulfuric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of benzotrifluoride (B45747) is a cornerstone electrophilic aromatic substitution reaction critical in the synthesis of various pharmaceutical and agrochemical intermediates. The trifluoromethyl group (-CF₃), a strong electron-withdrawing and meta-directing substituent, significantly influences the regioselectivity and reaction kinetics. This document provides detailed application notes and experimental protocols for the mono-nitration of benzotrifluorides using a mixture of fuming nitric acid and sulfuric acid.

Reaction Principle

The nitration of benzotrifluoride proceeds via an electrophilic aromatic substitution mechanism. Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The electron-deficient benzene (B151609) ring of benzotrifluoride then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation by a weak base, typically HSO₄⁻, restores aromaticity and yields the nitrobenzotrifluoride product. Due to the meta-directing nature of the -CF₃ group, the primary product is 3-nitrobenzotrifluoride.

Data Presentation: Isomer Distribution in the Nitration of Substituted Benzotrifluorides

The following tables summarize the quantitative data on isomer distribution from the nitration of various benzotrifluoride derivatives under different reaction conditions. This data provides valuable insights into the directing effects of substituents and the influence of reaction parameters.

Table 1: Nitration of 3-Methylbenzotrifluoride (B1360241)

ExperimentNitrating AgentTemperature (°C)Isomer Distribution (%)Reference
198% HNO₃-16 to -222-nitro: 43, 4-nitro: 31, 6-nitro: 24, 5-nitro: ~1[1][2]
298% HNO₃-30 to -312-nitro: 46.6, 6-nitro: 26.5, 4-nitro: 26.9[1][3][4]
398% HNO₃ in CH₂Cl₂-20 to -25, then warm to 152-nitro: 44, 6-nitro: 29, 4-nitro: 26.6[1][3][4]
490% HNO₃-5 to 102-nitro: 44.2, 6-nitro: 31.1, 4-nitro: 24.5[1][3]
5Conc. HNO₃52-nitro: 44, 4-nitro: 21, 5-nitro: 2, 6-nitro: 33[5]

Table 2: Nitration of 3-Ethylbenzotrifluoride

ExperimentNitrating AgentTemperature (°C)Isomer Distribution (%)Reference
198% HNO₃-10 to 106-nitro: 43.83, 2-nitro: 34.2, 4-nitro: 20.1[4]

Note on Regioselectivity: The presence of sulfuric acid as a cosolvent has been reported to potentially increase the formation of 4- and 6-nitro isomers.[3][4]

Experimental Protocols

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat. [6]

  • Fuming nitric acid and concentrated sulfuric acid are extremely corrosive and strong oxidizing agents. Handle with extreme care to avoid contact with skin, eyes, and clothing. [6]

  • The reaction is highly exothermic. Maintain strict temperature control using an ice bath or cryostat.

  • Quenching the reaction mixture with water is highly exothermic. Perform this step slowly and with efficient cooling.

  • Have appropriate spill kits and neutralizing agents (e.g., sodium bicarbonate) readily available.

Protocol 1: Mono-nitration of Unsubstituted Benzotrifluoride

This protocol is a general procedure adapted from the nitration of substituted benzotrifluorides and fundamental principles of electrophilic aromatic substitution.

Materials:

  • Benzotrifluoride

  • Fuming nitric acid (≥98%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Deionized water

  • Methylene (B1212753) chloride (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask equipped with a magnetic stir bar and a dropping funnel

  • Ice bath

  • Separatory funnel

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice-salt bath, add a calculated volume of concentrated sulfuric acid. Slowly add an equimolar amount of fuming nitric acid dropwise with continuous stirring, ensuring the temperature is maintained below 10 °C.

  • Reaction Setup: Cool the nitrating mixture to 0-5 °C.

  • Addition of Benzotrifluoride: Add benzotrifluoride dropwise from the dropping funnel to the stirred nitrating mixture. The rate of addition should be controlled to maintain the reaction temperature between 0-10 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Carefully pour the reaction mixture onto a stirred mixture of crushed ice and water.

    • Transfer the mixture to a separatory funnel and extract the product with methylene chloride (3 x 50 mL).

    • Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, a mixture of nitrobenzotrifluoride isomers (primarily 3-nitrobenzotrifluoride), can be purified by fractional distillation under reduced pressure or by column chromatography.

Protocol 2: Nitration of 3-Methylbenzotrifluoride (Adapted from Patent Literature)[3]

Materials:

  • 3-Methylbenzotrifluoride (100 g, 0.62 moles)

  • 98% Nitric Acid (250 g, 3.97 moles)

  • Methylene chloride

  • Ice water

  • Sodium carbonate solution

Procedure:

  • Reaction Setup: Charge a nitration vessel with 250 g (3.97 moles) of 98% nitric acid and cool to approximately -18 °C.[3]

  • Addition of Substrate: Add 100 g (0.62 moles) of 3-methylbenzotrifluoride dropwise with stirring, maintaining the temperature between -16 °C and -22 °C.[3] The addition should take approximately 2 hours and 15 minutes.[3]

  • Stirring: After the addition is complete, continue stirring for another 15 minutes.[3]

  • Work-up:

    • Pour the reaction mixture into ice water.[3]

    • Add methylene chloride to facilitate phase separation.[3]

    • Separate the organic layer and wash it with a sodium carbonate solution.[3]

    • Remove the solvent on a rotary evaporator to yield the product as an oil.[3]

Visualizations

Experimental Workflow for the Nitration of Benzotrifluoride

NitrationWorkflow reactant Benzotrifluoride Fuming Nitric Acid Sulfuric Acid process_mix Nitrating Mixture reactant->process_mix 1. Prepare Nitrating Mixture (H₂SO₄ + HNO₃ < 10°C) process process workup workup product Nitrobenzotrifluoride (Isomer Mixture) process_reaction Nitration Reaction (Stir 1-2h at 0-10°C) process_mix->process_reaction 2. Add Benzotrifluoride (0-10°C) workup_quench Pour into Ice Water process_reaction->workup_quench 3. Quench Reaction workup_extract Extract with Methylene Chloride workup_quench->workup_extract 4. Extract Product workup_wash Wash with H₂O, NaHCO₃, Brine workup_extract->workup_wash 5. Wash Organic Layer workup_dry Dry over Na₂SO₄ Evaporate Solvent workup_wash->workup_dry 6. Dry and Concentrate workup_dry->product 7. Purify

Caption: A schematic overview of the experimental workflow for the nitration of benzotrifluoride.

Signaling Pathway of Electrophilic Aromatic Substitution

Caption: The mechanism of electrophilic aromatic substitution for the nitration of benzotrifluoride.

References

Application Notes and Protocols: 3,5-Dinitrobenzotrifluoride as a Key Intermediate for Dinitroaniline Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,5-dinitrobenzotrifluoride and its derivatives as crucial intermediates in the synthesis of dinitroaniline herbicides. This document outlines the synthetic pathways, mechanism of action, and protocols for evaluating the efficacy of these herbicides, tailored for professionals in agrochemical research and development.

Introduction

This compound and its halogenated analogs, such as 4-chloro-3,5-dinitrobenzotrifluoride (B147460), are pivotal starting materials for the production of dinitroaniline herbicides.[1][2][3][4] This class of herbicides, which includes widely used compounds like trifluralin (B1683247) and pendimethalin, are primarily used as pre-emergent herbicides to control a variety of annual grasses and broadleaf weeds in numerous crops.[5][6][7][8] Their mode of action involves the inhibition of microtubule formation in plant cells, which disrupts cell division and ultimately leads to the death of the emerging weed seedlings.[5][6][9][10]

Synthesis of Dinitroaniline Herbicides

The general synthetic route to dinitroaniline herbicides from this compound derivatives involves a nucleophilic aromatic substitution reaction. A key intermediate, 4-chloro-3,5-dinitrobenzotrifluoride, is commonly used for the synthesis of trifluralin.[4][11]

General Synthesis Workflow

G cluster_synthesis Synthesis of Trifluralin Start 4-Chloro-3,5-dinitrobenzotrifluoride Reaction Amination Reaction Start->Reaction Amine Dipropylamine (B117675) Amine->Reaction Product Trifluralin Reaction->Product Purification Purification (e.g., Recrystallization) Product->Purification FinalProduct Pure Trifluralin Purification->FinalProduct

Caption: General workflow for the synthesis of Trifluralin.

Experimental Protocol: Synthesis of Trifluralin from 4-Chloro-3,5-dinitrobenzotrifluoride

This protocol is adapted from established synthetic methods.[11]

Materials:

  • 4-Chloro-3,5-dinitrobenzotrifluoride

  • Dipropylamine

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 20%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • Neutralization of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve the crude 4-chloro-3,5-dinitrobenzotrifluoride in a suitable solvent like ethylene (B1197577) dichloride. Neutralize any residual acids from the nitration process by washing with a dilute sodium hydroxide solution until the pH is approximately 7.5. This step is crucial to minimize the formation of nitrosamine (B1359907) byproducts.[11]

  • Amination Reaction: To the neutralized solution of 4-chloro-3,5-dinitrobenzotrifluoride, add dipropylamine. The reaction can be carried out in a suitable solvent such as ethanol.[12]

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure. The resulting residue will contain the crude trifluralin and byproducts such as dipropylamine hydrochloride.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure trifluralin.[2]

Mechanism of Action: Microtubule Inhibition

Dinitroaniline herbicides exert their phytotoxic effects by disrupting microtubule formation in plant cells.[5][6][9][10] This mechanism is highly specific to plant and protist tubulins, making these herbicides relatively safe for animals and fungi.[10][13]

The key steps in the mechanism of action are:

  • Binding to Tubulin: Dinitroanilines, such as trifluralin, bind to free tubulin dimers (α- and β-tubulin).[5][6]

  • Formation of a Herbicide-Tubulin Complex: This binding forms a stable, non-functional complex.[5][6]

  • Inhibition of Microtubule Polymerization: The herbicide-tubulin complex incorporates into the growing end of microtubules, which blocks further addition of tubulin dimers and halts microtubule elongation.[5][6]

  • Disruption of Mitosis: The inhibition of microtubule formation prevents the proper assembly of the mitotic spindle, which is essential for chromosome segregation during cell division.[9][10] This leads to an arrest of mitosis at the metaphase stage.

  • Inhibition of Root and Shoot Growth: The disruption of cell division and elongation ultimately inhibits the growth of roots and shoots of emerging seedlings, leading to their death before they can establish.[9][14]

G cluster_pathway Dinitroaniline Herbicide Mechanism of Action Herbicide Dinitroaniline Herbicide (e.g., Trifluralin) Complex Herbicide-Tubulin Complex Herbicide->Complex Tubulin Free Tubulin Dimers (α- and β-tubulin) Tubulin->Complex Polymerization Microtubule Polymerization Complex->Polymerization Inhibits Microtubules Functional Microtubules Polymerization->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Mitosis Normal Cell Division (Mitosis) Spindle->Mitosis Growth Root and Shoot Growth Mitosis->Growth Inhibition Inhibition Disruption Disruption

Caption: Mechanism of microtubule disruption by dinitroaniline herbicides.

Evaluation of Herbicidal Activity

The efficacy of newly synthesized dinitroaniline herbicides needs to be rigorously evaluated. As these are primarily pre-emergent herbicides, the evaluation focuses on their ability to prevent weed seed germination and seedling establishment.[15]

Experimental Workflow for Pre-emergent Herbicidal Activity Evaluation

G cluster_workflow Pre-emergent Herbicide Efficacy Evaluation Start Prepare Test Pots with Soil Sowing Sow Weed Seeds Start->Sowing Application Apply Herbicide Solution (Different Concentrations) Sowing->Application Incubation Incubate under Controlled Conditions (Greenhouse) Application->Incubation DataCollection Data Collection (e.g., 14-21 days after treatment) Incubation->DataCollection Analysis Data Analysis (e.g., IC50 Calculation) DataCollection->Analysis Results Efficacy Results Analysis->Results

Caption: Workflow for evaluating pre-emergent herbicidal activity.

Protocol for Greenhouse Evaluation of Pre-emergent Herbicidal Activity

1. Experimental Setup:

  • Test Species: Select a range of relevant annual grass and broadleaf weed species.

  • Growth Medium: Use a standardized soil or potting mix.

  • Containers: Use pots or flats of a uniform size.

  • Experimental Design: A completely randomized design with at least four replications is recommended. Include an untreated control and a positive control (a commercial standard herbicide).

2. Procedure:

  • Potting and Sowing: Fill the pots with the growth medium and sow a predetermined number of seeds of the target weed species at a uniform depth.

  • Herbicide Application: Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetone) and then dilute with water to the desired concentrations. Apply the herbicide solutions uniformly to the soil surface using a laboratory sprayer.[1]

  • Incubation: Place the treated pots in a greenhouse with controlled temperature, humidity, and light conditions. Water the pots as needed to maintain adequate soil moisture for germination.

  • Data Collection: After a specified period (e.g., 14-21 days), assess the herbicidal effect by measuring the following parameters:[16]

    • Germination Rate (%): Count the number of emerged seedlings in each pot and compare it to the untreated control.

    • Growth Inhibition (%): Visually assess the stunting or malformation of the emerged seedlings compared to the control.

    • Shoot and Root Length (cm): Carefully remove the seedlings and measure the length of their shoots and roots.

    • Fresh and Dry Biomass (g): Harvest the emerged seedlings, record their fresh weight, and then dry them in an oven to determine the dry weight.

3. Data Analysis:

  • Calculate the percent inhibition for each parameter relative to the untreated control.

  • Determine the half-maximal inhibitory concentration (IC50) for each compound on each weed species using dose-response curve analysis.

Quantitative Data

The following table summarizes available quantitative data for trifluralin, a representative dinitroaniline herbicide.

ParameterOrganism/SystemValueReference(s)
Herbicidal Activity
IC50 (Antimicrobial activity)Cryptosporidium parvum in HCT-8 cells750 nM[9]
IC50 (Antimicrobial activity)Toxoplasma gondii RH in HFF cells0.52 µM[9]
Aquatic Toxicology
96-hour LC50Oncorhynchus mykiss (Rainbow trout)41 µg/L (geometric mean)
96-hour LC50Lepomis macrochirus (Bluegill sunfish)48 µg/L (geometric mean)
48-hour EC50 (Immobilisation)Daphnia magna (Water flea)37-2200 µg/L
Physical Properties
Water Solubility0.395 mg/L at pH 7
Log Kow5.3

Conclusion

This compound and its derivatives are indispensable intermediates in the agrochemical industry for the synthesis of dinitroaniline herbicides. Understanding the synthetic protocols, mechanism of action, and methods for efficacy evaluation is critical for the development of new and improved herbicidal products. The protocols and information provided herein serve as a valuable resource for researchers and scientists in this field.

References

Application Notes and Protocols: 3,5-Dinitrobenzotrifluoride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of key pharmaceutical intermediates for non-steroidal antiandrogens (NSAAs) starting from 3,5-Dinitrobenzotrifluoride and its derivatives. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate research and development in this area.

Introduction

This compound is a versatile chemical building block, primarily utilized in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1] Its trifluoromethyl group and two nitro functionalities provide a scaffold for constructing various active pharmaceutical ingredients (APIs), particularly non-steroidal antiandrogens like Nilutamide, Bicalutamide (B1683754), and Enzalutamide. These drugs are crucial in the treatment of prostate cancer. The synthetic strategies outlined below focus on the key chemical transformations of this compound derivatives, including nucleophilic aromatic substitution, nitro group reduction, and subsequent cyclization reactions.

Key Synthetic Pathways and Intermediates

The general synthetic approach involves the transformation of a this compound derivative into a key aniline (B41778) intermediate, which is then further elaborated to the final drug molecule. The two primary aniline intermediates discussed are 4-Nitro-3-(trifluoromethyl)aniline for Nilutamide and 4-Amino-2-(trifluoromethyl)benzonitrile (B20432) for Bicalutamide and Enzalutamide.

Synthesis of 4-Nitro-3-(trifluoromethyl)aniline (Intermediate for Nilutamide)

While a direct synthesis from this compound is not explicitly detailed in the search results, 4-Nitro-3-(trifluoromethyl)aniline is a known key intermediate for Nilutamide.[2][3] The synthesis of Nilutamide from this intermediate is well-established.

Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile (Intermediate for Bicalutamide and Enzalutamide)

The synthesis of this crucial intermediate can be achieved through a multi-step process starting from a suitable benzotrifluoride (B45747) derivative. One common route involves the nitration of a halogenated benzotrifluoride, followed by cyanation and reduction.[4] Another approach starts with m-trifluoromethyl fluorobenzene, which undergoes bromination, cyanation, and then aminolysis.[5][6]

A key precursor to Enzalutamide is 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile , which is synthesized from 4-Amino-2-(trifluoromethyl)benzonitrile.[1][7][8][9]

For Bicalutamide, a key intermediate is N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide epoxide . This is prepared by reacting 4-Amino-2-(trifluoromethyl)benzonitrile with methacryloyl chloride, followed by epoxidation.[10][11][12]

Quantitative Data Summary

The following tables summarize the quantitative data for key reaction steps in the synthesis of the pharmaceutical intermediates.

Table 1: Synthesis of this compound Derivatives

Starting MaterialReagentsTemperature (°C)Reaction TimeYield (%)Reference
2,4-Dichlorobenzotrifluoride (B41404)30% Oleum, Sodium Nitrate, 90% Nitric Acid120°C, then 140°C16h, then 1h86.7[6]
Benzotrifluoride30% Oleum, Potassium Nitrate, 90% Nitric Acid1201h55[3][13]
p-Chlorobenzotrifluoride30% Oleum, Sodium Nitrate, 90% Nitric Acid10020h85[3]

Table 2: Synthesis of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile

Starting MaterialReagentsSolventTemperature (°C)Yield (%)Reference
4-Amino-2-(trifluoromethyl)benzonitrileThiophosgene (B130339)WaterRoom Temp99[8]
3-Trifluoromethyl-4-cyanoanilinePhenyl thiochloroformateDichloromethane, then Toluene25°C, then refluxNot specified[1]
3-Trifluoromethyl-4-cyanoaniline, Thiophosgene, AlkaliDichloromethane0>95 (continuous flow)[14]

Table 3: Synthesis of Bicalutamide Intermediate (N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide)

Starting MaterialReagentsSolventTemperature (°C)Yield (%)Reference
4-Cyano-3-(trifluoromethyl)anilineMethacryloyl chlorideN,N-dimethylacetamideRoom Temp92[12][15]

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dichloro-3,5-dinitrobenzotrifluoride (B1294799)

This protocol is adapted from a patented procedure.[6][16]

Materials:

Procedure:

  • Prepare a nitrating mixture of 30% oleum, sodium nitrate, and 90% nitric acid.

  • To this mixture, add 2,4-dichlorobenzotrifluoride dropwise over a 10-minute period while maintaining the temperature at 120°C.

  • Heat the resulting mixture to 160°C over a 10-minute period and maintain this temperature for 30 minutes.

  • Allow the mixture to cool to 100-120°C and pour it into a beaker filled with cracked ice.

  • The product will solidify as a pale yellow solid. Isolate the solid by filtration.

  • For further purification, the crude product can be dissolved in chloroform, washed with water and 5% sodium bicarbonate solution, and dried over sodium sulfate. Evaporation of the chloroform yields the purified product.

Protocol 2: Synthesis of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile

This protocol is based on a common laboratory-scale synthesis.[8][17]

Materials:

  • 4-Amino-2-(trifluoromethyl)benzonitrile

  • Thiophosgene

  • Water

  • Chloroform

  • Magnesium Sulfate

Procedure:

  • To a well-stirred heterogeneous mixture of thiophosgene in water at room temperature, add 4-amino-2-(trifluoromethyl)benzonitrile portionwise over 15 minutes.

  • Continue stirring for an additional hour.

  • Extract the reaction mixture with chloroform (3 x 15 ml).

  • Combine the organic phases, dry over magnesium sulfate, and evaporate to dryness under reduced pressure to yield the product as a brownish solid.

Protocol 3: Synthesis of N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide (Bicalutamide Precursor)

This protocol describes the acylation of the key aniline intermediate.[12]

Materials:

  • 4-Cyano-3-(trifluoromethyl)aniline

  • Methacryloyl chloride

  • N,N-dimethylacetamide (DMA)

  • Ethyl acetate (B1210297)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a stirring solution of 4-cyano-3-(trifluoromethyl)aniline in N,N-dimethylacetamide, add methacryloyl chloride over 10 minutes at room temperature.

  • Stir the reaction mixture for 24 hours.

  • Dilute the mixture with ethyl acetate and extract with saturated sodium bicarbonate solution and then with cold brine.

  • Dry the combined organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude product.

Visualizations

Synthetic Workflow for Enzalutamide Intermediate

G A This compound Derivative B 4-Amino-2-(trifluoromethyl)benzonitrile A->B Multi-step synthesis (e.g., reduction, cyanation) C 4-Isothiocyanato-2- (trifluoromethyl)benzonitrile B->C Thiophosgene E Enzalutamide C->E Cyclization with Intermediate D D Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino) -2-methylpropanoate D->E

Caption: Synthetic workflow for Enzalutamide from a this compound derivative.

Synthetic Workflow for Bicalutamide Intermediate

G A This compound Derivative B 4-Amino-2-(trifluoromethyl)benzonitrile A->B Multi-step synthesis C N-[4-Cyano-3-(trifluoromethyl)phenyl] methacrylamide B->C Methacryloyl chloride D N-[4-Cyano-3-(trifluoromethyl)phenyl] methacrylamide epoxide C->D Epoxidation E Bicalutamide D->E Ring opening and oxidation

Caption: Synthetic workflow for Bicalutamide from a this compound derivative.

Androgen Receptor Signaling Pathway Inhibition

G cluster_cell Prostate Cancer Cell Androgen Androgen (Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds Nucleus Nucleus AR->Nucleus Translocation NSAA Non-steroidal Antiandrogen (e.g., Enzalutamide) NSAA->AR Blocks Binding DNA DNA (Androgen Response Elements) Nucleus->DNA Binds Transcription Gene Transcription (Tumor Growth) DNA->Transcription Initiates

Caption: Mechanism of action of non-steroidal antiandrogens on the androgen receptor signaling pathway.

References

Application Notes and Protocols for HPLC Derivatization using 4-Chloro-3,5-dinitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-Chloro-3,5-dinitrobenzotrifluoride (B147460) (CNB-TF) as a pre-column derivatization reagent for the analysis of various compounds by High-Performance Liquid Chromatography (HPLC). CNB-TF is a versatile reagent that reacts with primary and secondary amines to form stable, UV-absorbing derivatives, enhancing their detection and quantification.

Introduction

4-Chloro-3,5-dinitrobenzotrifluoride, also known as CNBF, is an effective derivatization reagent for compounds containing primary and secondary amine functional groups.[1] Its reaction with these amines yields N-substituted-2,6-dinitro-4-(trifluoromethyl)aniline derivatives that exhibit strong ultraviolet (UV) absorption, making them suitable for HPLC with UV detection.[2] This derivatization is particularly useful for analytes that lack a chromophore and are therefore difficult to detect directly by UV spectrophotometry. Applications include the analysis of amino acids, antibiotics such as amikacin (B45834), and herbicides like glyphosate (B1671968).[3][4] The derivatization reaction is typically carried out under alkaline conditions and at an elevated temperature to ensure complete and rapid reaction.[5]

Reaction Mechanism

The derivatization reaction of CNB-TF with amines proceeds via a nucleophilic aromatic substitution (addition-elimination) mechanism. The electron-withdrawing nitro groups and the trifluoromethyl group activate the benzene (B151609) ring towards nucleophilic attack by the amine. The amine attacks the carbon atom to which the chlorine atom is attached, forming a Meisenheimer complex as an intermediate. Subsequently, the chloride ion is eliminated, resulting in the formation of a stable, derivatized product.

Applications

Amino Acid Analysis

CNB-TF is widely used for the quantitative analysis of amino acids in various matrices, including beer and mature vinegar.[5][6] The method is valued for its accuracy and repeatability.[5]

Table 1: Quantitative Data for Amino Acid Analysis using CNB-TF Derivatization

ParameterValueReference
Linearity Range9.60 to 3330.00 µmol/L[5]
Correlation Coefficient (r²)> 0.9979[5]
Detection Limits (S/N=3)2.40 - 6.50 µmol/L[5]
Recoveries in Beer97.0 - 103.9%[5]
Relative Standard Deviations (RSD) in Beer2.62 - 4.22%[5]
Recoveries in Mature Vinegar70.1 - 109.2%[6]
Relative Standard Deviations (RSD) in Mature Vinegar< 5.6%[6]
Glyphosate Analysis

CNB-TF is also employed for the determination of the herbicide glyphosate in environmental water samples.[7] This method offers a stable derivative and a good detection limit.[3]

Table 2: Quantitative Data for Glyphosate Analysis using CNB-TF Derivatization

ParameterValueReference
Linearity Range0.3 to 48.5 mg/L[3]
Correlation Coefficient (r²)0.9999[3]
Detection Limit (S/N=3)0.009 mg/L[3]
Recoveries in Environmental Water91.80 - 100.20%[3]
Relative Standard Deviations (RSD)2.27 - 6.80%[3]
Amikacin Analysis

The antibiotic amikacin can be determined in water samples after derivatization with CNB-TF.[4]

Table 3: Quantitative Data for Amikacin Analysis using CNB-TF Derivatization

ParameterValueReference
Linearity Range0 to 500.0 µg/L[4]
Detection Limit (S/N=3)0.2 µg/L[4]
Recoveries in Water Samples87.5 - 99.6%[4]
Relative Standard Deviations (RSD)2.1 - 4.5%[4]

Experimental Protocols

General Workflow for HPLC Analysis with CNB-TF Derivatization

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection Pretreatment Sample Pretreatment (e.g., filtration, extraction) Sample->Pretreatment Aliquot Take Sample Aliquot Pretreatment->Aliquot Buffer Add Borate (B1201080) Buffer (pH 9.0-9.5) Aliquot->Buffer Reagent Add CNB-TF Solution Buffer->Reagent React Incubate at 60-70°C for 20-30 min Reagent->React Injection Inject Derivatized Sample React->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (238-360 nm) Separation->Detection Quantification Quantification Detection->Quantification

Experimental workflow for HPLC analysis using CNB-TF derivatization.

Protocol for Amino Acid Derivatization[6]
  • Reagents:

    • Borate buffer (pH 9.0)

    • 4-Chloro-3,5-dinitrobenzotrifluoride (CNB-TF) solution (70 mmol/L in acetonitrile)

    • Amino acid standards or sample extract

  • Procedure:

    • In a reaction vial, mix 200 µL of the amino acid standard solution or sample extract with 1.0 mL of borate buffer (pH 9.0).

    • Add 600 µL of the CNB-TF solution.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture in a water bath or oven at 60°C for 30 minutes.

    • Cool the vial to room temperature.

    • The sample is now ready for injection into the HPLC system.

HPLC Conditions for Amino Acid Analysis[6]
  • Column: Kromasil ODS C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Acetate buffer:acetonitrile:triethylamine (82.8:17:0.2, v/v/v), pH 4.9

  • Gradient Elution: A suitable gradient program to separate the 19 amino acid derivatives.

  • Flow Rate: 0.4 mL/min

  • Detection Wavelength: 260 nm

  • Column Temperature: Room temperature

  • Injection Volume: Typically 20 µL

Protocol for Glyphosate Derivatization[3][8]
  • Reagents:

    • Borate buffer (H₃BO₃-Na₂B₄O₇, pH 9.5)

    • 4-Chloro-3,5-dinitrobenzotrifluoride (CNB-TF) solution in acetonitrile

    • Glyphosate standard or water sample

  • Procedure:

    • Mix the glyphosate standard or water sample with the borate buffer (pH 9.5).

    • Add the CNB-TF solution.

    • Incubate the mixture at 60°C for 30 minutes.

    • Cool to room temperature before injection.

HPLC Conditions for Glyphosate Analysis[3][8]
  • Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of phosphate (B84403) buffer (50 mM, pH 2.5) and acetonitrile:water (1:1, v/v).

  • Flow Rate: Not specified, requires optimization.

  • Detection Wavelength: 360 nm

  • Column Temperature: Room temperature

Protocol for Amikacin Derivatization[4]
  • Reagents:

    • Triethylamine

    • 4-Chloro-3,5-dinitrobenzotrifluoride (CNB-TF) solution in a suitable solvent

    • Amikacin standard or water sample (pre-concentrated by solid-phase extraction if necessary)

  • Procedure:

    • To the amikacin sample, add triethylamine.

    • Add the CNB-TF solution.

    • Incubate at 70°C for 20 minutes.

    • Cool to room temperature.

HPLC Conditions for Amikacin Analysis[4]
  • Column: C18 column

  • Mobile Phase: Requires optimization, typically a mixture of an aqueous buffer and an organic solvent.

  • Detection Wavelength: 238 nm

Method Validation Parameters

For the development and validation of an analytical method using CNB-TF derivatization, the following parameters should be evaluated according to international guidelines (e.g., ICH, AOAC):

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.

Troubleshooting

  • Incomplete Derivatization:

    • Ensure the pH of the reaction mixture is within the optimal range (9.0-9.5).

    • Verify the concentration and purity of the CNB-TF reagent.

    • Check the incubation temperature and time.

    • Ensure the absence of interfering substances that may consume the derivatizing reagent.

  • Poor Peak Shape:

    • Optimize the mobile phase composition and gradient.

    • Ensure the column is in good condition.

    • Check for sample overload.

  • Low Sensitivity:

    • Increase the concentration of the derivatizing reagent (within the optimized range).

    • Optimize the detection wavelength.

    • Consider sample pre-concentration steps.

  • Poor Reproducibility:

    • Ensure accurate and precise pipetting of all solutions.

    • Maintain consistent incubation times and temperatures.

    • Ensure the stability of the derivatized samples.

These application notes and protocols provide a comprehensive guide for utilizing 4-Chloro-3,5-dinitrobenzotrifluoride as a derivatization reagent for HPLC analysis. Method parameters should be optimized for specific applications and matrices to ensure reliable and accurate results.

References

Application Notes and Protocols for Pre-Column Derivatization of Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

A Clarification on Reagent Nomenclature:

The request specified pre-column derivatization of amino acids with "CNBF," chemically identified as 4-chloro-7-nitrobenzofurazan (B127121). It is important to clarify that the standard abbreviation for 4-chloro-7-nitrobenzofurazan is NBD-Cl . The abbreviation CNBF is commonly used in scientific literature to refer to a different derivatization reagent, 4-chloro-3,5-dinitrobenzotrifluoride (B147460) .

To provide a comprehensive and accurate resource, this document will present detailed application notes and protocols for both reagents. The section for NBD-Cl is presented first to directly address the chemical name provided in your request.

Part 1: Pre-Column Derivatization of Amino Acids with 4-chloro-7-nitrobenzofurazan (NBD-Cl)

Introduction

4-chloro-7-nitrobenzofurazan (NBD-Cl) is a widely utilized derivatizing agent for the sensitive analysis of primary and secondary amino acids.[1] This reagent reacts with the amino group of amino acids in a nucleophilic aromatic substitution reaction, yielding intensely colored and highly fluorescent NBD-amino acid adducts.[1] This derivatization significantly enhances the detection and quantification limits, making it highly suitable for High-Performance Liquid Chromatography (HPLC) with fluorescence or UV-Vis detection.[1]

Principle of Derivatization

The derivatization of amino acids with NBD-Cl involves the nucleophilic attack of the deprotonated amino group of the amino acid on the electron-deficient carbon atom of the NBD-Cl aromatic ring. This reaction is facilitated in a basic environment (pH 8-10) and results in the displacement of the chlorine atom and the formation of a stable, fluorescent NBD-amino acid derivative.[1]

reagent Amino Acid (R-NH₂) + NBD-Cl conditions Basic pH (8-10) Heat (e.g., 60°C) reagent->conditions Nucleophilic Aromatic Substitution product NBD-Amino Acid Derivative (Fluorescent) + HCl conditions->product

Reaction mechanism of NBD-Cl with an amino acid.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of amino acids derivatized with NBD-Cl.

ParameterTypical Value/RangeReference
Linearity Range 0.42 - 42.11 µM[2]
Correlation Coefficient (r²) > 0.9972[2]
Limit of Detection (LOD) 25 ppb (for Domoic Acid)[2]
Limit of Quantification (LOQ) 0.0027 ng/mL (for Hydroxyproline and Proline)[2]
Excitation Wavelength (λex) 460-470 nm[1]
Emission Wavelength (λem) 530-550 nm[1]
Experimental Protocol: Pre-Column Derivatization with NBD-Cl

This protocol provides a general procedure for the derivatization of amino acids with NBD-Cl prior to HPLC analysis.

1. Materials and Reagents

2. Reagent Preparation

  • Borate (B1201080) Buffer (0.1 M, pH 9.0): Dissolve an appropriate amount of boric acid in deionized water and adjust the pH to 9.0 with a concentrated NaOH solution.[1]

  • NBD-Cl Solution (5 mM): Dissolve NBD-Cl in methanol or acetonitrile. Prepare this solution fresh.[1]

3. Derivatization Procedure

  • In a microcentrifuge tube, add 100 µL of the amino acid standard or sample solution.[1]

  • Add 200 µL of the 0.1 M borate buffer (pH 9.0) and vortex briefly.[1]

  • Add 200 µL of the 5 mM NBD-Cl solution to the tube and vortex thoroughly.[1]

  • Incubate the mixture in a water bath at 60-70°C for 30-60 minutes.[1]

  • After incubation, cool the tube to room temperature.[1]

  • To terminate the reaction, add 100 µL of 0.1 M HCl to neutralize the buffer and vortex the mixture.[1]

  • If the sample contains particulates, filter it through a 0.22 µm syringe filter before HPLC analysis.[1]

  • The derivatized sample is now ready for injection into the HPLC system.

start Start sample_prep Sample/Standard (100 µL) start->sample_prep add_buffer Add Borate Buffer (200 µL, pH 9.0) sample_prep->add_buffer add_nbdcl Add NBD-Cl Solution (200 µL, 5 mM) add_buffer->add_nbdcl incubate Incubate (60-70°C, 30-60 min) add_nbdcl->incubate cool Cool to Room Temperature incubate->cool terminate Terminate Reaction (Add 100 µL 0.1 M HCl) cool->terminate filter Filter (0.22 µm) if necessary terminate->filter hplc HPLC Analysis filter->hplc

Experimental workflow for NBD-Cl derivatization.

Part 2: Pre-Column Derivatization of Amino Acids with 4-chloro-3,5-dinitrobenzotrifluoride (CNBF)

Introduction

4-chloro-3,5-dinitrobenzotrifluoride (CNBF) is an effective derivatization reagent for the pre-column derivatization of both primary and secondary amino acids.[3][4] The reaction produces stable N-substituted-2,6-dinitro-4-(trifluoromethyl) benzamine derivatives that exhibit strong UV absorption, enabling sensitive quantification by HPLC with UV detection.[4]

Principle of Derivatization

Similar to NBD-Cl, the derivatization with CNBF proceeds via a nucleophilic aromatic substitution reaction under alkaline conditions. The amino group of the amino acid attacks the electron-deficient aromatic ring of CNBF, leading to the displacement of the chlorine atom and the formation of a stable derivative.

Quantitative Data Summary

The following table summarizes quantitative data for the analysis of amino acids derivatized with CNBF.

ParameterTypical Value/RangeReference
Linearity Range 9.60 - 3330.00 µmol/L[3]
Correlation Coefficient (r²) > 0.9979[3]
Limit of Detection (LOD) 2.40 - 6.50 µmol/L (S/N = 3)[3]
Recoveries 97.0 - 103.9%[3]
Relative Standard Deviations (RSD) 2.62 - 4.22%[3]
UV Detection Wavelength 260 nm[3]
Experimental Protocol: Pre-Column Derivatization with CNBF

This protocol outlines a procedure for the derivatization of amino acids with CNBF for subsequent HPLC analysis.[3][4]

1. Materials and Reagents

  • 4-chloro-3,5-dinitrobenzotrifluoride (CNBF)

  • Amino acid standards or sample solution

  • Borate buffer components (e.g., boric acid, sodium borate)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Reaction vials

  • Water bath or heating block

2. Reagent Preparation

  • Borate Buffer (pH 9.0): Prepare a borate buffer solution and adjust the pH to 9.0.[3][4]

  • CNBF Solution (70 mmol/L): Dissolve CNBF in acetonitrile to a final concentration of 70 mmol/L.[3][4]

3. Derivatization Procedure

  • In a reaction vial, add 200 µL of the sample or standard solution.[4]

  • Add 1 mL of borate buffer (pH 9.0).[4]

  • Add 600 µL of the 70 mmol/L CNBF solution in acetonitrile.[4]

  • Seal the vial and incubate in a water bath at 60°C for 30 minutes.[3][4]

  • After incubation, cool the reaction mixture to room temperature.

  • The derivatized sample is ready for injection into the HPLC system.

start Start sample_prep Sample/Standard (200 µL) start->sample_prep add_buffer Add Borate Buffer (1 mL, pH 9.0) sample_prep->add_buffer add_cnbf Add CNBF Solution (600 µL, 70 mmol/L) add_buffer->add_cnbf incubate Incubate (60°C, 30 min) add_cnbf->incubate cool Cool to Room Temperature incubate->cool hplc HPLC Analysis cool->hplc

Experimental workflow for CNBF derivatization.

References

Application Notes and Protocols for 3,5-Dinitrobenzotrifluoride as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 3,5-Dinitrobenzotrifluoride as an internal standard (IS) in mass spectrometry (MS), particularly for the quantitative analysis of nitroaromatic compounds. While direct application notes for this compound are not extensively documented, its structural similarity to common analytes in forensic and environmental testing suggests its suitability as an internal standard. The following protocols are based on established methodologies for the analysis of similar compounds, such as dinitrotoluenes and other explosives.[1][2]

Introduction to this compound as an Internal Standard

This compound is a suitable internal standard for the quantitative analysis of nitroaromatic compounds by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its chemical properties, including its thermal stability and distinct mass spectrum, make it an excellent choice for methods requiring high accuracy and precision. An internal standard is a compound of known concentration added to a sample to facilitate the quantification of an analyte. The IS helps to correct for variations in sample preparation, injection volume, and instrument response.

Key Properties of this compound:

PropertyValue
Chemical Formula C₇H₃F₃N₂O₄
Molecular Weight 236.10 g/mol
Appearance Solid
CAS Number 401-99-0

Application: Quantification of Nitroaromatic Explosives in Environmental Samples

This protocol outlines a method for the quantitative analysis of common nitroaromatic explosives, such as 2,4-Dinitrotoluene (2,4-DNT) and 2,6-Dinitrotoluene (2,6-DNT), in soil and water samples using this compound as an internal standard with GC-MS.

The overall workflow for the analysis is depicted in the following diagram.

G GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Soil or Water Sample Spike Spike with this compound (IS) Sample->Spike Extraction Solid Phase or Liquid-Liquid Extraction Spike->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration Injection Inject into GC-MS Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analytes Calibration->Quantification

Caption: Workflow for quantitative analysis of explosives using an internal standard.

  • Analytes: 2,4-Dinitrotoluene (2,4-DNT), 2,6-Dinitrotoluene (2,6-DNT)

  • Internal Standard: this compound

  • Solvents: Acetonitrile (B52724), Toluene (UV grade or better)

  • Solid Phase Extraction (SPE) Cartridges: C18 cartridges

  • Reagents: Deionized water

  • Stock Solutions: Prepare individual stock solutions of analytes and the internal standard in acetonitrile at a concentration of 1000 µg/mL.

  • Working Standard Solutions: Prepare a mixed working standard solution containing the analytes at desired concentrations. Prepare a separate working solution for the internal standard (e.g., 50 µg/mL in acetonitrile).

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the mixed analyte working solution into a blank matrix (e.g., clean soil extract or deionized water). Add a constant amount of the internal standard working solution to each calibration standard to achieve a final IS concentration of, for example, 500 pg/µL.[1]

  • Sample Preparation:

    • Water Samples: For a 100 mL water sample, add 10 µL of the 50 µg/mL internal standard solution. Pass the sample through a C18 SPE cartridge. Elute the analytes and IS with acetonitrile. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of toluene.

    • Soil Samples: For a 10 g soil sample, add 10 µL of the 50 µg/mL internal standard solution. Extract the sample with 20 mL of acetonitrile by sonication for 30 minutes. Centrifuge and filter the extract. Evaporate the extract to dryness and reconstitute in 1 mL of toluene.[1]

The following table summarizes the recommended GC-MS parameters.

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injector Split/Splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Carrier Gas Helium at 1.0 mL/min
Oven Program 60 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Ionization Mode Electron Ionization (EI)
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)
CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
2,6-Dinitrotoluene16563, 89
2,4-Dinitrotoluene16563, 89
This compound (IS) 236 190, 144
  • Peak Integration: Integrate the peak areas of the quantifier ions for the analytes and the internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for each calibration standard.

  • Quantification: Determine the concentration of the analytes in the samples by calculating their peak area ratios to the internal standard and interpolating from the calibration curve.

Logical Relationship of Internal Standard Correction

The use of an internal standard is crucial for correcting analytical variability throughout the experimental workflow. The following diagram illustrates this logical relationship.

Caption: Logical diagram of internal standard correction for analytical variability.

Conclusion

This compound demonstrates strong potential as an internal standard for the quantitative analysis of nitroaromatic compounds in various matrices. The protocols provided herein, derived from established analytical methods for similar compounds, offer a robust starting point for method development and validation. Researchers, scientists, and drug development professionals are encouraged to adapt and validate these methods for their specific applications to ensure accurate and reliable results. Method validation should be performed according to relevant guidelines to demonstrate specificity, linearity, accuracy, precision, and sensitivity.[3][4]

References

Application Note: Analysis of Amines in Soil Extracts using 3,5-Dinitrobenzotrifluoride Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of amines in environmental samples is of significant interest due to their roles in various biological and chemical processes. In soil, amines can be indicators of microbial activity, organic matter decomposition, and the presence of certain contaminants. Their accurate quantification, however, is often challenged by their polarity and low volatility. Derivatization is a common strategy to improve the analytical characteristics of these compounds. This application note details a protocol for the derivatization of primary and secondary amines in soil extracts with 3,5-Dinitrobenzotrifluoride, followed by analysis using Gas Chromatography with Electron Capture Detection (GC-ECD). The trifluoromethyl group and nitro groups on the reagent make the resulting derivatives highly responsive to ECD, allowing for sensitive detection.

Principle

The protocol involves three main stages:

  • Extraction: Amines are extracted from the soil matrix using an appropriate solvent.

  • Derivatization: The extracted amines are reacted with this compound in an alkaline medium. The lone pair of electrons on the amine's nitrogen atom attacks the aromatic ring of the reagent, leading to a nucleophilic aromatic substitution reaction and the formation of a stable, less polar derivative.

  • Analysis: The derivatized amines are then separated and quantified using GC-ECD, which is highly sensitive to the electronegative nitro and trifluoromethyl groups in the derivatives.

Experimental Protocol

Soil Sample Preparation and Extraction

Proper sample handling is crucial to avoid contamination and ensure accurate results.

Materials:

  • Soil sample

  • Drying oven

  • 2 mm sieve

  • Extraction solution (e.g., 2 M KCl or a buffered solution)

  • Shaker

  • Centrifuge

  • Syringe filters (0.45 µm)

Procedure:

  • Air-dry the soil sample at a temperature not exceeding 40°C or freeze-dry it to prevent microbial alteration of the amine content.[1]

  • Once dried, gently crush the soil using a mortar and pestle and pass it through a 2 mm sieve to remove larger particles and ensure homogeneity.[1][2]

  • Weigh approximately 10 g of the sieved soil into a suitable extraction vessel.

  • Add 20 mL of the chosen extraction solution. The choice of solvent may need to be optimized depending on the target amines.

  • Securely cap the vessel and shake it for 1 hour at room temperature on a mechanical shaker.

  • After shaking, centrifuge the suspension at approximately 3000 rpm for 10 minutes to pellet the soil particles.[3]

  • Carefully decant the supernatant and filter it through a 0.45 µm syringe filter to obtain a clear soil extract. This extract is now ready for the derivatization step.

Derivatization of Amines

This part of the protocol is based on established methods for similar derivatizing agents, such as 4-chloro-3,5-dinitrobenzotrifluoride (B147460).[4][5]

Materials:

  • Soil extract

  • This compound solution (10 mM in acetonitrile)

  • Borate (B1201080) buffer (0.1 M, pH 9.0)

  • Heating block or water bath

  • Extraction solvent (e.g., hexane (B92381) or ethyl acetate)

  • Vortex mixer

Procedure:

  • In a clean glass vial, mix 1 mL of the soil extract with 1 mL of the borate buffer.

  • Add 0.5 mL of the this compound solution to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Place the vial in a heating block or water bath set at 60°C for 30 minutes to facilitate the derivatization reaction.[4][5]

  • After cooling to room temperature, add 2 mL of the extraction solvent (e.g., hexane) to the vial.

  • Vortex vigorously for 1 minute to extract the derivatized amines into the organic phase.

  • Allow the phases to separate. If necessary, centrifuge briefly to achieve a clean separation.

  • Carefully transfer the upper organic layer to a new vial for GC-ECD analysis.

GC-ECD Analysis

The high sensitivity of the Electron Capture Detector (ECD) to halogenated and nitro-containing compounds makes it ideal for this application.[6][7][8]

Instrumentation:

  • Gas chromatograph equipped with an Electron Capture Detector (ECD).

  • Capillary column suitable for the separation of the derivatized amines (e.g., a DB-5 or similar mid-polarity column).

Typical GC-ECD Conditions:

Parameter Value
Injector Temperature 250°C
Injection Mode Splitless
Carrier Gas Nitrogen or Argon/Methane
Column DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Oven Program Initial temp: 100°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min
Detector Temperature 300°C

| Makeup Gas | As per manufacturer's recommendation |

Note: These conditions are a starting point and may require optimization for specific target amines and sample matrices.

Data Presentation

The following table summarizes typical performance characteristics that can be expected from the analysis of amine derivatives using GC-ECD, based on literature for similar compounds. Actual performance should be validated for this specific application.

Analytical ParameterExpected Performance
Linearity (r²) > 0.99
Limit of Detection (LOD) Low ng/L to µg/L range
Limit of Quantification (LOQ) µg/L range
Precision (RSD%) < 15%
Recovery 85 - 110% (matrix dependent)

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_derivatization 3. Derivatization cluster_analysis 4. Analysis soil_sample Soil Sample Collection drying Drying (≤ 40°C) or Freeze-drying soil_sample->drying sieving Sieving (2 mm) drying->sieving extraction Addition of Extraction Solution sieving->extraction shaking Shaking (1 hour) extraction->shaking centrifugation Centrifugation (3000 rpm, 10 min) shaking->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration add_reagents Mix Extract, Buffer, and this compound filtration->add_reagents reaction Reaction (60°C, 30 min) add_reagents->reaction extraction_deriv Liquid-Liquid Extraction (Hexane) reaction->extraction_deriv gc_ecd GC-ECD Analysis extraction_deriv->gc_ecd data_analysis Data Processing and Quantification gc_ecd->data_analysis

Caption: Experimental workflow for the analysis of amines in soil extracts.

derivatization_pathway amine Primary/Secondary Amine (from Soil Extract) conditions Borate Buffer (pH 9) 60°C amine->conditions reagent This compound reagent->conditions derivative N-substituted-3,5-dinitro-4- trifluoromethylaniline Derivative (GC-ECD active) conditions->derivative Nucleophilic Aromatic Substitution

Caption: Derivatization reaction of amines with this compound.

References

Application Notes and Protocols for the Synthesis of Aniline Derivatives Using 4-Chloro-3,5-dinitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3,5-dinitrobenzotrifluoride (B147460) is a versatile reagent in organic synthesis, particularly in the preparation of N-substituted aniline (B41778) derivatives. Its electron-deficient aromatic ring, activated by two nitro groups and a trifluoromethyl group, readily undergoes nucleophilic aromatic substitution (SNAr) with a variety of aniline derivatives. This reaction provides a straightforward route to novel compounds with potential applications in medicinal chemistry and materials science. This document provides detailed protocols for the synthesis, purification, and characterization of N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivatives.

Reaction Principle

The synthesis proceeds via a nucleophilic aromatic substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline derivative attacks the carbon atom bearing the chlorine atom on the 4-chloro-3,5-dinitrobenzotrifluoride ring. This addition step forms a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent elimination step, the chloride ion is expelled, and the aromaticity of the ring is restored, yielding the N-substituted aniline derivative. The reaction is typically carried out in a polar solvent, such as methanol (B129727), at room temperature.

Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Experimental Protocols

Materials and Equipment
  • 4-Chloro-3,5-dinitrobenzotrifluoride (DNCBTF)

  • Substituted anilines

  • Anhydrous methanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • Recrystallization apparatus

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

Safety Precautions
  • 4-Chloro-3,5-dinitrobenzotrifluoride is a hazardous substance. It is harmful if swallowed and may be fatal if it comes into contact with skin. It also causes skin and serious eye irritation.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and vapors.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

General Synthetic Protocol[1]
  • To a round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3,5-dinitrobenzotrifluoride (1.0 eq, e.g., 0.5 g, 1.8 mmol).

  • Add anhydrous methanol (e.g., 20 mL) to dissolve the starting material.

  • Add the desired substituted aniline (1.4 eq, e.g., 2.5 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 30-45 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, a precipitate will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold methanol to remove any unreacted starting materials.

Purification Protocol: Recrystallization[1]
  • Transfer the crude solid product to a clean Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent or solvent mixture (e.g., methanol-water) to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified product in a desiccator or under vacuum.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve DNCBTF in Methanol add_aniline Add Substituted Aniline start->add_aniline stir Stir at Room Temperature (30-45 min) add_aniline->stir precipitate Precipitate Formation stir->precipitate filtration1 Vacuum Filtration precipitate->filtration1 wash1 Wash with Cold Methanol filtration1->wash1 dissolve Dissolve in Hot Methanol/Water wash1->dissolve cool Slow Cooling & Ice Bath dissolve->cool filtration2 Vacuum Filtration cool->filtration2 wash2 Wash with Cold Solvent filtration2->wash2 dry Dry Product wash2->dry end end dry->end Characterization

Caption: General Experimental Workflow for Synthesis and Purification.

Data Presentation

The following table summarizes the synthesis of various N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivatives.

Aniline SubstituentProduct AppearanceMelting Point (°C)Yield (%)Reference
HYellow Crystals138-14085[1]
4-CH₃Orange Crystals150-15288[1]
4-OCH₃Red Crystals130-13290[1]
4-ClYellow Crystals142-14482[1]
3-CH₃Yellow Crystals128-13086[1]
3-OCH₃Orange Crystals118-12089[1]
3-ClYellow Crystals134-13680[1]
3-NO₂Pale Yellow Crystals168-17075[1]

Characterization Data

The synthesized aniline derivatives can be characterized by standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectra of these compounds typically show characteristic signals for the aromatic protons and the N-H proton. The N-H proton signal is often observed as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectra will show signals corresponding to the carbon atoms of both aromatic rings and the trifluoromethyl group.

  • IR Spectroscopy: The IR spectra will exhibit characteristic absorption bands for the N-H stretching vibration (around 3300 cm⁻¹), C=C stretching vibrations of the aromatic rings, and the symmetric and asymmetric stretching vibrations of the nitro groups.

  • Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the synthesized compounds.

Conclusion

The reaction of 4-chloro-3,5-dinitrobenzotrifluoride with substituted anilines provides an efficient and straightforward method for the synthesis of a variety of N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivatives. The reaction proceeds under mild conditions with good to excellent yields. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery for the preparation and characterization of this important class of compounds.

References

Application Note: High-Purity 3,5-Dinitrobenzotrifluoride via Methanol Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the purification of crude 3,5-Dinitrobenzotrifluoride using a single-solvent recrystallization method. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocol herein describes an efficient and reproducible method using methanol (B129727), which has been identified as a highly effective solvent for this purpose.[1] This document includes a step-by-step experimental procedure, safety precautions, and methods for characterizing the final product.

Introduction

This compound is a crucial building block in organic synthesis. The purity of this intermediate is paramount as impurities can lead to side reactions, lower yields, and complications in downstream applications. While the synthesis of this compound typically involves the nitration of m-nitrobenzotrifluoride, the crude product often contains unreacted starting materials and other byproducts.[1] Recrystallization is a powerful technique for purifying solid compounds, which separates a compound from its impurities based on differences in solubility.[2] This protocol details the purification of crude this compound by recrystallization from methanol.

Physicochemical Properties

A summary of the key properties of this compound is presented below. This data is essential for handling, characterization, and quality control.

PropertyValueReference
CAS Number 401-99-0[3]
Molecular Formula C₇H₃F₃N₂O₄[3]
Molecular Weight 236.11 g/mol [4]
Appearance Powder to crystal[4]
Melting Point 47-51 °C (lit.)[4][5][6]
Boiling Point 127-129 °C (9 mmHg)[4]
Solubility Insoluble in water

Experimental Protocol

This section outlines the materials, equipment, and step-by-step procedure for the purification.

Materials and Equipment
  • Reagents:

    • Crude this compound

    • Methanol (ACS grade or higher)

    • Decolorizing carbon (optional)

  • Equipment:

    • Erlenmeyer flasks

    • Hot plate with magnetic stirring capabilities

    • Magnetic stir bars

    • Stemless funnel

    • Fluted filter paper

    • Büchner funnel and flask

    • Vacuum source

    • Ice bath

    • Spatula and weighing scale

    • Melting point apparatus

Safety Precautions
  • Handle this compound and methanol in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Methanol is flammable and toxic. Avoid open flames and ensure proper grounding of equipment.

  • Avoid inhalation of dust from the solid compound and vapors from the solvent.

Recrystallization Workflow

The general workflow for the purification process is illustrated in the diagram below.

G cluster_workflow Recrystallization Workflow A Crude this compound B Dissolve in Minimum Hot Methanol A->B C Hot Gravity Filtration (Optional: if insoluble impurities exist) B->C D Slow Cooling to Room Temperature C->D E Ice Bath Cooling (Induce Crystallization) D->E F Collect Crystals via Vacuum Filtration E->F G Wash Crystals with Cold Methanol F->G H Dry Crystals Under Vacuum G->H I Pure this compound Crystals H->I

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dinitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3,5-Dinitrobenzotrifluoride synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the nitration of m-nitrobenzotrifluoride using a mixture of fuming nitric acid and fuming sulfuric acid.[1] This strong nitrating mixture is necessary due to the deactivating effects of both the nitro group and the trifluoromethyl group on the aromatic ring.

Q2: Can I start from benzotrifluoride (B45747) instead of m-nitrobenzotrifluoride?

Yes, it is possible to synthesize this compound starting from benzotrifluoride. However, this typically involves a two-step process: a mononitration to form m-nitrobenzotrifluoride, followed by a second, more forceful nitration to introduce the second nitro group. Direct dinitration can be difficult to control and may lead to a mixture of products.

Q3: What are the key factors influencing the yield of the reaction?

Several factors significantly impact the yield:

  • Concentration and Ratio of Acids: The use of fuming sulfuric acid (with high SO₃ content) and fuming nitric acid is crucial for achieving good yields.[1] An optimal ratio between the nitrating agent and the substrate is also critical.

  • Reaction Temperature: The nitration of m-nitrobenzotrifluoride to the dinitro product requires elevated temperatures, typically around 100°C, to proceed at a reasonable rate.[1]

  • Reaction Time: A sufficient reaction time, often several hours, is necessary to ensure the completion of the dinitration.[1]

Q4: What are the potential side reactions or impurities I should be aware of?

The primary concerns are:

  • Incomplete Nitration: Residual m-nitrobenzotrifluoride is a common impurity if the reaction conditions are not optimal.

  • Formation of Other Isomers: While the directing effects of the -NO₂ and -CF₃ groups strongly favor the 3,5-disubstituted product, trace amounts of other isomers may form.

  • Oxidation of the Trifluoromethyl Group: At excessively high temperatures, the trifluoromethyl group can be susceptible to hydrolysis, leading to the formation of carboxylic acid impurities.[2][3]

  • Formation of Phenolic Byproducts: If the reaction mixture is not handled properly during workup (e.g., quenching with water at high temperatures), nitrophenols can be formed.

Q5: What is the recommended method for purifying the crude product?

The most effective purification method involves fractional distillation under reduced pressure, followed by recrystallization from a suitable solvent like methanol.[1] Steam distillation has been found to be impractical for this compound.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield 1. Insufficiently strong nitrating agent. 2. Reaction temperature is too low. 3. Reaction time is too short. 4. Sub-optimal ratio of acids to substrate.1. Ensure the use of fuming nitric acid and fuming sulfuric acid with a high percentage of free SO₃. 2. Maintain the reaction temperature at approximately 100°C.[1] 3. Increase the heating period; optimal yields are often seen after at least 3 hours.[1] 4. Experiment with varying the molar ratios of the acids to the starting material to find the optimal conditions for your setup.
Product is an Oil or Fails to Crystallize 1. Presence of unreacted starting material (m-nitrobenzotrifluoride). 2. Contamination with isomeric byproducts or other impurities.1. Purify the crude product via fractional distillation under reduced pressure to remove the more volatile starting material. 2. After distillation, attempt recrystallization from methanol. Seeding with a small crystal of pure product can induce crystallization.
Product is Darkly Colored 1. Formation of nitrophenolic impurities during workup. 2. General thermal decomposition at excessively high temperatures.1. Ensure the reaction mixture is cooled before quenching with ice/water. Perform the quench slowly with vigorous stirring. 2. Avoid unnecessarily high reaction temperatures or prolonged heating times beyond what is necessary for the reaction to complete. Consider purification by recrystallization with activated charcoal.
Evidence of Carboxylic Acid Impurity (e.g., from IR or NMR) Hydrolysis of the trifluoromethyl group.This is often caused by excessively harsh conditions (very high temperatures or prolonged exposure to strong acid). Optimize the reaction temperature and time to be sufficient for dinitration without promoting hydrolysis. A patent suggests that using a mixture of oleum (B3057394) and an alkali metal nitrate (B79036) can reduce the formation of carboxylic acid impurities at higher temperatures.[2][3]

Quantitative Data on Yield Optimization

The following table summarizes the effect of varying reaction conditions on the yield of this compound, based on data adapted from historical studies.

Starting Material Nitrating Agent Temperature (°C) Time (hours) Yield (%) Reference
m-NitrobenzotrifluorideFuming H₂SO₄ (30% SO₃) & Fuming HNO₃1003Good[1]
BenzotrifluorideH₂SO₄-30% SO₃ oleum, KNO₃, 90% HNO₃120155[3]
p-ChlorobenzotrifluorideH₂SO₄-30% SO₃ oleum, NaNO₃, 90% HNO₃1002085[3]
2,4-DichlorobenzotrifluorideH₂SO₄-30% SO₃ oleum, NaNO₃1201286[2]

Experimental Protocols

Protocol 1: Synthesis from m-Nitrobenzotrifluoride

This protocol is based on the laboratory-scale preparation optimized for maximum yield.[1]

  • Preparation of the Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, carefully add fuming sulfuric acid (containing at least 30% free SO₃).

  • Cool the flask in an ice bath and slowly add fuming nitric acid (specific gravity 1.49-1.5) dropwise with continuous stirring.

  • Nitration Reaction: To the cooled nitrating mixture, slowly add m-nitrobenzotrifluoride via the dropping funnel. The addition should be controlled to maintain a manageable reaction temperature.

  • After the addition is complete, slowly heat the reaction mixture to 100°C.

  • Maintain the temperature at 100°C with vigorous stirring for a minimum of 3 hours.

  • Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture onto a large volume of crushed ice with stirring.

  • The crude this compound will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Purification: Dry the crude product. For high purity, perform a fractional distillation under reduced pressure, followed by recrystallization from methanol.

Protocol 2: Synthesis using Oleum and Alkali Metal Nitrate

This protocol is adapted from a patented method that allows for higher reaction temperatures while minimizing certain side reactions.[2][3]

  • Preparation of the Reaction Vessel: To a suitable reactor, add 20-40% oleum.

  • Add an alkali metal nitrate (e.g., sodium nitrate or potassium nitrate) to the oleum. The molar ratio of SO₃ to the total nitrate source should be between 1.5 and 2.0. A portion of the alkali metal nitrate can be substituted with nitric acid.

  • Nitration Reaction: Heat the mixture to the desired reaction temperature (e.g., 120°C).

  • Slowly add the benzotrifluoride starting material (e.g., benzotrifluoride or a chloro-substituted derivative) to the heated mixture.

  • Maintain the reaction at the set temperature for the required duration (e.g., 1-12 hours, depending on the substrate).

  • Workup and Isolation: Cool the reaction mixture and pour it into a large volume of ice water.

  • The product will precipitate and can be collected by filtration.

  • Alternatively, the product can be extracted with an organic solvent like chloroform.

  • Wash the organic extracts with water and a dilute sodium bicarbonate solution.

  • Purification: Dry the organic layer and remove the solvent. The crude product can be further purified by recrystallization.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Prepare Nitrating Mixture (Fuming H₂SO₄ + Fuming HNO₃) cool Cool Mixture in Ice Bath prep_acid->cool add_substrate Add m-Nitrobenzotrifluoride (Slowly) cool->add_substrate heat Heat to 100°C (3 hours) add_substrate->heat quench Cool and Pour onto Ice heat->quench filter_wash Filter and Wash with Water quench->filter_wash purify Distill and Recrystallize (Methanol) filter_wash->purify product Pure 3,5-Dinitro- benzotrifluoride purify->product troubleshooting_guide cluster_conditions Condition Optimization cluster_purification Purification Strategy start Low Yield or Impure Product check_conditions Review Reaction Conditions: - Nitrating Agent Strength - Temperature (100°C?) - Time (≥3h?) start->check_conditions Low Yield check_purity Analyze Crude Product (e.g., GC, NMR) start->check_purity Impure Product increase_strength Use Fuming Acids (High % SO₃) check_conditions->increase_strength Weak Nitrating Agent increase_temp_time Increase Temperature or Reaction Time check_conditions->increase_temp_time Temp/Time Too Low distill Fractional Distillation (Under Vacuum) check_purity->distill Unreacted SM Present recrystallize Recrystallize (from Methanol) check_purity->recrystallize Other Impurities solution Improved Yield and Purity increase_strength->solution increase_temp_time->solution distill->recrystallize recrystallize->solution

References

Technical Support Center: Nitration of m-Nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of m-nitrobenzotrifluoride to produce 3,5-dinitrobenzotrifluoride.

Frequently Asked Questions (FAQs)

Q1: What are the expected main and side products in the nitration of m-nitrobenzotrifluoride?

The primary and desired product of the dinitration of m-nitrobenzotrifluoride is This compound . This is due to the directing effects of the two substituents on the benzene (B151609) ring. Both the nitro group (-NO₂) and the trifluoromethyl group (-CF₃) are meta-directing. In m-nitrobenzotrifluoride, both groups direct the incoming second nitro group to the C5 position, which is meta to both.

However, under typical nitration conditions, the formation of other isomeric side products can occur, albeit usually in smaller quantities. The most common of these are:

  • 2,3-Dinitrobenzotrifluoride

  • 3,4-Dinitrobenzotrifluoride

The formation of these isomers is influenced by reaction conditions such as temperature and the composition of the nitrating mixture.

Q2: Why am I getting a low yield of the desired this compound?

Low yields can be attributed to several factors:

  • Incomplete Reaction: The introduction of a second nitro group onto the already deactivated ring is challenging and requires forcing conditions. Insufficient reaction time or temperature may lead to a significant amount of unreacted m-nitrobenzotrifluoride remaining.

  • Suboptimal Nitrating Agent: The concentration and composition of the nitrating mixture (typically a mixture of nitric acid and sulfuric acid) are critical. An insufficient concentration of the active nitrating species, the nitronium ion (NO₂⁺), will result in a sluggish and incomplete reaction.

  • Side Product Formation: Reaction conditions that are too harsh (e.g., excessively high temperatures) can promote the formation of undesired isomers and other byproducts, thereby reducing the yield of the desired product.

  • Work-up and Isolation Losses: The desired product may be lost during the work-up and purification steps, such as extraction and recrystallization.

Q3: How can I minimize the formation of isomeric impurities?

Minimizing the formation of unwanted dinitrobenzotrifluoride isomers is key to obtaining a high-purity product. Consider the following strategies:

  • Temperature Control: Carefully controlling the reaction temperature is crucial. While higher temperatures are needed to drive the reaction to completion, excessive heat can lead to a decrease in selectivity. It is recommended to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Composition of the Nitrating Mixture: The ratio of sulfuric acid to nitric acid can influence the regioselectivity of the reaction. The presence of sulfuric acid has been reported to potentially increase the formation of certain isomers.[1][2] Optimization of this ratio may be necessary.

  • Slow and Controlled Addition: The slow, controlled addition of the nitrating agent to the substrate can help to maintain a more constant reaction temperature and concentration profile, which can improve selectivity.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
High levels of unreacted m-nitrobenzotrifluoride 1. Insufficient reaction time or temperature.2. Inadequate concentration or amount of nitrating agent.1. Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by a suitable analytical method (e.g., GC, HPLC, or TLC).2. Use a more concentrated nitrating mixture (e.g., fuming nitric acid and/or oleum). Ensure at least a stoichiometric amount of the nitrating agent is used.
Significant formation of 2,3- and 3,4-dinitrobenzotrifluoride isomers 1. Reaction temperature is too high.2. The composition of the nitrating mixture favors isomer formation.1. Lower the reaction temperature. While this may slow down the reaction, it can significantly improve the selectivity for the 3,5-isomer.2. Experiment with different ratios of sulfuric acid to nitric acid. In some cases, reducing the proportion of sulfuric acid may be beneficial.[1][2]
Presence of dark-colored impurities or charring 1. Excessively high reaction temperature.2. Contaminants in the starting materials or reagents.1. Maintain strict temperature control throughout the reaction. Avoid localized overheating.2. Ensure the use of high-purity starting materials and reagents.
Difficulty in isolating the pure this compound 1. The isomeric side products co-crystallize with the desired product.2. Inefficient purification method.1. Multiple recrystallizations from a suitable solvent (e.g., methanol (B129727) or ethanol) may be necessary. Seeding the solution with pure crystals of this compound can sometimes aid in selective crystallization.2. Consider alternative purification techniques such as column chromatography if recrystallization is ineffective.

Experimental Protocols

General Nitration Procedure for m-Nitrobenzotrifluoride

Disclaimer: This is a general procedure and should be adapted and optimized for specific laboratory conditions and scales. Always perform a thorough risk assessment before conducting any chemical reaction.

  • Preparation of the Nitrating Mixture: In a flask equipped with a stirrer, thermometer, and addition funnel, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice-water bath to maintain a low temperature.

  • Reaction Setup: Charge a separate reaction vessel with m-nitrobenzotrifluoride.

  • Nitration: Slowly add the pre-cooled nitrating mixture to the m-nitrobenzotrifluoride while vigorously stirring and maintaining the desired reaction temperature (e.g., 80-100°C). The rate of addition should be controlled to prevent a rapid increase in temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by GC or HPLC to determine the consumption of the starting material and the formation of the product and side products.

  • Work-up: Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice. The crude product will precipitate.

  • Isolation and Purification: Collect the solid product by filtration and wash it with cold water until the washings are neutral. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or methanol.

Data Presentation

Table 1: Regioselectivity in the Dinitration of m-Nitrobenzotrifluoride (Illustrative Data)

ProductTypical Yield Range (%)Key Factors Influencing Yield
This compound 70 - 90%Optimized temperature and nitrating agent composition.
2,3-Dinitrobenzotrifluoride 1 - 10%Higher reaction temperatures can increase its formation.
3,4-Dinitrobenzotrifluoride 1 - 10%Higher reaction temperatures and certain nitrating mixture compositions can favor its formation.[1][2]
Unreacted m-Nitrobenzotrifluoride VariableDependent on reaction completeness.

Note: The actual yields can vary significantly based on the specific reaction conditions employed.

Visualizations

Reaction Pathway Diagram

Nitration_Pathway Nitration of m-Nitrobenzotrifluoride MNBT m-Nitrobenzotrifluoride DNBT_35 This compound (Desired Product) MNBT->DNBT_35 Major Pathway DNBT_23 2,3-Dinitrobenzotrifluoride (Side Product) MNBT->DNBT_23 Minor Pathway DNBT_34 3,4-Dinitrobenzotrifluoride (Side Product) MNBT->DNBT_34 Minor Pathway NitratingAgent HNO₃ / H₂SO₄

Caption: Reaction scheme for the nitration of m-nitrobenzotrifluoride.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Nitration start Low Yield or Purity Issue check_sm Analyze Crude Product (GC/HPLC): High Starting Material? start->check_sm increase_conditions Increase Reaction Time/Temp or Nitrating Agent Conc. check_sm->increase_conditions Yes check_isomers High Isomeric Impurities? check_sm->check_isomers No end Improved Yield/Purity increase_conditions->end optimize_temp Lower Reaction Temperature check_isomers->optimize_temp Yes purification_issue Difficulty in Purification? check_isomers->purification_issue No optimize_acid Optimize Acid Ratio optimize_temp->optimize_acid optimize_acid->end recrystallize Multiple Recrystallizations or Column Chromatography purification_issue->recrystallize Yes purification_issue->end No recrystallize->end

Caption: A logical workflow for troubleshooting nitration issues.

References

optimizing reaction conditions for 3,5-Dinitrobenzotrifluoride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3,5-Dinitrobenzotrifluoride

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of this compound. It includes frequently asked questions, a troubleshooting guide, detailed experimental protocols, and optimized reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the direct nitration of benzotrifluoride (B45747) or m-nitrobenzotrifluoride using a strong nitrating agent.[1] A common nitrating mixture consists of fuming nitric acid and fuming sulfuric acid (oleum).[1][2] An alternative method involves using a mixture of oleum (B3057394) and an alkali metal nitrate (B79036), such as sodium or potassium nitrate.[3]

Q2: Why is a strong nitrating mixture like fuming nitric/sulfuric acid required?

A2: The trifluoromethyl (-CF3) group and the first nitro group are both deactivating and meta-directing. This makes the introduction of the second nitro group onto the aromatic ring difficult, necessitating harsh reaction conditions, including a powerful nitrating agent and often elevated temperatures, to achieve a good yield.[1][2]

Q3: What are the typical reaction temperatures and times?

A3: Reaction temperatures can vary widely, from 50°C to as high as 225°C.[2][3] A common temperature range is between 100°C and 160°C, which can reduce reaction times to as little as one hour.[1][3] Lower temperatures (below 90°C) are possible but may require significantly longer reaction times, sometimes spanning several days.[2]

Q4: How is the final product typically isolated and purified?

A4: The standard procedure for isolation involves carefully pouring the reaction mixture over a large volume of ice or cold water, which causes the crystalline this compound to precipitate.[2][3] The crude product is then collected by filtration.[2] Purification is most effectively achieved by recrystallization from a solvent like methanol (B129727).[1] Washing the crude product with a sodium bicarbonate solution can help remove acidic impurities.[3] Steam distillation has been found to be an impractical method for purification.[1]

Q5: What yields can be expected for this synthesis?

A5: With optimized conditions, yields are generally good, often ranging from 84% to over 90%.[2][4]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Suboptimal temperature. 3. Insufficient nitrating agent. 4. Product loss during workup.1. Increase reaction time or temperature. Monitor reaction progress via TLC or GC. 2. For fuming acid mixtures, a temperature of at least 100°C is recommended for efficient dinitration.[1] 3. Ensure a stoichiometric excess of the nitrate source is used.[2] 4. Ensure complete precipitation by using a sufficient volume of ice water. Avoid excessive washing that may dissolve the product.
Presence of Mononitrated Impurity (m-nitrobenzotrifluoride) 1. Reaction not driven to completion. 2. Nitrating agent not strong enough.1. Extend the reaction time or increase the temperature.[1] 2. Ensure the use of fuming sulfuric acid (oleum) and fuming nitric acid to create a sufficiently powerful nitrating environment.[1]
Formation of Carboxylic Acid Impurity (3,5-Dinitrobenzoic acid) 1. Oxidation of the trifluoromethyl group. 2. Excessively high reaction temperatures.1. This is a known side reaction at high temperatures.[2] 2. Avoid unnecessarily high temperatures. While temperatures up to 225°C are reported, operating in the 100-160°C range is often a good compromise between reaction rate and side reactions.[3] The use of an oleum/alkali metal nitrate system is reported to reduce this impurity even at higher temperatures.[2]
Excessive Fuming (NOx or SO₃) During Reaction 1. Incorrect molar ratio of oleum (SO₃) to nitrate source.1. When using an oleum/alkali metal nitrate mixture, maintain the SO₃:Nitrate molar ratio in the range of 1.5 to 2.0. A ratio below 1.5 can lead to the emission of nitrogen oxides, while a ratio above 2.5 can release SO₃.[3]
Product is Oily or Fails to Crystallize 1. Presence of impurities. 2. Insufficient cooling during precipitation.1. Purify the crude product. Fractional distillation under reduced pressure followed by recrystallization from methanol is an effective method.[1] 2. Ensure the reaction mixture is added to a vigorously stirred, large excess of an ice-water slurry to promote rapid precipitation and crystallization.

Data Presentation: Reaction Condition Parameters

Table 1: Nitration of Benzotrifluoride using Oleum and Metal Nitrate

Starting MaterialNitrating Agent CompositionMolar Ratio (SO₃:Nitrate)Temperature (°C)Time (hr)Yield (%)Reference
Benzotrifluoride25% Oleum, KNO₃, 90% HNO₃~1.7120184[2]
2,4-Dichlorobenzotrifluoride30% Oleum, KNO₃N/A1201586[2]
Benzotrifluoride30% Oleum, KNO₃, 90% HNO₃~1.61201N/A[3]

Table 2: Nitration of m-Nitrobenzotrifluoride using Mixed Fuming Acids

H₂SO₄ (Free SO₃)HNO₃ (sp. gr.)Ratio of Acids (H₂SO₄:HNO₃ by vol)Temperature (°C)Time (hr)Yield (%)Reference
30%1.49-1.52.25 : 11003>80[1]
30%1.49-1.51.50 : 11003~75[1]
20%1.49-1.52.25 : 11003~70[1]

Experimental Protocols

Protocol 1: Dinitration using Fuming Nitric and Fuming Sulfuric Acid

This protocol is adapted from the procedure for achieving optimal yields as described by Williams and Finger.[1]

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 225 mL of fuming sulfuric acid (30% free SO₃). Cool the flask in an ice bath.

  • Addition of Nitric Acid: Slowly add 100 mL of fuming nitric acid (sp. gr. 1.49-1.5) to the cooled sulfuric acid while stirring. Maintain the temperature of the mixture below 10°C.

  • Addition of Substrate: Once the nitrating mixture is prepared and cooled, slowly add 100 g of m-nitrobenzotrifluoride via the dropping funnel. The rate of addition should be controlled to keep the reaction temperature below 40°C.

  • Heating: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 100°C.

  • Reaction: Maintain the temperature at 100°C and continue stirring for 3 hours.

  • Workup: Allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing 2 L of crushed ice with vigorous stirring.

  • Isolation: The this compound will precipitate as a solid. Collect the crude product by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude solid from hot methanol to obtain the purified product. Dry the crystals under vacuum.

Protocol 2: Dinitration using Oleum and Potassium Nitrate

This protocol is based on the method described in U.S. Patent 3,726,930.[2]

  • Preparation: To a one-liter flask, add the required amount of oleum (e.g., a blend to achieve 25% free SO₃).

  • Addition of Reagents: Add potassium nitrate and 90% nitric acid to the oleum. For example, for 0.1 mol of benzotrifluoride, a mixture of 256 g of 30% oleum, 44.0 g of potassium nitrate, and 11.5 g of 90% nitric acid can be used.[3]

  • Addition of Substrate: Slowly add the benzotrifluoride (e.g., 14.6 g, 0.1 mol) to the mixture while stirring.

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 120°C).

  • Reaction: Stir the mixture at this temperature for the required duration (e.g., 1 hour).

  • Workup: After cooling, pour the reaction mixture into approximately 1500 mL of ice water. A slurry will form.

  • Isolation: If the product does not fully solidify, it can be extracted with a solvent like chloroform (B151607) (3 x 200 mL).[3] Combine the organic extracts and wash them sequentially with water, a 5% sodium bicarbonate solution, and again with water.

  • Purification: Dry the organic layer over sodium sulfate, and evaporate the solvent to yield the product. Recrystallization can be performed if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Prepare Nitrating Mixture (e.g., Oleum + HNO₃) cool_acid Cool Mixture (e.g., Ice Bath) prep_acid->cool_acid add_sub Slowly Add Benzotrifluoride cool_acid->add_sub heat_react Heat to Reaction Temp (e.g., 100-120°C) add_sub->heat_react hold_react Maintain Temp & Stir (e.g., 1-3 hours) heat_react->hold_react cool_mix Cool Reaction Mixture hold_react->cool_mix quench Pour into Ice Water cool_mix->quench filtrate Filter Precipitate quench->filtrate wash Wash with H₂O & NaHCO₃ (optional) filtrate->wash recrystal Recrystallize (e.g., from Methanol) wash->recrystal dry Dry Final Product recrystal->dry end end dry->end This compound troubleshooting_guide start Unsatisfactory Result low_yield Low Yield? start->low_yield impurity Impurity Detected? start->impurity low_yield->impurity No incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn Yes is_mono Mononitrated Product? impurity->is_mono Yes sol_incomplete Increase Time / Temp incomplete_rxn->sol_incomplete high_temp Temp Too High? (Oxidation) sol_temp Optimize Temp (100-160°C) is_acid Carboxylic Acid? is_mono->is_acid No sol_mono Increase Time / Temp Use Stronger Acid Mix is_mono->sol_mono Yes sol_acid Lower Reaction Temp Check SO₃:Nitrate Ratio is_acid->sol_acid Yes sol_purify Recrystallize or Distill is_acid->sol_purify No

References

Technical Support Center: Dinitration of Benzotrifluoride Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the dinitration of benzotrifluoride (B45747) and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the dinitration of benzotrifluoride compounds.

Problem Potential Cause Recommended Solution
Low to No Dinitration Product 1. Insufficiently harsh reaction conditions: The benzotrifluoride ring is strongly deactivated by the trifluoromethyl group (-CF3) and further deactivated by the first nitro group.[1] 2. Low reaction temperature: May lead to extremely long reaction times or incomplete conversion.[1] 3. Inadequate nitrating agent strength: Standard nitric acid/sulfuric acid mixtures may not be potent enough for the second nitration.1. Increase reaction temperature: Dinitration is often carried out at elevated temperatures, typically between 90°C and 160°C.[1][2] 2. Use a stronger nitrating agent: Employing oleum (B3057394) (fuming sulfuric acid, H2SO4·SO3) in the nitrating mixture significantly increases its strength and is often necessary for the second nitration.[1] Anhydrous mixtures of nitric acid and oleum are effective.[1] 3. Increase reaction time: While higher temperatures are preferred, longer reaction times (e.g., 12-96 hours) may be necessary at lower temperatures.[3][4][5]
Significant Byproduct Formation (Hydrolysis) 1. Hydrolysis of the trifluoromethyl group: Under the strongly acidic and high-temperature conditions required for dinitration, the -CF3 group can hydrolyze to a carboxylic acid (-COOH) group, leading to the formation of dinitrobenzoic acid derivatives.[1] 2. High concentration of sulfuric acid: While necessary for the reaction, excessively high concentrations of sulfuric acid can promote the competing hydrolysis reaction.[1]1. Control sulfuric acid concentration: The rate of hydrolysis can be minimized by keeping the sulfuric acid concentration below 65 mole percent in the nitrating mixture.[1] 2. Optimize temperature and reaction time: Find a balance where dinitration proceeds at a reasonable rate without significant hydrolysis. The half-life of the starting material to hydrolysis decreases at higher temperatures.[1]
Poor Yield of Desired Isomer 1. Influence of existing substituents: The directing effects of the trifluoromethyl group and any other substituents on the ring will determine the position of the second nitro group. 2. Reaction conditions: Temperature and the composition of the nitrating mixture can influence the isomer distribution. The presence of sulfuric acid can sometimes lead to greater amounts of 4- and 6-nitro isomers in the initial nitration step.[6]1. Strategic selection of starting material: The substitution pattern of the initial benzotrifluoride will dictate the final product. For example, starting with m-nitrobenzotrifluoride is a common route to 3,5-dinitrobenzotrifluoride. 2. Careful control of reaction parameters: Follow established protocols for the desired isomer and purify the final product to separate any unwanted isomers.
Product Precipitation Issues 1. Product solubility: The dinitrated product may not readily precipitate upon quenching the reaction mixture in ice water. 2. Insufficient quenching volume: The volume of ice water may be too low to effectively precipitate the product.1. Extraction with an organic solvent: If the product does not precipitate, extract the quenched reaction mixture with a suitable organic solvent such as chloroform (B151607) or toluene (B28343).[1][3] 2. Neutralization: After extraction, wash the organic layer with a base (e.g., sodium bicarbonate solution) to remove residual acids, followed by a water wash.[1][3]

Quantitative Data Summary

The following tables summarize quantitative data from various dinitration experiments on substituted benzotrifluoride compounds.

Table 1: Dinitration of Chloro-Substituted Benzotrifluorides

Starting MaterialNitrating AgentTemperature (°C)Time (h)Yield (%)Reference
2,4-Dichlorobenzotrifluoride30% Oleum, NaNO31201586[1]
2,4-Dichlorobenzotrifluoride30% Oleum, NaNO3, 90% HNO3100 then 14016 then 184[1][2]
2,4-Dichlorobenzotrifluoride30% Oleum, KNO31600.7580[1][2]
p-Chlorobenzotrifluoride30% Oleum, NaNO3, 90% HNO31002085[2]
2,4-DichlorobenzotrifluorideFuming H2SO4 (30-33% SO3), 90% HNO3769679[3]

Experimental Protocols

Protocol 1: Dinitration of 2,4-Dichlorobenzotrifluoride using Oleum and Nitric Acid

This protocol is adapted from a patented procedure for the synthesis of 2,4-dichloro-3,5-dinitrobenzotrifluoride.[3]

Materials:

  • 2,4-Dichlorobenzotrifluoride

  • Fuming sulfuric acid (30-33% free SO3)

  • Fuming nitric acid (90%)

  • Toluene

  • 5% Sodium bicarbonate solution

  • Water

  • Ice

Equipment:

  • Three-necked flask equipped with a mechanical stirrer and thermometer

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a two-liter, three-necked flask immersed in an ice bath, add 600 mL of fuming sulfuric acid.

  • With stirring, slowly add 585 mL of fuming nitric acid.

  • To the stirred acid mixture, add 148.8 g (0.692 mole) of 2,4-dichlorobenzotrifluoride. A slurry will form.

  • Heat the slurry to 76°C and maintain this temperature (±1°C) for 96 hours with continuous stirring.

  • After the reaction period, cool the mixture and separate the acid layer from the crystalline product crust.

  • Break up the solid product and add 1,000 mL of water.

  • Extract the resulting slurry with 500 mL of toluene.

  • Add another 500 mL of toluene to the organic phase.

  • Wash the toluene solution successively with 500 mL of water, twice with 500 mL of 5% sodium bicarbonate solution, and finally with 500 mL of water.

  • Remove the toluene by evaporation under reduced pressure.

  • Dry the resulting solid overnight to obtain 2,4-dichloro-3,5-dinitrobenzotrifluoride.

Frequently Asked Questions (FAQs)

Q1: Why is the dinitration of benzotrifluoride so challenging?

A1: The primary challenge lies in the electronic properties of the benzotrifluoride ring. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. The introduction of the first nitro group, also strongly deactivating, makes the second nitration even more difficult, requiring harsh reaction conditions.[1]

Q2: What are the main side reactions to be aware of?

A2: The most significant side reaction is the hydrolysis of the trifluoromethyl group to a carboxylic acid group under the strong acid and high-temperature conditions of the reaction. This leads to the formation of dinitrobenzoic acid impurities and reduces the yield of the desired product.[1]

Q3: Can I use a standard nitrating mixture (HNO3/H2SO4) for the dinitration?

A3: While a standard nitrating mixture is used for the first nitration, it is often insufficient for the second. The deactivation of the ring by the first nitro group necessitates a more potent nitrating agent. The use of oleum (fuming sulfuric acid) is common to increase the concentration of the active electrophile, the nitronium ion (NO2+).

Q4: How can I minimize the hydrolysis of the trifluoromethyl group?

A4: Controlling the concentration of sulfuric acid in the nitrating mixture is a key strategy. It has been shown that keeping the sulfuric acid concentration below 65 mole percent can significantly reduce the rate of hydrolysis compared to the rate of dinitration.[1] Additionally, optimizing the reaction temperature and time is crucial to favor dinitration over hydrolysis.

Q5: My product is an oil and won't crystallize. How should I purify it?

A5: If the product does not precipitate or crystallize upon quenching with ice water, it is likely necessary to perform a workup using an organic solvent. Extract the aqueous mixture with a solvent like chloroform or toluene. The organic layer can then be washed with a dilute base (e.g., sodium bicarbonate solution) to remove acids, followed by water. The solvent can then be removed under reduced pressure to isolate the product.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation start Charge flask with fuming H2SO4 add_hno3 Slowly add fuming HNO3 with cooling start->add_hno3 add_btf Add benzotrifluoride derivative add_hno3->add_btf react Heat to reaction temperature (e.g., 76-160°C) for specified time add_btf->react cool Cool reaction mixture react->cool quench Quench in ice water cool->quench extract Extract with organic solvent quench->extract wash Wash organic phase (H2O, NaHCO3, H2O) extract->wash dry Dry and evaporate solvent wash->dry product Isolate final dinitrated product dry->product troubleshooting_flow start Low yield of dinitrated product? check_conditions Are reaction conditions harsh enough? (Temp > 90°C, Oleum used?) start->check_conditions increase_severity ACTION: Increase temperature and/or use oleum. check_conditions->increase_severity No check_hydrolysis Significant hydrolysis byproduct detected? check_conditions->check_hydrolysis Yes end Improved Yield increase_severity->end control_h2so4 ACTION: Reduce H2SO4 concentration to <65 mol%. check_hydrolysis->control_h2so4 Yes check_hydrolysis->end No optimize_time_temp ACTION: Optimize time and temperature balance. control_h2so4->optimize_time_temp optimize_time_temp->end

References

Technical Support Center: Purification of 3,5-Dinitrobenzotrifluoride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3,5-Dinitrobenzotrifluoride and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?

A1: Common impurities often include unreacted starting materials (e.g., m-nitrobenzotrifluoride), regioisomers (like 2,5- or 2,3-dinitrobenzotrifluoride), and oxidation byproducts such as carboxylic acids.[1] The formation of these impurities is highly dependent on reaction conditions like temperature and the nitrating agent used.[1][2]

Q2: Which purification techniques are most effective for this compound derivatives?

A2: The most successful and commonly employed methods are recrystallization and column chromatography.[2] Recrystallization is excellent for removing small amounts of impurities from a solid product, while column chromatography is better for separating mixtures with components of differing polarities, such as regioisomers.[3][4]

Q3: My yield is very low after recrystallization. What could be the cause?

A3: Low recovery after recrystallization can be due to several factors:

  • High Solubility in the Chosen Solvent: The compound may be too soluble in the recrystallization solvent, even at low temperatures.

  • Excessive Solvent Usage: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor.

  • Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystal lattice, necessitating further purification and leading to material loss.

Q4: I am having trouble separating regioisomers using column chromatography. What can I do?

A4: Separating regioisomers can be challenging due to their similar polarities. To improve separation:

  • Optimize the Mobile Phase: A less polar solvent system will increase the retention time on the silica (B1680970) gel, potentially allowing for better separation.[4] Experiment with different solvent ratios (e.g., varying the ethyl acetate/hexane mixture).

  • Use a Longer Column: Increasing the length of the stationary phase provides more opportunities for interaction and separation.

  • Consider a Different Stationary Phase: While silica gel is common, alumina (B75360) or a fluorinated stationary phase might offer different selectivity.[5][6]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Yellow/Brown coloration in the final product Residual acidic impurities from the nitration reaction.Wash the crude product with a dilute sodium bicarbonate solution, followed by water, before the final purification step.[7]
Oily product instead of solid crystals Presence of unreacted liquid starting material or low-melting point isomeric impurities.[2]Attempt to purify a small sample via flash column chromatography to isolate the desired solid product.
Broad or tailing peaks in HPLC analysis Secondary interactions with the stationary phase (e.g., residual silanols).Use a highly end-capped column or add a mobile phase modifier like trifluoroacetic acid (TFA).[5][6]
Product degrades during column chromatography The compound may be unstable on silica gel.Consider using a less acidic stationary phase like neutral alumina, or minimize the time the compound spends on the column.

Data Presentation: Comparison of Purification Methods

The following table summarizes typical results for the purification of a crude this compound derivative.

Purification Method Initial Purity (by HPLC) Final Purity (by HPLC) Typical Yield Notes
Single Recrystallization (Methanol) 85%97.5%70-80%Effective for removing minor impurities.[2]
Flash Column Chromatography (Silica Gel) 85%>99%60-75%Excellent for removing regioisomers and baseline impurities.[3]
Combined Approach 85%>99.5%50-65%Column chromatography followed by recrystallization yields the highest purity product.

Experimental Protocols

Protocol 1: Recrystallization from Methanol (B129727)
  • Dissolution: In a fume hood, transfer the crude this compound derivative to an Erlenmeyer flask. Add a minimal amount of hot methanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the prepared column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase (e.g., by adding ethyl acetate) to elute the compounds from the column.[4]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

PurificationWorkflow start_end start_end process process decision decision impurity impurity product product A Crude Product (from synthesis) B Initial Purity Assessment (TLC, HPLC, or NMR) A->B C Purity > 98%? B->C D Final Product C->D Yes E Major Impurities Present? C->E No F Recrystallization E->F No G Column Chromatography E->G Yes H Check Purity F->H G->H H->C I Isomers or Similarly Polar Impurities I->E J Minor, Differing Polarity Impurities J->E

Caption: Decision workflow for selecting a purification strategy.

ChromatographyTroubleshooting problem problem cause cause solution solution P1 Poor Separation of Spots (TLC) C1 Mobile Phase Polarity is Too High P1->C1 S1 Decrease Polarity (e.g., add more hexane) C1->S1 P2 Compound Streaking on TLC Plate C2 Sample Overload or Acidic/Basic Compound P2->C2 S2 Dilute Sample or Add Acid/Base to Mobile Phase C2->S2 P3 No Compound Eluting from Column C3 Mobile Phase Polarity is Too Low P3->C3 S3 Gradually Increase Polarity (e.g., add more ethyl acetate) C3->S3

Caption: Troubleshooting common column chromatography issues.

References

Technical Support Center: Troubleshooting Low Derivatization Efficiency with CNBF

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Chloro-3,5-dinitrobenzotrifluoride (B147460) (CNBF) derivatization. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize your experiments for efficient derivatization of primary and secondary amines.

Frequently Asked Questions (FAQs)

Q1: What is CNBF and why is it used for derivatization?

A1: 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF) is a derivatizing agent used in analytical chemistry, particularly for high-performance liquid chromatography (HPLC). It readily reacts with primary and secondary amines to form stable, UV-absorbent derivatives.[1] This process, known as derivatization, is crucial for enhancing the detection and quantification of compounds that lack a suitable chromophore for UV detection.

Q2: What are the optimal conditions for CNBF derivatization?

A2: The efficiency of the derivatization reaction is highly dependent on several factors. Optimized conditions have been established to maximize product yield. Key parameters include pH, temperature, reaction time, and the molar ratio of CNBF to the analyte.[1][2] A borate (B1201080) buffer at pH 9.0 is commonly used to maintain the necessary basic conditions for the reaction.[1][2]

Q3: My derivatization yield is consistently low. What are the most common causes?

A3: Low derivatization efficiency is a frequent challenge. The most common culprits include:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly hinder the reaction.[3]

  • Reagent Degradation: CNBF is sensitive to moisture and light. Improper storage can lead to degradation and reduced reactivity.[4][5][6][7]

  • Presence of Water: Moisture in the reaction mixture can hydrolyze the CNBF reagent, rendering it inactive.[8]

  • Matrix Effects: Components in your sample matrix may interfere with the derivatization reaction.[8]

  • Inaccurate Reagent Concentration: An insufficient molar excess of CNBF will result in an incomplete reaction.[9]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during CNBF derivatization.

Issue 1: Incomplete Derivatization or Low Product Yield

If you are observing low yields of your derivatized product, follow this troubleshooting workflow:

Troubleshooting_Workflow start Low Derivatization Efficiency check_reagent Verify CNBF Reagent Quality (Freshly prepared? Stored properly?) start->check_reagent check_conditions Review Reaction Conditions (pH, Temp, Time, Molar Ratio) start->check_conditions check_sample Investigate Sample Matrix (Presence of interfering substances?) start->check_sample reagent_ok Reagent OK check_reagent->reagent_ok  Yes reagent_bad Reagent Degraded check_reagent->reagent_bad  No conditions_ok Conditions Optimal check_conditions->conditions_ok  Yes conditions_bad Conditions Suboptimal check_conditions->conditions_bad  No sample_ok Matrix Clean check_sample->sample_ok  Yes sample_bad Matrix Interference check_sample->sample_bad  No reagent_ok->conditions_ok prepare_fresh Prepare Fresh CNBF Solution reagent_bad->prepare_fresh conditions_ok->sample_ok optimize_conditions Optimize Reaction Parameters (See Table 1) conditions_bad->optimize_conditions end Successful Derivatization sample_ok->end cleanup_sample Implement Sample Cleanup (e.g., SPE) sample_bad->cleanup_sample prepare_fresh->check_conditions optimize_conditions->check_sample cleanup_sample->end

Troubleshooting workflow for low derivatization efficiency.
Quantitative Data Summary: Optimizing Reaction Conditions

The following table summarizes key reaction parameters and their optimized values for efficient CNBF derivatization of amino acids.[1][2]

ParameterRecommended ConditionCommon Issues if Suboptimal
pH 9.0 (Borate Buffer)Low pH leads to incomplete deprotonation of the amine, reducing nucleophilicity.
Temperature 60 °CLower temperatures result in a slower reaction rate; higher temperatures may cause degradation.
Reaction Time 30 minutesInsufficient time leads to an incomplete reaction.
CNBF Concentration 70 mmol L⁻¹Too low a concentration results in incomplete derivatization.
Molar Ratio (Analyte:CNBF) 1:5.25An insufficient excess of CNBF will lead to an incomplete reaction.
Issue 2: Poor Reproducibility

Inconsistent results can be frustrating. Here are common causes and solutions:

  • Inconsistent Reagent Preparation: Ensure CNBF solutions are prepared fresh and accurately.

  • Variable Reaction Timing: Use a timer to ensure consistent reaction times for all samples.

  • Temperature Fluctuations: Employ a calibrated heating block or water bath for precise temperature control.

  • Pipetting Errors: Use calibrated pipettes for accurate measurement of all reagents and samples.

Experimental Protocols

Detailed Protocol for CNBF Derivatization of Amino Acids for HPLC Analysis

This protocol is a general guideline and may require optimization for your specific application.[1][2]

Materials:

  • 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF)

  • Borate buffer (0.1 mol/L, pH 9.0)

  • Acetonitrile (HPLC grade)

  • Sample containing primary or secondary amines

  • Heating block or water bath set to 60 °C

  • Vortex mixer

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare your sample in a suitable solvent. If necessary, perform a sample cleanup to remove interfering matrix components.

  • Derivatization Reaction:

    • In a reaction vial, combine your sample, borate buffer (pH 9.0), and a solution of CNBF in acetonitrile.

    • A typical ratio is 1 part sample, 1 part borate buffer, and 0.4 parts CNBF solution (100 mol/L in acetonitrile).[2]

  • Incubation: Tightly cap the vial and incubate at 60 °C for 30 minutes in a heating block or water bath.[1]

  • Cooling: After incubation, cool the reaction mixture to room temperature.

  • HPLC Analysis: Inject an appropriate volume of the derivatized sample into the HPLC system. Detection is typically performed at 260 nm.[1]

Experimental_Workflow cluster_prep Preparation cluster_deriv Derivatization cluster_analysis Analysis sample_prep Sample Preparation (Cleanup if necessary) mix Mix Sample, Borate Buffer (pH 9.0), and CNBF Solution sample_prep->mix reagent_prep Prepare CNBF Solution (in Acetonitrile) reagent_prep->mix incubate Incubate at 60°C for 30 minutes mix->incubate cool Cool to Room Temperature incubate->cool hplc Inject into HPLC System (UV Detection at 260 nm) cool->hplc Derivatization_Mechanism Amine Primary or Secondary Amine (R-NH2 or R2-NH) Nucleophilic_Amine Deprotonated Amine (Nucleophile) Amine->Nucleophilic_Amine Deprotonation CNBF CNBF Nucleophilic_Attack Nucleophilic Aromatic Substitution CNBF->Nucleophilic_Attack Base Base (e.g., Borate Buffer) Base->Nucleophilic_Amine Nucleophilic_Amine->Nucleophilic_Attack Derivative Stable, UV-Absorbent Derivative Nucleophilic_Attack->Derivative

References

Technical Support Center: Improving Peak Shape for 3,5-Dinitrobenzotrifluoride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of 3,5-Dinitrobenzotrifluoride (DNBTF) derivatives. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to poor peak shape.

FAQ 1: Why am I observing significant peak tailing with my DNBTF derivatives?

Answer:

Peak tailing, where the latter half of the peak is broader than the front, is a common issue when analyzing derivatives of this compound. The primary cause is often secondary interactions between the analyte and the stationary phase.[1][2] Given the structure of DNBTF derivatives, which often include polar nitro groups and potentially basic nitrogen moieties from the parent analyte, these secondary interactions are frequent.

Common Causes and Solutions:

  • Silanol (B1196071) Interactions: The most frequent cause of tailing for nitrogen-containing or polar compounds is the interaction with acidic residual silanol groups (Si-OH) on the surface of silica-based columns (e.g., C18, C8).[1][2][3][4] At mid-range pH values (above 3), these silanols can become ionized (Si-O⁻) and strongly interact with any positively charged or polar parts of your analyte, causing a secondary retention mechanism that leads to tailing.[2][3][5]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte, a mixed population of ionized and non-ionized species can exist, leading to broadened and tailing peaks.[3]

  • Column Contamination: Buildup of highly retained sample components or impurities on the column inlet or frit can disrupt the sample band, leading to distorted peaks.[6][7]

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening that manifests as tailing, especially for early-eluting peaks.[3][8]

Troubleshooting Workflow for Peak Tailing

Below is a logical workflow to diagnose and resolve peak tailing.

G Troubleshooting Peak Tailing start Peak Tailing Observed (Asymmetry > 1.2) check_mobile_phase Adjust Mobile Phase start->check_mobile_phase Primary Approach check_column Evaluate Column start->check_column If MP fails check_system Check HPLC System start->check_system If all else fails lower_ph Lower pH to 2.5-3.0 (Suppresses silanols) check_mobile_phase->lower_ph add_additive Add Competing Base (e.g., 0.1% TEA) check_mobile_phase->add_additive increase_buffer Increase Buffer Strength (10-50 mM) check_mobile_phase->increase_buffer use_endcapped Use High-Purity, End-Capped Column check_column->use_endcapped flush_column Flush with Strong Solvent check_column->flush_column check_tubing Minimize Tubing Length/ID check_system->check_tubing solution Symmetrical Peak (Asymmetry ≈ 1.0) lower_ph->solution add_additive->solution increase_buffer->solution use_endcapped->solution replace_column Replace Column flush_column->replace_column If no improvement replace_column->solution check_tubing->solution G Troubleshooting Peak Fronting start Peak Fronting Observed (Asymmetry < 0.8) check_sample Evaluate Sample Preparation start->check_sample Most Common Cause check_column Evaluate Column Condition start->check_column If sample is not the issue reduce_conc Dilute Sample 10x check_sample->reduce_conc Test for Mass Overload reduce_vol Reduce Injection Volume check_sample->reduce_vol Test for Volume Overload match_solvent Dissolve Sample in Initial Mobile Phase check_sample->match_solvent Test for Solvent Mismatch reverse_flush Reverse-flush column to remove blockage check_column->reverse_flush solution Symmetrical Peak (Asymmetry ≈ 1.0) reduce_conc->solution reduce_vol->solution match_solvent->solution replace_column Replace with new column reverse_flush->replace_column If problem persists replace_column->solution G Optimizing Chiral Separations of DNBTF Derivatives goal Good Resolution (Rs > 1.5) Symmetric Peaks (Tf ≈ 1.0) mobile_phase Mobile Phase (e.g., Hexane/IPA) modifier_pct % Modifier (e.g., IPA) mobile_phase->modifier_pct additives Additives (e.g., 0.1% TFA) additive_type Additive Type/Conc. (Acidic vs. Basic) additives->additive_type temperature Temperature temp_control Column Thermostat (e.g., 25-40°C) temperature->temp_control modifier_pct->goal Affects Retention & Selectivity additive_type->goal Improves Peak Shape temp_control->goal Affects Kinetics & Resolution

References

Technical Support Center: Addressing Matrix Effects with 3,5-Dinitrobenzotrifluoride Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing 3,5-Dinitrobenzotrifluoride as an internal standard (IS) to mitigate matrix effects in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and how does an internal standard like this compound help?

A: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] This can lead to ion suppression or enhancement, negatively impacting the accuracy, precision, and sensitivity of the analytical method.[1][2] An internal standard (IS) is a compound added at a constant concentration to all samples, calibration standards, and quality controls.[3][4] The IS helps to correct for matrix effects by experiencing similar ionization suppression or enhancement as the analyte.[1] By using the ratio of the analyte signal to the IS signal for quantification, variations caused by the matrix can be normalized, leading to more accurate results.[5] this compound, when its physicochemical properties are similar to the analyte, can serve as a structural analog IS to compensate for these effects.[6]

Q2: When is it appropriate to use a structural analog IS like this compound instead of a stable isotope-labeled (SIL) IS?

A: While SIL internal standards are considered the "gold standard" for correcting matrix effects due to their near-identical properties to the analyte, they are not always available or can be cost-prohibitive.[7] A structural analog IS like this compound is a suitable alternative when a SIL-IS is not accessible. The key is to select a structural analog that closely mimics the analyte's behavior during sample preparation and analysis.

Q3: What are the key chemical properties of this compound?

A: this compound is a solid compound with the following properties:

Property Value
Molecular Formula C₇H₃F₃N₂O₄[8]
Molecular Weight 236.10 g/mol [8]
Melting Point 47-51 °C

| Appearance | Yellow to yellow-green powder[9] |

It is used as an intermediate in organic synthesis and has been employed as an internal standard in negative chemical ionization mass spectrometry.[9]

Troubleshooting Guides

Issue 1: High variability in the this compound signal across samples.

  • Possible Cause: Inconsistent sample preparation or extraction. Variability in sample cleanup can lead to differing levels of matrix components in the final extracts.[10]

    • Solution: Ensure the sample preparation protocol is well-defined and consistently executed.[10] Use of automated sample preparation systems can improve reproducibility.[10]

  • Possible Cause: Pipetting or spiking errors.

    • Solution: Review pipetting techniques and ensure pipette calibration is current. Re-prepare and re-analyze affected samples if necessary.[6]

  • Possible Cause: Instability of the internal standard in the sample matrix or final solvent.

    • Solution: Investigate the stability of this compound in the specific matrix and solvent conditions. If instability is observed, consider using a more stable IS or minimizing the time samples are stored before analysis.[6]

Issue 2: Poor accuracy and precision of quality control (QC) samples despite using this compound.

  • Possible Cause: Differential matrix effects. The analyte and this compound are affected differently by the matrix. This can occur if they do not co-elute or have dissimilar physicochemical properties.[1]

    • Solution: Modify chromatographic conditions (e.g., gradient, temperature, mobile phase) to achieve co-elution of the analyte and the internal standard.[1]

  • Possible Cause: The selected internal standard is not a suitable structural analog for the analyte.

    • Solution: Evaluate if the physicochemical properties of this compound are sufficiently similar to the analyte. If not, a different structural analog or a SIL-IS may be required.[7]

Issue 3: Unexpectedly low or absent signal for the analyte or this compound.

  • Possible Cause: Significant ion suppression due to a high concentration of interfering matrix components.[1]

    • Solution 1: Improve sample preparation using more rigorous cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[1]

    • Solution 2: Dilute the sample to reduce the concentration of matrix components. This is feasible if the assay has sufficient sensitivity.[11][12]

    • Solution 3: Prepare calibration standards in the same biological matrix as the samples (matrix-matched calibrators) to ensure the calibration curve accurately reflects the matrix effects.[1]

Experimental Protocols

Protocol 1: Quantitative Evaluation of Matrix Effects

This protocol is used to determine the extent of ion suppression or enhancement.[1]

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare standards of the analyte and this compound at various concentrations in a clean solvent (e.g., mobile phase).[1]

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. After the final extraction step, spike the analyte and this compound into the extracted matrix at the same concentrations as in Set A.[1]

    • Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank matrix before the extraction process at the same concentrations as in Set A.[1]

  • Analyze all three sets using the LC-MS/MS method.

  • Calculate the Matrix Effect (%) using the following formula:

    • Matrix Effect (%) = (Peak area in Set B / Peak area in Set A) x 100

    • Values close to 100% indicate minimal matrix effect.[10]

  • Calculate the IS-Normalized Matrix Factor: This indicates how well the internal standard compensates for the matrix effect.[1]

    • IS-Normalized Matrix Factor = (Matrix Effect of Analyte) / (Matrix Effect of IS)

    • A value significantly different from 1 suggests that this compound is not effectively compensating for the matrix effect.[1]

Table 1: Representative Data for Matrix Effect Evaluation

ParameterAcceptance CriteriaExample Result
Matrix Effect (% RSD)< 15%8%
Extraction Recovery (% RSD)< 10%5%
IS-Normalized Matrix Factor0.85 - 1.150.98

Data are hypothetical but representative of typical validation outcomes.

Visualizations

TroubleshootingWorkflow start High Variability in IS Signal? check_prep Review Sample Prep Protocol start->check_prep Yes next_issue Poor QC Accuracy/Precision? start->next_issue No check_pipetting Verify Pipetting Accuracy check_prep->check_pipetting check_stability Assess IS Stability check_pipetting->check_stability reanalyze Re-prepare & Re-analyze check_stability->reanalyze optimize_chrom Optimize Chromatography for Co-elution next_issue->optimize_chrom Yes end Proceed to Further Investigation next_issue->end No reevaluate_is Re-evaluate IS Suitability optimize_chrom->reevaluate_is

Caption: Troubleshooting workflow for variable internal standard signal.

MatrixEffectEvaluation cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Calculation set_a Set A: Analyte + IS in Neat Solvent analysis Analyze Sets A, B, C set_a->analysis set_b Set B: Blank Matrix Extract + Spiked Analyte & IS set_b->analysis set_c Set C: Blank Matrix + Spiked Analyte & IS (Pre-Extraction) set_c->analysis calc_me Calculate Matrix Effect analysis->calc_me calc_rec Calculate Recovery analysis->calc_rec calc_norm Calculate IS-Normalized Matrix Factor calc_me->calc_norm

References

stability issues of 3,5-Dinitrobenzotrifluoride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of 3,5-Dinitrobenzotrifluoride in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting data to ensure the successful use of this reagent in your experiments.

Troubleshooting Guide

Encountering unexpected results when using this compound in solution? Consult the table below for common issues, their probable causes, and recommended solutions.

Issue Probable Cause Recommended Solution
Low or no reactivity of this compound in your reaction. Degradation of the compound due to improper storage or handling.Ensure the compound is stored in a tightly sealed container in a cool, dry, and dark place. Before use, it is advisable to check the purity of the compound using HPLC or NMR.
Reaction with residual nucleophiles in the solvent.Use fresh, anhydrous, high-purity solvents. For particularly sensitive reactions, consider purifying the solvent before use. For example, aged DMF can contain dimethylamine (B145610), which can react with this compound.
Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS). Decomposition of this compound in the experimental solution.The strong electron-withdrawing nature of the nitro and trifluoromethyl groups makes the benzene (B151609) ring susceptible to nucleophilic aromatic substitution (SNAr). Nucleophilic solvents (e.g., methanol, ethanol) or contaminants (e.g., water, amines) can react with the compound, especially at elevated temperatures or in the presence of a base. Prepare solutions fresh and use them promptly. Analyze a blank solvent containing the compound over time to assess stability under your experimental conditions.
Hydrolysis of the trifluoromethyl group.While generally stable, under harsh acidic or basic conditions, the trifluoromethyl group can be susceptible to hydrolysis. Maintain a neutral pH unless the reaction chemistry requires acidic or basic conditions, and in such cases, minimize exposure time.
Inconsistent reaction yields or kinetics. Variable purity of this compound starting material.Always use a well-characterized batch of the compound. If possible, determine the purity of each new batch before use.
Inconsistent concentration of the stock solution due to degradation.Prepare fresh stock solutions for each set of experiments, especially when using nucleophilic solvents. If a stock solution must be stored, keep it at a low temperature (e.g., -20°C) and for a limited time. A stability study of the stock solution is recommended.
Color change of the solution (e.g., yellowing) upon dissolution or over time. Formation of Meisenheimer complexes or degradation products.The formation of colored Meisenheimer-type σ-complexes with various nucleophiles in solution has been reported.[1] While this may not always indicate decomposition, it suggests an interaction that could precede a substitution reaction. It is crucial to characterize any new colored species.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: this compound should be stored in a tightly sealed container, protected from light and moisture, in a cool, well-ventilated area.[2] For long-term storage, refrigeration is recommended.

Q2: In which solvents is this compound soluble?

Solvent Anticipated Solubility
AcetoneSoluble
Acetonitrile (B52724)Soluble
ChloroformSoluble
Dichloromethane (DCM)Soluble
Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (B87167) (DMSO)Soluble
Ethyl acetateSoluble
MethanolSparingly Soluble
EthanolSparingly Soluble
WaterInsoluble

Q3: Is this compound stable in common laboratory solvents?

A3: The stability of this compound is highly dependent on the nature of the solvent and the experimental conditions. Due to its electron-deficient aromatic ring, it is susceptible to nucleophilic attack.

  • Aprotic non-nucleophilic solvents (e.g., Acetonitrile, DCM, Chloroform): Generally stable for short-term use. However, the presence of water or other nucleophilic impurities can lead to degradation.

  • Aprotic polar solvents (e.g., DMF, DMSO): Caution is advised. Commercial DMF can contain traces of dimethylamine and water, which can react with this compound.[3] Similarly, DMSO can contain water and may degrade under certain conditions.[4][5] Use fresh, high-purity solvents.

  • Protic solvents (e.g., Methanol, Ethanol): These solvents are nucleophilic and can react with this compound, especially in the presence of a base or at elevated temperatures, leading to the substitution of a nitro group.

  • Aqueous solutions: this compound is poorly soluble in water. In aqueous solutions containing bases, hydrolysis can occur.

Q4: What are the likely degradation pathways for this compound in solution?

A4: The most probable degradation pathway is through nucleophilic aromatic substitution (SNAr).[6] Nucleophiles present in the solvent or as additives can attack the electron-deficient benzene ring, leading to the displacement of one of the nitro groups. The trifluoromethyl group is generally more stable but can undergo hydrolysis under harsh conditions.

Q5: How can I monitor the stability of this compound in my experimental setup?

A5: The stability can be monitored by periodically taking aliquots of your solution and analyzing them by High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8] A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution by HPLC

This protocol outlines a general method for determining the stability of this compound in a specific solvent over time.

1. Materials:

  • This compound (high purity)

  • Solvent of interest (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Volumetric flasks

  • Autosampler vials

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

3. Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Time-Zero Sample (T=0): Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL). Transfer to an autosampler vial and inject into the HPLC system.

  • Incubation: Store the stock solution under the desired experimental conditions (e.g., room temperature, 40°C, protected from light).

  • Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stock solution, dilute it in the same manner as the T=0 sample, and inject it into the HPLC system.

  • HPLC Analysis:

    • Mobile Phase: A typical starting point is a gradient of acetonitrile and water (e.g., with 0.1% formic acid). For example, start with 50% acetonitrile and increase to 90% over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm is a suitable wavelength for detecting nitroaromatic compounds.[8]

    • Analysis: Record the peak area of this compound at each time point.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage remaining versus time to visualize the degradation profile.

Visualizations

Logical Workflow for Troubleshooting Stability Issues

G Troubleshooting Workflow for this compound Stability start Inconsistent Experimental Results check_purity Check Purity of Starting Material (HPLC, NMR) start->check_purity prepare_fresh Prepare Fresh Solution check_purity->prepare_fresh Purity OK solvent_purity Use High-Purity, Anhydrous Solvent prepare_fresh->solvent_purity run_control Run Time-Course Stability Control (HPLC) solvent_purity->run_control stable Compound is Stable Investigate Other Experimental Parameters run_control->stable No Degradation unstable Compound is Unstable run_control->unstable Degradation Observed troubleshoot_instability Troubleshoot Instability: - Lower Temperature - Protect from Light - Change Solvent unstable->troubleshoot_instability

Caption: A flowchart to diagnose and resolve stability problems with this compound.

Potential Degradation Pathway via Nucleophilic Aromatic Substitution

G Potential SNAr Degradation of this compound reactant This compound C₇H₃F₃N₂O₄ intermediate Meisenheimer Complex (Anionic σ-complex) reactant->intermediate + Nu⁻ nucleophile Nucleophile (Nu⁻) (e.g., RO⁻, R₂NH, OH⁻) product Substituted Product (e.g., 3-Nu-5-nitrobenzotrifluoride) intermediate->product leaving_group Nitrite Ion (NO₂⁻) intermediate->leaving_group

Caption: The SNAr mechanism for the degradation of this compound.

References

Validation & Comparative

A Head-to-Head Comparison: 3,5-Dinitrobenzotrifluoride vs. 2,4-Dinitrofluorobenzene for Derivatization in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, particularly in the analysis of amino acids, peptides, and other primary and secondary amine-containing compounds, derivatization is a key strategy to enhance detectability and improve chromatographic separation. Two prominent reagents in this field are 3,5-Dinitrobenzotrifluoride and the classical 2,4-Dinitrofluorobenzene, famously known as Sanger's reagent. This guide provides a detailed comparison of these two agents, supported by experimental data, to aid researchers in selecting the optimal reagent for their analytical needs.

Introduction to the Derivatizing Agents

2,4-Dinitrofluorobenzene (DNFB) , or Sanger's reagent, is a well-established derivatizing agent, historically significant for its role in the first sequencing of a protein, insulin, by Frederick Sanger.[1][2] It reacts with the N-terminal amino group of peptides and the amino group of amino acids to form a stable dinitrophenyl (DNP) derivative.[3][4] This DNP-adduct is chromophoric, allowing for colorimetric or UV-Vis detection.[4]

This compound and its analogues, such as 4-Chloro-3,5-dinitrobenzotrifluoride (B147460) (CNBF) , are also effective derivatizing agents. The trifluoromethyl group and the nitro groups on the benzene (B151609) ring make the molecule highly electrophilic, facilitating its reaction with nucleophilic primary and secondary amines.[5] The resulting derivatives are stable and exhibit strong UV absorption, making them suitable for HPLC analysis.[5][6]

Performance Comparison: A Data-Driven Analysis

The choice of a derivatizing agent is often dictated by its performance in terms of reaction efficiency, sensitivity, and the stability of the derivatives. The following table summarizes the key performance metrics for CNBF (representing the this compound class) and DNFB based on available experimental data.

Parameter4-Chloro-3,5-dinitrobenzotrifluoride (CNBF)2,4-Dinitrofluorobenzene (DNFB)
Reaction Conditions
pH9.0 (Borate buffer)[5][6]Alkaline (pH ~9)[3]
Temperature60°C[5][6]25°C - 65°C[7]
Reaction Time30 minutes[5][6]40 - 60 minutes[7]
Analytical Performance (HPLC)
Linearity (Correlation Coefficient, r²)> 0.9979 for 19 amino acids[5][6]Method dependent, but generally good linearity is achieved.
Detection Limits (LOD)2.40 - 6.50 µmol L⁻¹ for amino acids[5][6]Typically in the nanomole range.
Recoveries97.0 - 103.9% in beer samples[5][6]Not consistently reported in comparative studies.
Derivative Properties
StabilityStable derivatives[5]Stable to acid hydrolysis[2][4]
Detection Wavelength (UV)260 nm[6]Specific wavelength for DNP-amino acids.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for derivatization using CNBF and DNFB.

Derivatization Protocol for Amino Acids using 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF)

This protocol is adapted from a method for the determination of amino acids in beer.[5][6]

  • Sample Preparation: Prepare a standard solution of amino acids or the sample to be analyzed.

  • Reaction Mixture: In a vial, add 200 µL of the sample, 1 mL of borate (B1201080) buffer (pH 9.0), and 600 µL of a 70 mmol L⁻¹ solution of CNBF in acetonitrile.[5]

  • Incubation: Seal the vial and incubate the mixture at 60°C for 30 minutes in a water bath.[5][6]

  • Quenching: After incubation, cool the vial to room temperature.

  • Analysis: The derivatized sample is now ready for injection into an HPLC system for analysis.

Derivatization Protocol for N-terminal Amino Acid Analysis using 2,4-Dinitrofluorobenzene (DNFB)

This is a general protocol based on Sanger's method for N-terminal analysis.[1][4]

  • Sample Preparation: Dissolve the peptide or protein sample in a suitable buffer.

  • Reaction Mixture: Add DNFB to the sample solution. The reaction is typically carried out in an alkaline medium (e.g., sodium bicarbonate solution, pH ~9) to ensure the N-terminal amino group is unprotonated.[3]

  • Incubation: The reaction mixture is incubated, for example, at 65°C for 40 minutes, to ensure complete derivatization.[7]

  • Acid Hydrolysis: After the reaction, the DNP-protein is hydrolyzed using 6M HCl, which cleaves the peptide bonds but leaves the DNP-N-terminal amino acid intact.[8]

  • Extraction: The DNP-amino acid is extracted with an organic solvent like ether.[4]

  • Analysis: The extracted DNP-amino acid is then identified, typically by chromatography.

Visualizing the Workflow

To better illustrate the derivatization and analysis process, the following diagram outlines a typical experimental workflow.

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Analyte Solution (e.g., Amino Acids) Mixing Mix Analyte, Reagent, and Buffer Sample->Mixing Reagent Derivatizing Agent Solution (DNFB or CNBF) Reagent->Mixing Buffer Reaction Buffer (e.g., Borate Buffer pH 9.0) Buffer->Mixing Incubation Incubate (e.g., 60°C for 30 min) Mixing->Incubation HPLC HPLC Separation Incubation->HPLC Injection Detection UV Detection HPLC->Detection Data Data Analysis Detection->Data

Caption: General workflow for the derivatization and HPLC analysis of amines.

Conclusion

Both this compound (represented by CNBF) and 2,4-Dinitrofluorobenzene (DNFB) are highly effective derivatizing agents for primary and secondary amines, each with its own set of advantages.

  • DNFB is a classic reagent with a long history of use, particularly in protein chemistry for N-terminal sequencing. Its reaction and the stability of its derivatives are well-documented.

  • CNBF offers a robust and optimized method for the quantitative analysis of amino acids by HPLC, with excellent linearity, low detection limits, and high recovery rates demonstrated in complex matrices. The trifluoromethyl group may also confer different chromatographic properties to the derivatives compared to DNP derivatives.

The choice between these two reagents will ultimately depend on the specific application, the analytical instrumentation available, and the desired performance characteristics. For quantitative analysis of a broad range of amino acids with high sensitivity and reproducibility by HPLC, the modern methods utilizing CNBF appear to be very well-suited. For qualitative or semi-quantitative N-terminal protein analysis, the traditional Sanger's method with DNFB remains a viable and historically important technique.

References

A Comparative Guide to Dinitrobenzene Reagents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, dinitrobenzene-based reagents are indispensable tools for the derivatization and analysis of primary and secondary amines, with notable applications in peptide sequencing and proteomics. This guide provides an objective comparison of key dinitrobenzene reagents and their common alternatives, supported by experimental data and detailed protocols to aid in reagent selection for specific research applications.

Core Dinitrobenzene Reagents and Alternatives: A Comparative Overview

The utility of dinitrobenzene reagents stems from the electron-withdrawing nature of the two nitro groups, which activates the aromatic ring for nucleophilic aromatic substitution (SNAr). The choice of leaving group on the benzene (B151609) ring significantly influences the reagent's reactivity.

Key Dinitrobenzene Reagents:
  • 1-Fluoro-2,4-dinitrobenzene (B121222) (FDNB or Sanger's Reagent): Historically significant for N-terminal amino acid identification in peptides, leading to a Nobel Prize for Frederick Sanger.[1] The high electronegativity of the fluorine atom makes it an excellent leaving group in SNAr reactions.[2]

  • 1-Chloro-2,4-dinitrobenzene (CDNB): A less reactive, but often more cost-effective alternative to FDNB. The chloro group is a less effective leaving group than fluoro in this context.[2]

  • 2,4-Dinitrobenzenesulfonyl chloride (DNBS-Cl): Primarily used for the protection of primary amines as stable sulfonamides.[3][4]

Common Alternatives for Amine Derivatization and Analysis:
  • Dansyl chloride (DNS-Cl): Reacts with primary and secondary amines to yield highly fluorescent derivatives, offering greater sensitivity than chromophoric reagents like FDNB.[5][6]

  • Dabsyl chloride (DABS-Cl): Forms colored derivatives that are readily detectable in the visible region, making it suitable for HPLC analysis.[7]

  • 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl): A widely used protecting group for amines in solid-phase peptide synthesis, also employed for pre-column derivatization in HPLC.[8][9]

  • o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to produce fluorescent isoindole derivatives.[10][11]

Quantitative Data Presentation

The following table summarizes the key performance characteristics of dinitrobenzene reagents and their alternatives. It is important to note that direct comparison of reaction rates and yields can be challenging due to variations in experimental conditions across different studies.

ReagentPrimary Application(s)Leaving GroupDetection MethodRelative Reactivity/SensitivityKey AdvantagesDisadvantages
1-Fluoro-2,4-dinitrobenzene (FDNB) N-terminal peptide sequencing, Amine derivatizationFUV-Vis (Chromophoric)High reactivity in SNAr reactions.[2]Robust and well-established method.[12]Lower sensitivity compared to fluorescent methods[5]; Destructive to the peptide chain.[6]
1-Chloro-2,4-dinitrobenzene (CDNB) Amine derivatization, Synthesis intermediateClUV-Vis (Chromophoric)Lower reactivity than FDNB.[2]Cost-effective.[13]Slower reaction rates compared to FDNB.
2,4-Dinitrobenzenesulfonyl chloride (DNBS-Cl) Amine protectionCl-Forms stable sulfonamides.Stable protecting group, orthogonal to some other protecting groups.[3][4]Deprotection requires specific, and sometimes harsh, conditions (e.g., thiols).[3]
Dansyl chloride (DNS-Cl) N-terminal analysis, Amine derivatization for HPLCClFluorescenceHigher sensitivity than FDNB due to fluorescence.[5][6]High sensitivity.[6]Destructive to the peptide chain for N-terminal analysis.[6]
Dabsyl chloride (DABS-Cl) Amino acid analysis by HPLCClVisible AbsorbanceForms stable, colored derivatives.[7]Good for quantification by visible detection.May have lower sensitivity than fluorescent methods.
FMOC-Cl Amine protection (peptide synthesis), HPLC derivatizationClUV or Fluorescence-Widely used in peptide synthesis; stable derivatives for HPLC.[8]Deprotection requires basic conditions.
o-Phthalaldehyde (OPA) Derivatization of primary amines for HPLC-FluorescenceVery rapid reaction at room temperature.[11]High sensitivity and speed.[10]Derivatives can be unstable; does not react with secondary amines.[10]

Experimental Protocols

Protocol 1: N-Terminal Amino Acid Analysis using Sanger's Reagent (FDNB)

This protocol outlines the classical method for identifying the N-terminal amino acid of a peptide.

Materials:

  • Peptide sample

  • 1-Fluoro-2,4-dinitrobenzene (FDNB) solution in ethanol

  • Sodium bicarbonate solution (e.g., 4% w/v)

  • 6M Hydrochloric acid

  • Ether

  • Chromatography system (e.g., TLC or HPLC) for separation of DNP-amino acids

Procedure:

  • Derivatization: Dissolve the peptide in a suitable buffer (e.g., sodium bicarbonate solution) to maintain a mildly alkaline pH. Add an ethanolic solution of FDNB and allow the reaction to proceed at room temperature. The N-terminal amino group attacks the FDNB in a nucleophilic aromatic substitution reaction.[14]

  • Hydrolysis: After the reaction is complete, the resulting DNP-peptide is hydrolyzed by heating with 6M HCl. This cleaves all peptide bonds.[14]

  • Extraction: The DNP-amino acid, which is yellow, is extracted from the aqueous hydrolysate using an organic solvent such as ether.[14]

  • Identification: The extracted DNP-amino acid is then identified by chromatography, comparing its retention time or Rf value to that of known DNP-amino acid standards.[12]

Protocol 2: Derivatization of Amines with Dansyl Chloride for HPLC Analysis

This protocol is a general method for the derivatization of primary and secondary amines for sensitive detection by HPLC with fluorescence detection.[8]

Materials:

Procedure:

  • To 25 µL of the sample, add 50 µL of a 1:1 (v/v) mixture of 100 mM sodium carbonate-bicarbonate buffer (pH 9.8) and 50 mM dansyl chloride in ACN.

  • Vortex the mixture and incubate at 60°C for 60 minutes in the dark.

  • Quench the reaction by adding a small volume of 10% ammonium hydroxide.

  • The sample is now ready for analysis by HPLC.

Visualizations

Reaction of Sanger's Reagent with an N-Terminal Amino Acid

The following diagram illustrates the nucleophilic aromatic substitution mechanism of 1-fluoro-2,4-dinitrobenzene (Sanger's Reagent) with the N-terminal amino group of a peptide.

sanger_workflow Workflow for N-Terminal Amino Acid Identification Start Peptide Sample Derivatization React with FDNB (Sanger's Reagent) Start->Derivatization Hydrolysis Acid Hydrolysis (6M HCl) Derivatization->Hydrolysis Extraction Extract with Ether Hydrolysis->Extraction Analysis Chromatographic Analysis (TLC or HPLC) Extraction->Analysis Identification Identify DNP-Amino Acid Analysis->Identification

References

A Comparative Guide to HPLC Method Validation for Amino Acid Analysis: 4-Chloro-3,5-dinitrobenzotrifluoride vs. Alternative Derivatizing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of amino acids is crucial. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. However, as most amino acids lack a strong chromophore, a derivatization step is essential for sensitive detection. This guide provides an objective comparison of HPLC methods validated using 4-chloro-3,5-dinitrobenzotrifluoride (B147460) (CNBF) and other common derivatizing agents, including 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), o-phthalaldehyde (B127526) (OPA), and Dansyl Chloride.

Performance Comparison of Derivatizing Agents

The choice of derivatizing agent significantly impacts the performance of an HPLC method for amino acid analysis. The following table summarizes key validation parameters for methods employing CNBF, FMOC-Cl, OPA, and Dansyl Chloride.

Validation Parameter4-Chloro-3,5-dinitrobenzotrifluoride (CNBF)9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl)o-Phthalaldehyde (OPA)Dansyl Chloride
Linearity (R²) > 0.9945[1][2]Not explicitly stated in search resultsNot explicitly stated in search resultsExcellent linearity reported[3]
Limit of Detection (LOD) 1 to 9 mg L⁻¹[1][2]As low as 1 fmol/µl[4]At the fmol level[2]Picomole range
Limit of Quantitation (LOQ) 2.40-6.50 µmol L⁻¹[5][6]1-10 pmol[7]100 pmoles[6]Not explicitly stated in search results
Accuracy (Recovery %) 70.1 to 109.2%[1][2]Not explicitly stated in search results86-106% (derivatization)[2]Not explicitly stated in search results
Precision (RSD %) < 5.6%[1][2]< 3.98%[7]0.2-3.5%[2]< 5%[3]
Reaction with Amines Primary and secondary[1][2][5]Primary and secondary[4]Primary only[2]Primary and secondary
Derivative Stability StableStableUnstable[2]Stable

Experimental Workflows and Logical Relationships

The general workflow for HPLC analysis of amino acids using pre-column derivatization involves several key steps, from sample preparation to data analysis. The specific conditions for the derivatization step vary depending on the reagent used.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection Homogenization Homogenization (if solid) Sample->Homogenization Protein_Precipitation Protein Precipitation Homogenization->Protein_Precipitation Filtration Filtration/Centrifugation Protein_Precipitation->Filtration Buffer Add Buffer (pH adjustment) Filtration->Buffer Derivatization_Reagent Add Derivatization Reagent (CNBF, FMOC-Cl, OPA, or Dansyl-Cl) Incubation Incubation (Temperature & Time) Derivatization_Reagent->Incubation Buffer->Derivatization_Reagent Injection Injection into HPLC Incubation->Injection Separation Chromatographic Separation (Reversed-Phase Column) Injection->Separation Detection Detection (UV or Fluorescence) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Report Generation Quantification->Report

Caption: General experimental workflow for HPLC analysis of amino acids with pre-column derivatization.

Detailed Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide, focusing on the derivatization and HPLC conditions.

Method 1: 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF) Derivatization

This method is suitable for the determination of both primary and secondary amino acids.

Derivatization Protocol:

  • To 200 µL of the sample or standard solution, add 1 mL of borate (B1201080) buffer (pH 9.0).

  • Add 600 µL of a 70 mmol L⁻¹ CNBF solution in acetonitrile (B52724).

  • Vortex the mixture and incubate at 60°C for 30 minutes.[5][6]

  • Cool the reaction mixture to room temperature.

  • The sample is now ready for HPLC injection.

HPLC Conditions:

  • Column: Kromasil ODS C18 (250 mm x 4.6 mm, 5 µm)[5]

  • Mobile Phase A: Acetonitrile[5]

  • Mobile Phase B: Acetate (B1210297) buffer (pH 4.9):acetonitrile:triethylamine (82.8:17:0.2, v/v/v)[5]

  • Gradient Elution: A gradient program is used to achieve separation within approximately 45 minutes.[5]

  • Flow Rate: 0.4 mL min⁻¹[5]

  • Detection: UV at 260 nm[5]

G cluster_workflow CNBF Derivatization Workflow start Sample/Standard (200 µL) borate Add Borate Buffer (pH 9.0) (1 mL) start->borate cnbf Add CNBF Solution (70 mmol L⁻¹, 600 µL) borate->cnbf vortex1 Vortex cnbf->vortex1 incubate Incubate (60°C, 30 min) vortex1->incubate cool Cool to RT incubate->cool hplc Inject into HPLC cool->hplc

Caption: Workflow for amino acid derivatization using CNBF.

Method 2: 9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) Derivatization

This is a widely used method that reacts with both primary and secondary amines, forming stable and highly fluorescent derivatives.

Derivatization Protocol:

  • Combine 300 µL of the sample or standard solution with 600 µL of a 200 mM borate buffer (pH 10.0).

  • Add 600 µL of a 15 mM FMOC-Cl solution in acetonitrile.

  • Allow the reaction to proceed for 5 minutes at room temperature.[8]

  • Stop the reaction by adding 600 µL of 300 mM 1-adamantanamine (ADAM) to consume excess FMOC-Cl.[8]

  • Filter the sample before HPLC analysis.

HPLC Conditions:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is common.

  • Detection: Fluorescence detection (Excitation: ~260 nm, Emission: ~315 nm) is preferred for high sensitivity. UV detection is also possible.

Method 3: o-Phthalaldehyde (OPA) Derivatization

OPA is a popular reagent that rapidly reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. A key limitation is its lack of reactivity with secondary amines like proline and the instability of the derivatives.[2]

Derivatization Protocol:

  • Mix 20 µL of the amino acid sample or standard solution with 20 µL of OPA reagent.

  • Vortex for 1 minute.

  • Add 5 µL of 5% acetic acid to stop the reaction.[2]

HPLC Conditions:

  • Column: Reversed-phase C18 column.

  • Detection: Fluorescence detection (Excitation: ~340-350 nm, Emission: ~450-455 nm).

Method 4: Dansyl Chloride Derivatization

Dansyl chloride reacts with primary and secondary amino groups under alkaline conditions to form stable and highly fluorescent derivatives.

Derivatization Protocol:

  • To the sample or standard, add a derivatization buffer (e.g., sodium bicarbonate, pH 9.5-10.5).

  • Add a solution of dansyl chloride in a suitable organic solvent (e.g., acetone).

  • Incubate the mixture at an elevated temperature (e.g., 60-80°C) for 30-60 minutes in the dark.

  • Quench the reaction by adding a small amount of a primary amine solution (e.g., methylamine).

HPLC Conditions:

  • Column: Reversed-phase C18 column.

  • Detection: Fluorescence detection (Excitation: ~335-350 nm, Emission: ~520-530 nm) or UV detection.

Conclusion

The validation of HPLC methods for amino acid analysis is critical for obtaining reliable and accurate quantitative data. 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF) presents a robust option, reacting with both primary and secondary amines to form stable derivatives suitable for UV detection. When selecting a derivatization agent, researchers must consider the specific amino acids of interest, the required sensitivity, and the available detection capabilities. For instance, OPA is a rapid and sensitive choice for primary amino acids, while FMOC-Cl and Dansyl Chloride offer broader reactivity and high sensitivity with fluorescence detection. The detailed protocols and comparative data in this guide are intended to assist researchers in choosing and implementing the most appropriate method for their specific analytical needs.

References

A Comparative Guide to the Accuracy and Precision of 3,5-Dinitrobenzotrifluoride as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analytical chemistry, the selection of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides a comparative overview of 3,5-Dinitrobenzotrifluoride as an internal standard, particularly in the context of analyzing dinitroaniline herbicides like ethalfluralin (B166120) and trifluralin (B1683247). Its performance is contrasted with that of isotopically labeled internal standards, which are often considered the gold standard in analytical methodology.

The Critical Role of Internal Standards in Quantitative Analysis

Internal standards are essential in chromatography and mass spectrometry to correct for the variability inherent in sample preparation and analysis. By adding a known amount of a non-native compound that is chemically similar to the analyte to every sample, standard, and blank, analysts can normalize the analyte's response. This normalization compensates for variations in extraction efficiency, injection volume, and instrument response, thereby significantly improving the accuracy and precision of the final quantitative results.

The ideal internal standard should possess several key characteristics:

  • It should be chemically similar to the analyte.

  • It must not be naturally present in the sample matrix.

  • It should have a retention time close to, but well-resolved from, the analyte.

  • It should have a similar response to the detector.

  • It must be stable throughout the analytical process.

Performance Comparison: this compound vs. Deuterated Internal Standard

The following tables summarize the performance characteristics of this compound as a reported internal standard for dinitroaniline herbicides and a deuterated analog of trifluralin, a commonly used alternative.

Table 1: Performance Data for this compound as an Internal Standard for Dinitroaniline Herbicides

Analyte(s)MatrixInternal StandardAccuracy (% Recovery)Precision (%RSD)Method
Ethalfluralin, TrifluralinSoil ExtractsThis compoundData not publicly available in searched resourcesData not publicly available in searched resourcesGC-NCI-MS

While this compound has been specifically cited for this application, detailed public quantitative data on its accuracy and precision from the primary study were not available in the searched resources.

Table 2: Performance Data for a Deuterated Internal Standard in the Analysis of Trifluralin

Analyte(s)MatrixInternal StandardAccuracy (% Recovery)Precision (%RSD)Method
TrifluralinAquatic Products, Edible OilsIsotope Internal Standard80 - 100≤ 10.3GC-NCI-MS

Discussion of Performance

The data presented highlights a key consideration in the selection of an internal standard. While this compound is a structurally similar compound to dinitroaniline herbicides and has been used in published methods, the lack of readily available, detailed performance data makes a direct and robust comparison challenging. Its utility is predicated on its similar chemical properties and response in negative chemical ionization mass spectrometry.

In contrast, the use of a deuterated internal standard for trifluralin analysis demonstrates excellent and well-documented accuracy and precision.[1] Isotopically labeled standards are considered the benchmark because their physicochemical properties are nearly identical to the analyte. This ensures they behave similarly during all stages of the analytical process, from extraction to detection, providing the most effective correction for analytical variability. The recoveries of 80-100% and a relative standard deviation of less than or equal to 10.3% indicate a highly reliable and reproducible method.[1]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are the experimental protocols for the analysis of trifluralin using a deuterated internal standard.

Experimental Protocol for Trifluralin Analysis using a Deuterated Internal Standard in Aquatic Products and Edible Oils

1. Sample Preparation (Dispersive Solid-Phase Extraction - dSPE)

  • Extraction: Extract trifluralin from the sample matrix (aquatic products or edible oils) using acetonitrile (B52724).

  • Liquid-Liquid Partitioning: Add anhydrous magnesium sulfate (B86663) to the acetonitrile extract to induce phase separation.

  • Cleanup: Subject the extract to a dispersive solid-phase extraction (dSPE) cleanup step.

2. Internal Standard Spiking

  • Add a known concentration of the isotope-labeled trifluralin internal standard to the cleaned extract.

3. Instrumental Analysis (GC-MS/NCI)

  • Gas Chromatograph (GC):

    • Column: Use a capillary column suitable for pesticide analysis.

    • Injector: Operate in splitless mode.

    • Oven Temperature Program: Optimize the temperature gradient to ensure good separation of trifluralin and the internal standard.

  • Mass Spectrometer (MS):

    • Ionization Mode: Negative Chemical Ionization (NCI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for both trifluralin and the deuterated internal standard.

4. Quantification

  • Calculate the concentration of trifluralin in the samples based on the ratio of the peak area of the analyte to the peak area of the internal standard, using a calibration curve prepared with standards containing both the analyte and the internal standard.

Visualizing the Workflow

To provide a clearer understanding of the analytical process, the following diagrams illustrate the key steps and logical relationships in the use of an internal standard for herbicide analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Soil, Water, Food) Homogenize Homogenization Sample->Homogenize Spike_IS Spike with Internal Standard (e.g., this compound or Deuterated Analog) Homogenize->Spike_IS Extract Solvent Extraction Spike_IS->Extract Cleanup Extract Cleanup (e.g., dSPE, SPE) Extract->Cleanup GC_Inject GC Injection Cleanup->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation MS_Detection MS Detection (e.g., NCI Mode) GC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte and Internal Standard) MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Result Final Concentration Report Quantification->Result

Caption: Experimental workflow for quantitative analysis using an internal standard.

logical_comparison cluster_structural Structural Analog cluster_isotope Isotopically Labeled IS_Choice Choice of Internal Standard DNBTF This compound IS_Choice->DNBTF Deuterated Deuterated Analyte (e.g., Trifluralin-d14) IS_Choice->Deuterated Pros_DNBTF Pros: - Similar chemical structure to dinitroanilines - Good response in NCI-MS - Commercially available DNBTF->Pros_DNBTF Cons_DNBTF Cons: - Physicochemical properties are not identical to analyte - Potential for different extraction recovery and matrix effects - Limited publicly available performance data DNBTF->Cons_DNBTF Pros_Deuterated Pros: - 'Gold Standard' for quantitative analysis - Nearly identical physicochemical properties to analyte - Effectively corrects for matrix effects and recovery variations - Well-documented high accuracy and precision Deuterated->Pros_Deuterated Cons_Deuterated Cons: - Can be more expensive - Not always commercially available for all analytes Deuterated->Cons_Deuterated

Caption: Logical comparison of internal standard types.

References

Dinitrobenzene Derivatives in Mass Spectrometry: A Comparative Guide to Ionization Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the ionization efficiency of dinitrobenzene derivatives in mass spectrometry (MS) is crucial for accurate quantification and analysis. This guide provides an objective comparison of their performance, supported by experimental data, to aid in method development and data interpretation.

The ionization efficiency of dinitrobenzene derivatives is highly dependent on the analyte's structure, the chosen ionization technique, and the specific parameters of the mass spectrometer. Isomeric position of the nitro groups and the nature of other substituents on the benzene (B151609) ring profoundly influence the molecule's ability to form gas-phase ions. Electrospray ionization (ESI) is a commonly employed technique for these compounds, with the negative ion mode generally yielding better results for nitroaromatic compounds, particularly those containing acidic functional groups.

Isomeric Effects on Ionization Efficiency: A Case Study

A notable example of the impact of isomerism on ionization efficiency is observed in the analysis of dinitrobenzoic acid isomers. A study investigating the ionization and fragmentation behavior of various nitroaromatic compounds using ESI-MS found a stark difference between 2,4-dinitrobenzoic acid and 3,5-dinitrobenzoic acid[1].

CompoundIonization Efficiency (ESI Negative Mode)Observations
3,5-Dinitrobenzoic Acid HighReadily deprotonated to form a stable molecular anion.
2,4-Dinitrobenzoic Acid No Signal DetectedSuspected to undergo thermal decarboxylation in the ion source, preventing the detection of the molecular ion.[1]

This significant difference underscores the importance of considering the specific isomeric structure when developing quantitative MS methods. The "ortho effect," where substituents in the ortho position influence the reactivity and fragmentation of the molecule, plays a significant role in the observed ionization behavior[1].

Factors Influencing Ionization Efficiency

Several key factors can be manipulated to optimize the ionization of dinitrobenzene derivatives:

  • Ionization Technique: While ESI is widely used, Atmospheric Pressure Chemical Ionization (APCI) can be a viable alternative, particularly for less polar dinitrobenzene derivatives. The choice between ESI and APCI is analyte-dependent, and comparative studies for other nitrogen-containing compounds can offer insights.

  • Ionization Polarity: For dinitrobenzene derivatives, especially those with acidic protons (e.g., carboxylic, phenolic, or sulfonic acid groups), negative ion mode ESI is generally preferred as it facilitates deprotonation to form molecular anions[1].

  • Mobile Phase Composition: The pH and organic solvent content of the mobile phase are critical. For negative mode ESI, a slightly basic mobile phase can enhance deprotonation.

  • Instrumental Parameters: Optimization of source parameters such as capillary voltage, cone voltage, and gas flow rates is essential to maximize signal intensity.

Experimental Protocols

Below is a representative experimental protocol for the analysis of dinitrobenzene derivatives by LC-ESI-MS/MS, based on methodologies reported in the literature[1].

Liquid Chromatography (LC) Parameters:

  • Column: A suitable reversed-phase column (e.g., C18)

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01 M ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically in the range of 200-500 µL/min.

  • Injection Volume: 5-20 µL.

Mass Spectrometry (MS) Parameters (Negative ESI Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Negative

  • Capillary Voltage: 3-4.5 kV

  • Cone Voltage: 20-40 V (to be optimized for each compound)

  • Source Temperature: 120-150 °C

  • Desolvation Temperature: 300-400 °C

  • Gas Flow Rates (Nitrogen):

    • Cone Gas: ~50 L/hr

    • Desolvation Gas: ~600-800 L/hr

  • Acquisition Mode: Full scan for initial investigation and multiple reaction monitoring (MRM) for quantification, monitoring the fragmentation of the deprotonated molecular anion.

Logical Workflow for Method Development

The process of developing a robust analytical method for dinitrobenzene derivatives involves a series of logical steps, from initial compound assessment to final data analysis.

workflow cluster_prep Preparation cluster_method_dev Method Development cluster_analysis Analysis & Validation Analyte Dinitrobenzene Derivative Selection Standard Standard Preparation Analyte->Standard Ionization Ionization Technique & Polarity Selection (ESI vs. APCI, Pos vs. Neg) Standard->Ionization LC_Params LC Parameter Optimization (Column, Mobile Phase, Flow Rate) Ionization->LC_Params MS_Params MS Parameter Optimization (Voltages, Temperatures, Gas Flows) LC_Params->MS_Params Acquisition Data Acquisition (Full Scan / MRM) MS_Params->Acquisition Quantification Data Processing & Quantification Acquisition->Quantification Validation Method Validation Quantification->Validation

Caption: A logical workflow for developing a quantitative LC-MS method for dinitrobenzene derivatives.

Decision Pathway for Ionization Technique Selection

Choosing the appropriate ionization source is a critical first step in the method development process. This decision is primarily driven by the physicochemical properties of the dinitrobenzene derivative of interest.

decision_tree Analyte Dinitrobenzene Derivative Properties Polarity Polar / Ionizable? Analyte->Polarity Volatility Volatile / Thermally Stable? Polarity->Volatility No ESI Use Electrospray Ionization (ESI) Polarity->ESI Yes APCI Use Atmospheric Pressure Chemical Ionization (APCI) Volatility->APCI Yes ConsiderBoth Consider Both ESI and APCI Volatility->ConsiderBoth No

Caption: A decision tree to guide the selection of an appropriate ionization technique for dinitrobenzene derivatives.

References

A Comparative Guide to the Selectivity of 3,5-Dinitrobenzotrifluoride for Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the derivatizing agent 3,5-Dinitrobenzotrifluoride with other common reagents for the analysis of primary and secondary amines. While direct quantitative studies on the selectivity of this compound are limited, this document extrapolates its expected reactivity based on related compounds and general principles of amine nucleophilicity. The guide includes detailed experimental protocols and performance data for well-characterized alternative reagents to offer a thorough analytical resource.

Introduction

The accurate quantification of primary and secondary amines is crucial in pharmaceutical research, clinical diagnostics, and materials science. Due to their often weak chromophoric or fluorophoric properties, direct detection by techniques like High-Performance Liquid Chromatography (HPLC) can be challenging. Chemical derivatization addresses this by covalently attaching a molecule that enhances detectability and improves chromatographic separation.

This guide will compare the expected performance of this compound with two widely used derivatizing agents: Dansyl Chloride and Dabsyl Chloride.

Performance Comparison of Amine Derivatizing Agents

The choice of a derivatizing agent depends on several factors, including reactivity towards the target amines, the stability of the resulting derivatives, and the sensitivity of the detection method.

ReagentTarget AminesReaction PrincipleDetection MethodAdvantagesDisadvantages
This compound (Expected) Primary & Secondary AminesNucleophilic Aromatic SubstitutionUV-VisPotentially stable derivatives.Limited experimental data on selectivity and reaction conditions.
Dansyl Chloride Primary & Secondary AminesNucleophilic substitution to form fluorescent sulfonamides.[2][3]Fluorescence, UV-VisHigh sensitivity, stable derivatives.[2][4]Reaction can be slow; reagent is light-sensitive.
Dabsyl Chloride Primary & Secondary AminesNucleophilic substitution to form colored sulfonamides.[5]Visible, UV-VisStable derivatives, detection in the visible range reduces interference.[5][6][7]Requires heating for derivatization.[6]

Experimental Protocols

Detailed experimental procedures are essential for reproducible and accurate quantification of amines. Below are protocols for the derivatization of a model primary amine (benzylamine) and a model secondary amine (N-methylbenzylamine) with Dansyl Chloride and Dabsyl Chloride. A theoretical protocol for this compound is also provided based on the reaction of its chloro-substituted analog.

Protocol 1: Derivatization with this compound (Theoretical)

This protocol is based on the derivatization procedure for 4-chloro-3,5-dinitrobenzotrifluoride (B147460) and would require optimization.

Materials:

  • This compound solution (10 mM in acetonitrile)

  • Primary Amine (Benzylamine) and Secondary Amine (N-methylbenzylamine) standard solutions (1 mM in acetonitrile)

  • Borate (B1201080) Buffer (0.1 M, pH 9.0)

  • Acetonitrile (HPLC grade)

  • Deionized water

Procedure:

  • In a microcentrifuge tube, mix 100 µL of the amine standard solution with 500 µL of borate buffer.

  • Add 200 µL of the this compound solution.

  • Vortex the mixture and incubate at 60°C for 30 minutes.

  • After incubation, cool the mixture to room temperature.

  • Filter the solution through a 0.22 µm syringe filter before HPLC analysis.

HPLC Conditions (Suggested):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Gradient elution with Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid).

  • Detection: UV-Vis at an appropriate wavelength (to be determined, likely around 254 nm).

Protocol 2: Derivatization with Dansyl Chloride

Materials:

  • Dansyl Chloride solution (5 mg/mL in acetonitrile)[2]

  • Primary Amine (Benzylamine) and Secondary Amine (N-methylbenzylamine) standard solutions (1 mM in acetonitrile)

  • Sodium Bicarbonate Buffer (0.1 M, pH 9.5)[8]

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Proline solution (10 mg/mL in water) to quench the reaction[8]

Procedure:

  • In a light-protected microcentrifuge tube, mix 100 µL of the amine standard solution with 200 µL of sodium bicarbonate buffer.

  • Add 200 µL of the Dansyl Chloride solution.

  • Vortex the mixture and incubate in the dark at 60°C for 45 minutes.[9]

  • After incubation, add 50 µL of the proline solution to quench the excess Dansyl Chloride.

  • Vortex and let the mixture stand at room temperature for 10 minutes.

  • Filter the solution through a 0.22 µm syringe filter before HPLC analysis.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution with Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid).

  • Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~530 nm).[10]

Protocol 3: Derivatization with Dabsyl Chloride

Materials:

  • Dabsyl Chloride solution (4 mM in acetonitrile)[5]

  • Primary Amine (Benzylamine) and Secondary Amine (N-methylbenzylamine) standard solutions (1 mM in acetonitrile)

  • Sodium Bicarbonate Buffer (0.1 M, pH 9.0)[11]

  • Acetonitrile (HPLC grade)

  • Deionized water

Procedure:

  • In a microcentrifuge tube, mix 100 µL of the amine standard solution with 200 µL of sodium bicarbonate buffer.

  • Add 200 µL of the Dabsyl Chloride solution.

  • Vortex the mixture and heat at 70°C for 15 minutes.[6][8]

  • After heating, cool the mixture to room temperature.

  • Filter the solution through a 0.22 µm syringe filter before HPLC analysis.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Gradient elution with Mobile Phase A (Aqueous buffer, e.g., 25 mM sodium acetate, pH 6.5) and Mobile Phase B (Acetonitrile).

  • Detection: Visible light detector at ~465 nm.[7]

Visualizing Reaction Pathways and Workflows

To further clarify the processes described, the following diagrams illustrate the reaction mechanisms and experimental workflows.

Reaction of this compound with a Primary Amine reagent This compound product N-substituted-3,5-dinitro-trifluoromethyl-aniline reagent->product Nucleophilic Attack amine Primary Amine (R-NH2) amine->product h_plus H+ product->h_plus

Caption: Reaction of this compound with a primary amine.

General Experimental Workflow for Amine Derivatization start Sample containing Amines mix Mix with Derivatizing Reagent and Buffer start->mix incubate Incubate (Heat/Dark as required) mix->incubate quench Quench Excess Reagent (if necessary) incubate->quench filter Filter quench->filter hplc HPLC Analysis filter->hplc end Data Analysis hplc->end

Caption: General workflow for amine derivatization and analysis.

Selectivity Considerations: Primary vs. Secondary Amines

The reactivity of amines is a balance between their nucleophilicity and steric hindrance.

  • Nucleophilicity: Secondary amines are generally more nucleophilic than primary amines due to the electron-donating effect of the two alkyl groups, which increases the electron density on the nitrogen atom.

  • Steric Hindrance: The two alkyl groups on a secondary amine create more steric bulk around the nitrogen atom compared to the single alkyl group on a primary amine. This can hinder the approach of the amine to the electrophilic center of the derivatizing agent.

For a sterically unhindered electrophile, the higher nucleophilicity of secondary amines would lead to a faster reaction rate. However, for a bulky electrophile like this compound, steric hindrance from the ortho nitro groups and the trifluoromethyl group could play a significant role. It is plausible that for very bulky secondary amines, the reaction rate might be slower than for less hindered primary amines.

Conclusion

This compound holds potential as a derivatizing agent for primary and secondary amines for UV-Vis detection. However, the lack of published experimental data on its selectivity necessitates further investigation. For researchers requiring well-established and highly sensitive methods, Dansyl Chloride and Dabsyl Chloride remain the reagents of choice, offering robust and reproducible derivatization for fluorescence and visible detection, respectively. The provided protocols offer a starting point for developing and optimizing amine analysis methods tailored to specific research needs. It is recommended that any application of this compound for amine derivatization be preceded by a thorough validation study to determine its reactivity, selectivity, and the stability of the resulting derivatives.

References

A Comparative Guide to Herbicide Synthesis: Exploring Alternatives to 3,5-Dinitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of dinitroaniline herbicides, a critical class of agrochemicals, has traditionally relied on intermediates like 3,5-Dinitrobenzotrifluoride and its chlorinated analogue, 4-chloro-3,5-dinitrobenzotrifluoride (B147460). While effective, the pursuit of novel synthetic routes is driven by the need for improved safety, efficiency, and the exploration of new chemical entities with potentially enhanced herbicidal activity. This guide provides a comparative analysis of the conventional synthesis of Trifluralin (B1683247), a widely used dinitroaniline herbicide, and an alternative approach for the synthesis of a structurally related pentafluorosulfanyl analog.

Performance Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the conventional synthesis of Trifluralin and an alternative synthesis of a pentafluorosulfanyl analog. The data highlights differences in starting materials, key intermediates, and reported yields.

ParameterConventional Trifluralin SynthesisAlternative Pentafluorosulfanyl Analog Synthesis
Starting Material p-Chlorobenzotrifluoride1-Nitro-4-pentafluorosulfanylbenzene
Key Intermediate 4-Chloro-3,5-dinitrobenzotrifluoride2,6-Dinitro-4-pentafluorosulfanyl-aniline
Overall Yield ~70-80% (multi-step process)Not explicitly stated, but described as "straightforward"
Final Product Purity Up to 99.6%[1]High purity implied by experimental descriptions
Key Reaction Steps Nitration (two stages), AminationNitration, Reduction, Diazotization, Sandmeyer-type reaction, Amination
Reagents of Note Nitric acid, Oleum (B3057394), Di-n-propylamineNitric acid, Sulfuric acid, Iron, Acetic acid, Sodium nitrite, Copper(I) bromide, Di-n-propylamine

Experimental Protocols

Conventional Synthesis of Trifluralin

The commercial synthesis of trifluralin is a multi-step process starting from p-chlorobenzotrifluoride.[2]

Step 1: Mononitration of p-Chlorobenzotrifluoride

  • Reactants: p-Chlorobenzotrifluoride, nitric acid, and oleum (H₂SO₄/SO₃).[1]

  • Procedure: p-Chlorobenzotrifluoride is reacted with a mixture of nitric acid and oleum. The reaction is typically carried out at a controlled temperature to favor the formation of the mononitro intermediate, 4-chloro-3-nitrobenzotrifluoride.[1] The reported yield for this step is approximately 95%.[2]

Step 2: Dinitration of 4-Chloro-3-nitrobenzotrifluoride

  • Reactants: 4-Chloro-3-nitrobenzotrifluoride, nitric acid, and oleum.[2]

  • Procedure: The mononitro intermediate is subjected to a second, more forceful nitration using a mixture of nitric acid and oleum at an elevated temperature (around 120°C) to introduce a second nitro group, yielding 4-chloro-3,5-dinitrobenzotrifluoride.[2]

Step 3: Amination of 4-Chloro-3,5-dinitrobenzotrifluoride

  • Reactants: 4-Chloro-3,5-dinitrobenzotrifluoride, di-n-propylamine, sodium hydroxide (B78521) solution, and Vitamin C (as an auxiliary agent in some patented methods).[3]

  • Procedure: 4-chloro-3,5-dinitrobenzotrifluoride is reacted with di-n-propylamine in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically carried out in water at a controlled temperature (e.g., 60-80°C) and pH (7.5-8.5).[3] The final product, trifluralin (2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline), precipitates from the reaction mixture and is then filtered, washed, and dried. Reported yields for this step are high, often exceeding 98%.[3]

Alternative Synthesis of a Pentafluorosulfanyl Analog of Trifluralin

An alternative approach involves the synthesis of a trifluralin analog where the trifluoromethyl group is replaced by a pentafluorosulfanyl group. This synthesis starts from a different precursor and follows a distinct reaction pathway.[4]

Step 1: Dinitration of 1-Nitro-4-pentafluorosulfanylbenzene

  • Reactants: 1-Nitro-4-pentafluorosulfanylbenzene, fuming nitric acid, and concentrated sulfuric acid.

  • Procedure: 1-Nitro-4-pentafluorosulfanylbenzene is treated with a mixture of fuming nitric acid and concentrated sulfuric acid to introduce two nitro groups onto the aromatic ring, yielding 1,3-dinitro-5-pentafluorosulfanylbenzene.

Step 2: Reduction of the Nitro Group

  • Reactants: 1,3-Dinitro-5-pentafluorosulfanylbenzene, iron powder, and acetic acid.

  • Procedure: The dinitro compound is selectively reduced to the corresponding aniline (B41778) using iron powder in acetic acid. This step yields 3,5-dinitro-4-pentafluorosulfanyl-aniline.

Step 3: Introduction of the Propylamino Groups (Conceptual Pathway)

  • While the specific details for the N-alkylation of 3,5-dinitro-4-pentafluorosulfanyl-aniline to the di-n-propyl derivative are not provided in the primary literature, a plausible subsequent step would involve a standard N-alkylation reaction using a propyl halide (e.g., 1-bromopropane) in the presence of a base to introduce the two propyl groups onto the amino nitrogen, yielding the final pentafluorosulfanyl analog of trifluralin.

Visualizing the Processes and Mechanisms

To better understand the chemical transformations and biological interactions, the following diagrams illustrate the synthetic workflows and the mechanism of action of dinitroaniline herbicides.

G cluster_0 Conventional Trifluralin Synthesis cluster_1 Alternative Pentafluorosulfanyl Analog Synthesis p_cbt p-Chlorobenzotrifluoride mono_nitro 4-Chloro-3-nitrobenzotrifluoride p_cbt->mono_nitro Nitration (HNO3, Oleum) di_nitro 4-Chloro-3,5-dinitrobenzotrifluoride mono_nitro->di_nitro Nitration (HNO3, Oleum) trifluralin Trifluralin di_nitro->trifluralin Amination (Di-n-propylamine) start_alt 1-Nitro-4-pentafluorosulfanylbenzene di_nitro_alt 1,3-Dinitro-5-pentafluorosulfanylbenzene start_alt->di_nitro_alt Dinitration aniline_alt 3,5-Dinitro-4-pentafluorosulfanyl-aniline di_nitro_alt->aniline_alt Reduction final_product_alt Pentafluorosulfanyl Analog aniline_alt->final_product_alt N-Alkylation (Conceptual)

Caption: Comparative workflow of conventional trifluralin synthesis and an alternative route to a pentafluorosulfanyl analog.

G tubulin α/β-Tubulin Heterodimers complex Herbicide-Tubulin Complex microtubule_growth Microtubule Polymerization tubulin->microtubule_growth Polymerization herbicide Dinitroaniline Herbicide (e.g., Trifluralin) herbicide->tubulin Binds to α-tubulin microtubule_disruption Disrupted Microtubule Assembly complex->microtubule_disruption Incorporation into growing microtubule cell_division_inhibition Inhibition of Cell Division (Mitosis) microtubule_disruption->cell_division_inhibition plant_death Weed Death cell_division_inhibition->plant_death

Caption: Mechanism of action of dinitroaniline herbicides, leading to inhibition of microtubule assembly and subsequent plant cell death.

References

A Comparative Guide to Dinitroaromatic Compounds in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two common dinitroaromatic compounds, 2,4-dinitrofluorobenzene (DNFB) and 2,4-dinitrochlorobenzene (DNCB), in the context of their application in proteomics. While both compounds are known for their ability to label proteins, their reactivity and specificity differ, making them suitable for distinct applications. This guide summarizes their performance, provides experimental protocols, and visualizes relevant biological pathways.

Introduction to Dinitroaromatic Compounds in Proteomics

Dinitroaromatic compounds are electrophilic molecules that readily react with nucleophilic residues on proteins. This property has been historically utilized for protein sequencing and is now finding applications in quantitative proteomics and chemical proteomics. The dinitrophenyl (DNP) group introduced by these reagents can be detected by various means, including mass spectrometry, allowing for the identification and quantification of labeled proteins.

The two most prominent members of this class are 2,4-dinitrofluorobenzene (DNFB), famously known as Sanger's reagent, and 2,4-dinitrochlorobenzene (DNCB).[1] Their utility in proteomics stems from their ability to form stable covalent bonds with specific amino acid residues.

Comparative Performance: DNFB vs. DNCB

The primary difference between DNFB and DNCB lies in their reactivity, which is governed by the leaving group (fluorine vs. chlorine). Fluorine is a better leaving group than chlorine in nucleophilic aromatic substitution reactions, making DNFB generally more reactive than DNCB. This difference in reactivity influences their specificity towards amino acid residues.

Feature2,4-Dinitrofluorobenzene (DNFB)2,4-Dinitrochlorobenzene (DNCB)
Primary Targets N-terminal α-amino groups, ε-amino groups of Lysine, and sulfhydryl groups of Cysteine.[2][3]Primarily targets sulfhydryl groups of Cysteine; reacts with amino groups to a lesser extent.[3]
Reactivity HighModerate
Specificity Broader reactivity with multiple nucleophilic groups.More selective for sulfhydryl groups.
Common Applications N-terminal protein sequencing, general protein labeling.[2]Probing cysteine reactivity, studying oxidative stress.[4]

Experimental Protocols

The following protocols provide a general framework for utilizing DNFB and DNCB in a comparative proteomics workflow.

Protein Labeling with DNFB and DNCB

Objective: To label a complex protein mixture with DNFB and DNCB for comparative analysis.

Materials:

  • Protein extract (e.g., cell lysate)

  • 2,4-dinitrofluorobenzene (DNFB) solution (100 mM in acetonitrile)

  • 2,4-dinitrochlorobenzene (DNCB) solution (100 mM in acetonitrile)

  • Labeling Buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Acetone (B3395972) (pre-chilled at -20°C)

Procedure:

  • Protein Preparation: Adjust the concentration of the protein extract to 1-2 mg/mL in the Labeling Buffer.

  • Labeling Reaction:

    • For DNFB labeling, add DNFB solution to the protein extract to a final concentration of 1 mM.

    • For DNCB labeling, add DNCB solution to a separate aliquot of the protein extract to a final concentration of 1 mM.

  • Incubation: Incubate both reactions at room temperature for 1 hour with gentle shaking.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Protein Precipitation: Precipitate the labeled proteins by adding four volumes of cold acetone and incubating at -20°C for at least 2 hours (or overnight).

  • Pelleting and Washing: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C. Discard the supernatant and wash the protein pellet twice with cold acetone.

  • Resuspension: Air-dry the pellets and resuspend them in a buffer suitable for downstream analysis (e.g., urea-based buffer for mass spectrometry).

Sample Preparation for Mass Spectrometry

Objective: To prepare dinitrophenylated proteins for analysis by mass spectrometry.

Procedure:

  • Protein Solubilization and Reduction: Solubilize the protein pellets in 8 M urea (B33335), 100 mM Tris-HCl, pH 8.5. Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 5 mM and incubating at 37°C for 1 hour.

  • Alkylation: Alkylate free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 15 mM and incubating in the dark at room temperature for 30 minutes.

  • Digestion:

    • Dilute the urea concentration to less than 2 M with 100 mM Tris-HCl, pH 8.5.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Desalting: Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%. Desalt the peptides using a C18 solid-phase extraction column.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Visualization of Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow and a key signaling pathway often modulated by dinitroaromatic compounds.

experimental_workflow cluster_labeling Protein Labeling cluster_processing Sample Processing cluster_analysis Analysis p1 Protein Sample dnfb DNFB p1->dnfb Reaction 1 dncb DNCB p1->dncb Reaction 2 labeled_dnfb DNFB-labeled Proteins dnfb->labeled_dnfb labeled_dncb DNCB-labeled Proteins dncb->labeled_dncb digest_dnfb Tryptic Digestion labeled_dnfb->digest_dnfb digest_dncb Tryptic Digestion labeled_dncb->digest_dncb peptides_dnfb DNFB-labeled Peptides digest_dnfb->peptides_dnfb peptides_dncb DNCB-labeled Peptides digest_dncb->peptides_dncb lcms LC-MS/MS Analysis peptides_dnfb->lcms peptides_dncb->lcms data Data Analysis lcms->data

Caption: Comparative proteomics workflow for DNFB and DNCB labeled proteins.

Dinitroaromatic compounds, particularly DNCB, are known to induce cellular stress and activate specific signaling pathways. One such key pathway is the Keap1-Nrf2 pathway, which plays a central role in the cellular response to oxidative stress.[4]

nrf2_pathway cluster_nucleus Nucleus DNCB DNCB Keap1 Keap1 DNCB->Keap1 modifies Cys residues Nrf2 Nrf2 Keap1->Nrf2 Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Proteasome Proteasomal Degradation Nrf2->Proteasome degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates Cul3->Proteasome ARE Antioxidant Response Element (ARE) Genes Antioxidant & Detoxification Genes ARE->Genes activates transcription Nrf2_nuc->ARE binds

Caption: The Keap1-Nrf2 signaling pathway activated by DNCB.

Conclusion

The choice between DNFB and DNCB for proteomic applications depends on the specific research question. DNFB, with its higher reactivity, is suitable for comprehensive labeling of proteins, including N-termini, making it a tool for protein identification and sequencing. In contrast, the greater selectivity of DNCB for cysteine residues makes it a valuable probe for studying cysteine reactivity, protein conformation, and oxidative stress-related modifications. By understanding their distinct chemical properties and employing appropriate experimental workflows, researchers can leverage these dinitroaromatic compounds for a range of proteomic investigations.

References

A Comparative Guide to 3,5-Dinitrobenzotrifluoride Derivatives in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of amino acids and other primary and secondary amines is a critical aspect of their work. This guide provides a comprehensive comparison of the analytical performance of 4-Chloro-3,5-dinitrobenzotrifluoride (CDNTF), a derivative of 3,5-Dinitrobenzotrifluoride, with other commonly used derivatizing agents. The selection of an appropriate derivatizing agent is paramount for achieving the desired sensitivity, selectivity, and reproducibility in chromatographic analyses.

This guide will delve into the performance of CDNTF in various analytical matrices and compare it with established alternatives such as o-phthalaldehyde (B127526) (OPA), dansyl chloride, and phenyl isothiocyanate (PITC). The information presented is supported by experimental data to aid in making informed decisions for your analytical needs.

Performance Comparison of Derivatizing Agents

The choice of derivatizing agent significantly impacts the performance of an analytical method. The following tables summarize the quantitative performance of CDNTF and its alternatives in the analysis of amino acids and other amines across different matrices.

Table 1: Performance of 4-Chloro-3,5-dinitrobenzotrifluoride (CDNTF) in Amino Acid Analysis

Analytical MatrixAnalyteMethodLimit of Detection (LOD)Linearity (r²)Recovery (%)Reference
Mature Vinegar20 Free Amino AcidsUHPLC-UV1 - 9 mg/L> 0.994570.1 - 109.2[1]
Beer19 Amino AcidsHPLC-UV2.40 - 6.50 µmol/L> 0.997997.0 - 103.9[2]
Chinese Jujube Date20 Free Amino AcidsUHPLC-MS/MS0.8 - 600.0 µg/L> 0.9947-
Environmental WaterGlyphosateHPLC-UV0.009 mg/L--

Table 2: Performance Comparison of Alternative Derivatizing Agents for Amino Acid Analysis

Derivatizing AgentMethodLimit of Detection (LOD)Key AdvantagesKey DisadvantagesReference
o-Phthalaldehyde (OPA) HPLC-FluorescencePicomole rangeFast reaction, suitable for automation, low background interference.Unstable derivatives, does not react with secondary amines.[3]
Dansyl Chloride HPLC-Fluorescence/UVPicomole rangeStable derivatives, reacts with primary and secondary amines.Slow reaction, requires elevated temperatures.[3][4]
Phenyl isothiocyanate (PITC) HPLC-UVSub-picomole rangeReacts with secondary amines, stable derivatives.Less sensitive than OPA and dansyl chloride, not fully automatable.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are the experimental protocols for the derivatization of amino acids using CDNTF and its alternatives.

Derivatization Protocol for 4-Chloro-3,5-dinitrobenzotrifluoride (CDNTF)

This protocol is based on the analysis of amino acids in beer.[2]

  • Reagents:

    • Borate (B1201080) buffer (pH 9.0)

    • CDNTF solution (70 mmol/L in acetonitrile)

    • Sample/Standard solution containing amino acids

  • Procedure:

    • To 100 µL of the sample or standard solution, add 1.0 mL of borate buffer (pH 9.0).

    • Add 100 µL of CDNTF solution.

    • Vortex the mixture.

    • Incubate the reaction mixture at 60°C for 30 minutes in a water bath.

    • Cool the mixture to room temperature.

    • The derivatized sample is now ready for HPLC analysis.

Derivatization Protocol for o-Phthalaldehyde (OPA)

This protocol is a generalized procedure.

  • Reagents:

    • OPA reagent (in the presence of a thiol like 3-mercaptopropionic acid)

    • Borate buffer (alkaline pH)

    • Sample/Standard solution containing primary amino acids

  • Procedure:

    • Mix the sample or standard solution with the OPA reagent in an alkaline borate buffer.

    • The reaction proceeds rapidly at room temperature, typically within minutes.

    • The resulting fluorescent isoindole derivatives are then analyzed by HPLC.

Derivatization Protocol for Dansyl Chloride

This protocol is a generalized procedure.[4]

  • Reagents:

    • Dansyl chloride solution (e.g., 50 mM in acetonitrile)

    • Sodium carbonate/bicarbonate buffer (pH 9.8)

    • Quenching solution (e.g., 10% ammonium (B1175870) hydroxide)

    • Sample/Standard solution containing amino acids

  • Procedure:

    • To the sample or standard solution, add the derivatization buffer.

    • Add the dansyl chloride solution and vortex.

    • Incubate the mixture at 60-80°C for 30-60 minutes in the dark.

    • Cool the mixture to room temperature.

    • Add the quenching solution to stop the reaction.

    • The derivatized sample is then ready for HPLC analysis.

Derivatization Protocol for Phenyl isothiocyanate (PITC)

This is a generalized protocol.[7]

  • Reagents:

    • PITC solution (e.g., in acetonitrile)

    • Triethylamine-acetonitrile solution

    • Sample/Standard solution containing amino acids

    • n-hexane

  • Procedure:

    • Mix the sample or standard solution with the triethylamine-acetonitrile and PITC solutions.

    • Allow the reaction to proceed at room temperature for about 1 hour.

    • Add n-hexane and shake to remove excess reagent.

    • The aqueous layer containing the derivatized amino acids is collected for HPLC analysis.

Visualizing the Workflow

To better understand the analytical process, the following diagrams illustrate the key steps involved.

Derivatization_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions Amino_Acid Amino Acid (Primary/Secondary Amine) Product Stable, UV-active Derivative Amino_Acid->Product Nucleophilic Substitution CDNTF 4-Chloro-3,5-dinitrobenzotrifluoride (CDNTF) CDNTF->Product Buffer Alkaline Buffer (e.g., Borate pH 9.0) Buffer->Product Temperature Elevated Temperature (e.g., 60°C) Temperature->Product

CDNTF Derivatization Reaction Pathway

Analytical_Workflow Sample_Preparation Sample Preparation (e.g., Extraction, Hydrolysis) Derivatization Pre-column Derivatization (with CDNTF or alternative) Sample_Preparation->Derivatization Chromatographic_Separation HPLC / UHPLC Separation (Reversed-Phase Column) Derivatization->Chromatographic_Separation Detection Detection (UV or MS/MS) Chromatographic_Separation->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

General Analytical Workflow for Amino Acid Analysis

References

Safety Operating Guide

Proper Disposal of 3,5-Dinitrobenzotrifluoride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 3,5-Dinitrobenzotrifluoride is critical for ensuring the safety of laboratory personnel and protecting the environment. This guide provides essential information on the proper handling and disposal procedures for this hazardous chemical, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. This compound is harmful if swallowed, can be fatal if it comes into contact with the skin, and causes skin and serious eye irritation.[1] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][3]

Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:

  • Gloves: Chemically resistant gloves, such as nitrile gloves.

  • Eye Protection: Chemical safety goggles and a face shield.

  • Lab Coat: A flame-resistant lab coat.

  • Respiratory Protection: If working outside a fume hood, a certified respirator is necessary.

Hazard Summary and Safety Measures

For quick reference, the following table summarizes the key hazards associated with this compound and the corresponding safety precautions.

Hazard StatementGHS ClassificationPrecautionary Measures
Harmful if swallowedAcute Toxicity 4 (Oral)Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[1][4]
Fatal in contact with skinAcute Toxicity 2 (Dermal)Avoid all skin contact. Wear appropriate protective gloves and clothing. In case of contact, immediately remove all contaminated clothing and wash skin with plenty of water.[1]
Causes serious eye irritationEye Irritation 2Wear eye and face protection. In case of eye contact, rinse cautiously with water for several minutes.[1][2][4]
May cause respiratory irritationSTOT SE 3Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[2][4]
Very toxic to aquatic life with long lasting effectsAquatic Acute 1, Aquatic Chronic 1Avoid release to the environment.[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a regulated process that must be followed to ensure safety and compliance.

Step 1: Waste Collection and Segregation

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, and spill cleanup debris), in a designated and compatible hazardous waste container.

  • The container must be in good condition, compatible with the chemical, and have a tightly sealing lid.[5]

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 2: Labeling

  • Clearly label the hazardous waste container with the words "HAZARDOUS WASTE".[5]

  • The label must also include the full chemical name, "this compound," and the approximate percentage of the compound in the waste.[5]

Step 3: Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.

  • The storage area should be secure, well-ventilated, and away from incompatible materials.[2]

  • Ensure the container is stored upright on a stable surface to prevent spills or leaks.[5]

Step 4: Arrange for Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide them with a complete and accurate description of the waste, including its composition and quantity.

  • Follow all institutional and regulatory procedures for waste manifest and pickup.

Recommended Disposal Method:

  • The recommended method for the disposal of this compound is high-temperature incineration in a licensed hazardous waste incinerator equipped with an afterburner and scrubber.[6] This method ensures the complete destruction of the hazardous compound.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate: Evacuate all non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: If it is safe to do so, contain the spill to prevent it from spreading. Do not allow the chemical to enter drains or waterways.[2][7]

  • Clean-up:

    • For small spills, carefully sweep or shovel the solid material into a suitable container for disposal.[3][7]

    • Avoid generating dust during cleanup.[2][3][7]

    • Use appropriate PPE during the entire cleanup process.

  • Decontaminate: Decontaminate the spill area thoroughly.

  • Dispose: All cleanup materials should be collected and disposed of as hazardous waste, following the procedures outlined above.

Disposal Process Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_preparation Preparation for Disposal cluster_disposal Final Disposal a This compound Waste Generated c Collect in Designated Hazardous Waste Container a->c b Contaminated Materials (e.g., PPE, glassware) b->c d Segregate from Incompatible Waste c->d e Label Container: 'HAZARDOUS WASTE' & Chemical Name d->e f Store in Secure Satellite Accumulation Area e->f g Contact EHS or Licensed Waste Disposal Contractor f->g h High-Temperature Incineration g->h

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dinitrobenzotrifluoride
Reactant of Route 2
3,5-Dinitrobenzotrifluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.